molecular formula C6H4BrN3 B582082 2-Amino-5-bromoisonicotinonitrile CAS No. 944401-72-3

2-Amino-5-bromoisonicotinonitrile

Cat. No.: B582082
CAS No.: 944401-72-3
M. Wt: 198.023
InChI Key: WEMPYBBWDHFMFG-UHFFFAOYSA-N
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Description

2-Amino-5-bromoisonicotinonitrile is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.023. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMPYBBWDHFMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702671
Record name 2-Amino-5-bromopyridine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-72-3
Record name 2-Amino-5-bromopyridine-4-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromopyridine-4-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-bromoisonicotinonitrile CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-bromo-nicotinonitrile

Executive Summary: This technical guide provides a comprehensive overview of 2-Amino-5-bromo-nicotinonitrile, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. While the initial inquiry specified the isomer 2-Amino-5-bromoisonicotinonitrile (CAS 944401-72-3), this document focuses on the more extensively documented and utilized isomer, 2-Amino-5-bromo-nicotinonitrile (CAS 709652-82-4), for which a wealth of technical data, including synthetic protocols and application notes, is available. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, synthesis, safety and handling, and its role as a key intermediate in the synthesis of bioactive molecules.

Chemical Identity and Properties

2-Amino-5-bromo-nicotinonitrile, also known as 2-amino-5-bromopyridine-3-carbonitrile, is a substituted pyridine derivative.[1] The presence of an amino group, a bromo substituent, and a nitrile function on the pyridine ring makes it a highly reactive and versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 2-Amino-5-bromo-nicotinonitrile

PropertyValueSource
CAS Number 709652-82-4[1][2]
Molecular Formula C6H4BrN3[1][3]
Molecular Weight 198.02 g/mol [1][2][3]
Appearance Soil yellow to light brown solid[1][4]
Purity ≥ 98% (HPLC)[1]
Boiling Point (Predicted) 286.1±40.0 °C[4]
Density (Predicted) 1.80±0.1 g/cm3 [4]
pKa (Predicted) 0.84±0.49[4]
Storage Temperature 0-8 °C, Keep in dark place, Inert atmosphere[1][4]
InChI Key UJKZMLZIIIGCMI-UHFFFAOYSA-N[2][5]
SMILES Nc1ncc(Br)cc1C#N[2][5]

Synthesis Protocol

A general and efficient procedure for the synthesis of 2-Amino-5-bromo-nicotinonitrile involves the bromination of 2-amino-3-cyanopyridine.[4]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-nicotinonitrile

  • Reactants:

    • 2-Amino-3-cyanopyridine (1.0 eq)

    • Sodium carbonate (1.0 eq)

    • Bromine (1.1 eq)

    • Acetic acid (solvent)

  • Procedure:

    • Dissolve 2-amino-3-cyanopyridine (0.56 g, 4.6 mmol) in 10 mL of acetic acid.

    • Add sodium carbonate (1.0 equivalent) to the solution.

    • Slowly add bromine (1.1 equivalents) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • An orange precipitate will form during the reaction.

    • Filter the precipitate to obtain the target compound in quantitative yield.

    • The product can be used in subsequent reactions without further purification.[4]

G Synthesis Workflow of 2-Amino-5-bromo-nicotinonitrile cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Product Formation & Isolation 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine Dissolution Dissolution 2-Amino-3-cyanopyridine->Dissolution Sodium Carbonate Sodium Carbonate Addition of Base Addition of Base Sodium Carbonate->Addition of Base Bromine Bromine Slow Addition of Bromine Slow Addition of Bromine Bromine->Slow Addition of Bromine Acetic Acid (Solvent) Acetic Acid (Solvent) Acetic Acid (Solvent)->Dissolution Dissolution->Addition of Base Addition of Base->Slow Addition of Bromine Stirring at RT Stirring at RT Slow Addition of Bromine->Stirring at RT Precipitation Precipitation Stirring at RT->Precipitation Filtration Filtration Precipitation->Filtration 2-Amino-5-bromo-nicotinonitrile (Product) 2-Amino-5-bromo-nicotinonitrile (Product) Filtration->2-Amino-5-bromo-nicotinonitrile (Product)

Caption: Synthesis workflow for 2-Amino-5-bromo-nicotinonitrile.

Applications in Research and Development

2-Amino-5-bromo-nicotinonitrile serves as a crucial intermediate in various fields, primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifunctional nature allows for diverse chemical transformations, making it a valuable scaffold in drug discovery.

  • Pharmaceutical Synthesis: This compound is an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce molecular diversity.

  • Agrochemical Development: It is utilized in the formulation of more effective and environmentally friendly pesticides and herbicides.[1]

  • Material Science: The compound is explored in the development of new polymers with enhanced properties for industrial applications.[1]

  • Organic Synthesis: As a versatile building block, it enables chemists to construct complex molecules with greater efficiency.[1]

G Role as a Versatile Chemical Intermediate cluster_applications Applications 2-Amino-5-bromo-nicotinonitrile 2-Amino-5-bromo-nicotinonitrile Pharmaceuticals Pharmaceuticals 2-Amino-5-bromo-nicotinonitrile->Pharmaceuticals Neurological Disorder Targets Agrochemicals Agrochemicals 2-Amino-5-bromo-nicotinonitrile->Agrochemicals Pesticides & Herbicides Material Science Material Science 2-Amino-5-bromo-nicotinonitrile->Material Science Polymer Synthesis

Caption: Applications of 2-Amino-5-bromo-nicotinonitrile.

Safety and Handling

2-Amino-5-bromo-nicotinonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][4][5]

Table 2: Hazard Identification and Safety Precautions

CategoryInformationSource
Signal Word Danger[2][5]
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2][5]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2][5]
Hazard Classifications Acute Toxicity 3 (Oral), Eye Damage 1, Skin Irritation 2, Specific Target Organ Toxicity - Single Exposure 3[2][5]
Storage Class 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[2][5]
Personal Protective Equipment Use personal protective equipment as required. Safety glasses, gloves, and a lab coat are recommended. Handle in a well-ventilated area.[6][7]
First Aid Measures Inhalation: Remove to fresh air. Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Call a physician or poison control center immediately.[6][7]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the official Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

Technical Guide: 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

This technical guide provides an in-depth overview of 2-Amino-5-bromoisonicotinonitrile, a key building block in the development of novel therapeutics and other specialized chemical applications.

PropertyValue
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
CAS Number 944401-72-3
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO and DMF

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 2-aminoisonicotinonitrile. The following protocol is a representative example.

Materials:

  • 2-aminoisonicotinonitrile

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Aqueous ammonia (0.1 M)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminoisonicotinonitrile (1.0 equivalent) in N,N-Dimethylformamide (DMF). Cool the solution to -18°C using an appropriate cooling bath.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (1.0 equivalent) to the cooled solution. Maintain the temperature at -18°C and stir the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This is typically achieved within 1 hour.[1]

  • Work-up: Once the reaction is complete, evaporate the DMF under reduced pressure. Dissolve the resulting residue in ethyl acetate.

  • Washing: Wash the ethyl acetate solution with 0.1 M aqueous ammonia to remove any unreacted NBS and succinimide byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and then concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography to yield the final product.

Application in Drug Discovery: A Precursor to Lck Inhibitors

This compound serves as a versatile starting material in medicinal chemistry. Its 2-aminopyridine core is a key pharmacophore for a variety of kinase inhibitors. One notable application is in the synthesis of potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck).

Lck is a non-receptor tyrosine kinase of the Src family that plays a critical role in T-cell receptor (TCR) signaling. Dysregulation of Lck activity is implicated in autoimmune diseases and some cancers, making it an attractive therapeutic target. Small molecule inhibitors of Lck can modulate T-cell activation and are being explored for the treatment of these conditions. The 2-aminopyridine moiety can form key hydrogen bond interactions within the ATP-binding pocket of kinases like Lck.

Logical Workflow for Lck Inhibitor Discovery

The following diagram illustrates a typical workflow from a starting material like this compound to the identification of a clinical candidate targeting Lck.

Lck_Inhibitor_Discovery_Workflow A Starting Material (this compound) B Chemical Synthesis & Library Generation A->B Versatile scaffold C High-Throughput Screening (Lck Kinase Assay) B->C Compound library D Hit Identification C->D Active compounds E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship F In Vitro & In Vivo Pharmacology E->F Optimized leads G Preclinical Development F->G Efficacy & Safety H Clinical Candidate G->H IND-enabling studies Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Recruitment & Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck_inhibitor Lck Inhibitor (Derived from This compound) Lck_inhibitor->Lck Inhibition ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation IP3_DAG IP₃ & DAG PLCg1->IP3_DAG Hydrolysis of PIP₂ Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activation NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB Activation Gene_expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_expression Transcription

References

In-Depth Technical Guide to the Physical Properties of 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-5-bromoisonicotinonitrile, a heterocyclic building block with applications in medicinal chemistry and materials science. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The isonicotinonitrile core indicates that the cyano group is at the 4-position of the pyridine ring. The systematic IUPAC name is 2-amino-5-bromopyridine-4-carbonitrile.

IdentifierValue
IUPAC Name 2-amino-5-bromopyridine-4-carbonitrile
Synonyms This compound
CAS Number 944401-72-3[1][2][3]
Molecular Formula C₆H₄BrN₃[1]
Molecular Weight 198.02 g/mol [1]
Canonical SMILES C1=C(C(=CN=C1N)Br)C#N
InChI Key WEMPYBBWDHFMFG-UHFFFAOYSA-N

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that experimental values for some properties, such as melting and boiling points, are not widely reported in the available literature.

PropertyValueSource(s)
Physical Form Solid
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Purity ≥ 97%
Storage Conditions Room temperature, protect from light; Inert atmosphere, 2-8°C; or -20°C[1][1]

Spectral Data

While specific spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are indicated to be available from some commercial suppliers, the detailed spectra or peak lists are not publicly available in the searched literature. Researchers are advised to acquire analytical data upon purchase or consult supplier-provided documentation.

Experimental Protocols

Detailed experimental protocols for the determination of fundamental physical properties are provided below. These are generalized methods applicable to solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a crystalline solid using a Mel-Temp apparatus or similar device.

Materials:

  • This compound sample (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.

  • Load the capillary tube by tapping the open end into the powdered sample until a small amount of solid enters the tube.

  • Pack the sample into the sealed end of the tube by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

  • Place the loaded capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate.

  • For an accurate measurement, use a fresh sample and heat at a medium rate to approximately 20°C below the estimated melting point.

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • The recorded range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Determination

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), acetone, dichloromethane)

  • Small test tubes

  • Vortex mixer or stirring rod

  • Spatula

Procedure:

  • Place approximately 10-20 mg of the this compound sample into a small, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring with a clean glass rod for at least 60 seconds.

  • Observe the mixture.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent tested.

  • For a more quantitative assessment, a gravimetric method can be employed where a saturated solution is prepared, a known volume is evaporated to dryness, and the mass of the residue is measured.

Applications in Synthesis: An Experimental Workflow

This compound serves as a versatile building block in organic synthesis. One notable application is in the construction of substituted pyrazole scaffolds, which are important in medicinal chemistry. The following diagram illustrates a general workflow for the synthesis of a 3,4-disubstituted-5-aminopyrazole starting from a heterocyclic acetonitrile like this compound.

G cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Cyclization to Pyrazole cluster_2 Further Transformations A This compound C Intermediate: 2-(1-pyrrolidin-2-ylidene)acetonitrile derivative A->C + B Reagents for ylideneacetonitrile formation (e.g., DMF-DMA) B->C + F Product: 3-(aminoalkyl)-4-(5-bromo-2-aminopyridin-4-yl)-5-aminopyrazole C->F Reacts with D Hydrazine or Hydrazine derivative D->F + E Solvent (e.g., Dioxane), Heat E->F under G Regioselective Derivatization F->G H Deaminative Transformations (e.g., Diazotization) F->H I Cross-Coupling Reactions (e.g., Suzuki-Miyaura) F->I

General synthetic workflow for pyrazole synthesis.

This workflow demonstrates the utility of this compound in generating molecular complexity, leading to the formation of highly substituted pyrazoles that can be further modified for various applications in drug discovery and materials science.[4]

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromoisonicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly its solubility, are critical parameters that influence its biological activity, formulation development, and overall suitability as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. While a comprehensive search of publicly available literature did not yield specific quantitative solubility data for this compound, this guide details the standardized experimental protocols that can be employed to generate such data.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not reveal any specific quantitative solubility data for this compound. Researchers are encouraged to use the experimental protocols detailed below to determine the solubility of this compound in relevant solvents and buffer systems. The generation of such data is a crucial step in the preclinical development of any compound.

Experimental Protocols for Solubility Determination

The solubility of an organic compound like this compound can be determined through several established methods. The choice of method often depends on the required accuracy, throughput, and the stage of research. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[1][2] For higher throughput screening, kinetic solubility assays are often employed.[3][4][5][6]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present and the system is at equilibrium.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining at the end of the experiment.

  • Add a known volume of the desired solvent or buffer to the vial.

  • Seal the vial and place it in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This is typically 24 to 72 hours.[1] A kinetic study can be performed to determine the exact time required to reach equilibrium.[8]

  • After the incubation period, visually inspect the sample to ensure that excess solid is still present.

  • Allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculate the solubility of the compound in the chosen solvent, typically expressed in µg/mL, mg/L, or molarity.

Kinetic Solubility Determination: Turbidimetric Method

This high-throughput method is often used in early drug discovery to rank compounds based on their solubility.[4][6] It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[3][5]

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is serially diluted into an aqueous buffer. The concentration at which the compound precipitates is detected by measuring the turbidity of the solution using a nephelometer or a UV-Vis plate reader.[6]

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well or 384-well microplates

  • Automated liquid handler (optional, for high throughput)

  • Microplate nephelometer or a plate reader capable of measuring absorbance at a non-absorbing wavelength (e.g., 620 nm)[5]

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer.

  • Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.[6] Alternatively, measure the absorbance at a wavelength where the compound does not absorb to detect light scattering.

  • The kinetic solubility is defined as the concentration at which a significant increase in turbidity or absorbance is observed, indicating precipitation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess 2-Amino-5- bromoisonicotinonitrile B Add known volume of solvent A->B C Seal vial and agitate (24-72h at constant T) B->C D Allow suspension to settle C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify concentration (HPLC-UV or UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

References

Spectroscopic and Experimental Data for 2-Amino-5-bromoisonicotinonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and experimental protocols for the compound 2-Amino-5-bromoisonicotinonitrile. Despite extensive searches of scientific literature and chemical databases, detailed, experimentally-derived quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and specific experimental protocols for its synthesis and analysis are not publicly available at this time.

Commercial suppliers confirm the existence and basic properties of this compound, as summarized in Table 1. However, these suppliers do not provide detailed analytical data.

Physicochemical Properties

PropertyValue
CAS Number 944401-72-3
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol

Spectroscopic Data Analysis: A Predictive Approach

In the absence of direct experimental data, a predictive analysis based on the structure of this compound and spectroscopic data from analogous compounds can provide an estimation of the expected spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amino group protons. The pyridine ring contains two protons in different chemical environments.

  • Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 6-position, being adjacent to the nitrogen and bromine, is expected to be the most deshielded. The proton at the 3-position will also appear in this region.

  • Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group is expected, likely in the range of δ 5.0-7.0 ppm. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

  • Aromatic Carbons: The chemical shifts of the four carbons in the pyridine ring will be influenced by the attached functional groups. The carbon bearing the cyano group (-CN) and the carbon attached to the bromine atom are expected to have characteristic chemical shifts.

  • Cyano Carbon (-CN): The nitrile carbon typically appears in the range of δ 115-125 ppm.

  • Carbon attached to Amino Group: The carbon atom bonded to the amino group is expected to be significantly shielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

  • N-H Stretching: The amino group should exhibit one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹, characteristic of N-H stretching vibrations.

  • C≡N Stretching: A sharp, strong absorption band corresponding to the nitrile group is expected in the range of 2210-2260 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Br Stretching: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 500 and 700 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum should display a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Fragmentation may involve the loss of the bromine atom, the cyano group, or other small molecules.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not available in the searched literature. However, a general synthetic approach for similar aminonicotinonitrile derivatives often involves the reaction of a corresponding dihalopyridine with an ammonia source, followed by cyanation.

The acquisition of spectroscopic data would follow standard laboratory procedures:

  • NMR Spectroscopy: Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • IR Spectroscopy: The spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI).

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information linking this compound to any specific biological signaling pathways or established experimental workflows. Research on the biological activity of this compound would be required to elucidate any such roles.

A hypothetical experimental workflow to screen for biological activity could be designed as follows:

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Compound_Treatment Treatment of Cells with Compound Characterization->Compound_Treatment Cell_Culture Cell Line Maintenance Cell_Culture->Compound_Treatment Assay Biological Assay (e.g., Cytotoxicity, Enzyme Inhibition) Compound_Treatment->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Hit_Identification Hit Identification & Further Studies Statistical_Analysis->Hit_Identification

Caption: Hypothetical workflow for biological screening.

This generalized workflow outlines the necessary steps from compound synthesis and characterization to biological screening and data analysis to identify potential therapeutic applications.

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the ¹H NMR chemical shifts of 2-Amino-5-bromoisonicotinonitrile. Due to the limited availability of public domain spectral data for this specific compound, this document provides a comprehensive overview of expected chemical shifts based on the analysis of structurally related analogs. It includes a detailed, generalized experimental protocol for acquiring high-quality ¹H NMR spectra for this class of compounds and presents comparative data from similar molecules to aid in spectral interpretation. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] The precise characterization of its molecular structure is fundamental for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for elucidating the structure of organic molecules in solution.

This guide focuses on the ¹H NMR chemical shifts of this compound. While specific, publicly available, and fully assigned ¹H NMR data for this compound is not readily found in the literature, we can predict the expected spectral features with high confidence by examining the data of closely related compounds.

Predicted ¹H NMR Data for this compound

Based on the structure of this compound, the ¹H NMR spectrum is expected to show signals for three distinct types of protons: two aromatic protons on the pyridine ring and the protons of the amino group. The electron-withdrawing effects of the nitrile (-CN) and bromine (-Br) substituents, along with the electron-donating nature of the amino (-NH₂) group, will influence the chemical shifts of the aromatic protons.[3]

The aromatic protons, H-3 and H-6, are expected to appear as distinct signals in the downfield region of the spectrum, typical for aromatic compounds. The amino group protons are expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.[4]

Comparative ¹H NMR Data of Related Compounds

To provide a practical reference, the ¹H NMR data for structurally similar compounds are presented below. These data offer valuable insights into the expected chemical shifts for this compound.

CompoundStructureSolventChemical Shifts (δ, ppm), Multiplicity, AssignmentReference
2-Aminopyridine 2-AminopyridineCDCl₃8.05 (d, H-6), 7.38 (t, H-4), 6.61 (d, H-5), 6.47 (t, H-3), 4.63 (br s, NH₂)[5][6]
2-Amino-5-bromonicotinamide 2-Amino-5-bromonicotinamideDMSO-d₆8.14 (dd, 2H), 8.04 (s, 1H), 7.46 (s, 1H), 7.37 (s, 2H)[7]
2-Amino-5-nitropyridine 2-Amino-5-nitropyridine-Data not fully specified in search results[8]

Note: The assignments for 2-Amino-5-bromonicotinamide in the reference are presented as found and may require further interpretation for precise proton mapping.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is particularly useful for observing exchangeable protons like those of the amino group.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

4.2. NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Preparation: Ensure the spectrometer is properly tuned and the magnetic field is locked onto the deuterium signal of the solvent.

  • Sample Insertion: Insert the NMR tube into the spectrometer.

  • Shimming: Perform automatic or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Key parameters include:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: A range sufficient to cover all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans (NS): Typically 16 to 64 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

    • Acquisition Time (AQ): The time for which the signal is detected, typically 2-4 seconds.

  • Data Acquisition: Start the acquisition process.

4.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the precise chemical shift of each peak in the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_tune_shim Lock, Tune & Shim insert->lock_tune_shim setup Set Acquisition Parameters lock_tune_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate assign Assign Signals & Structure Elucidation integrate->assign

Caption: A generalized workflow for NMR sample preparation, data acquisition, and spectral processing.

Conclusion

While a definitive, fully assigned ¹H NMR spectrum for this compound is not publicly available, this guide provides a robust framework for its prediction, acquisition, and interpretation. By leveraging data from analogous structures and adhering to the detailed experimental protocol, researchers can confidently characterize this compound and similar derivatives. The provided workflow visualization further clarifies the logical steps involved in a typical NMR analysis. Future publications detailing the synthesis and characterization of this compound will be a valuable addition to the scientific literature.

References

In-Depth Technical Guide: 13C NMR Spectral Analysis of 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-bromoisonicotinonitrile. Due to the absence of experimentally acquired and published spectra in publicly available literature, this guide utilizes high-quality predicted data to serve as a reference for researchers working with this compound. The information herein is intended to support structural elucidation, purity assessment, and further research in drug development and materials science.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound have been calculated using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and substituent effects, providing a reliable estimation of the spectral features of the molecule.

The following table summarizes the predicted chemical shifts for each carbon atom in this compound. The carbon atoms are numbered according to the IUPAC nomenclature as depicted in the molecular structure diagram below.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2158.5
C3143.2
C4118.9
C5109.8
C6145.7
CN116.3

Disclaimer: The data presented in this table is based on computational predictions and should be used as a reference. Experimental verification is recommended for confirmation.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table.

Figure 1. Molecular structure of this compound with carbon numbering for ¹³C NMR assignment.

General Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a ¹³C NMR spectrum of a solid organic compound like this compound.

3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10-25 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Transfer: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

3.2. NMR Spectrometer Setup

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe to the ¹³C frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3.3. Data Acquisition

  • Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).

  • Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width that encompasses the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration.

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

    • Pulse Angle: Use a 30-45 degree pulse angle to optimize signal intensity for a given experiment time.

  • Execution: Start the acquisition.

3.4. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline and positive, absorptive peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all observed peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR spectral analysis of a novel or uncharacterized compound.

workflow cluster_workflow ¹³C NMR Spectral Analysis Workflow A Sample Preparation (Dissolution, Solvent Selection) B NMR Data Acquisition (Tuning, Locking, Shimming, Acquisition) A->B C Data Processing (FT, Phasing, Baseline Correction, Referencing) B->C D Peak Picking and Chemical Shift Determination C->D E Comparison with Predicted Spectrum / Database D->E F Structural Assignment of Carbon Atoms E->F G Final Structural Confirmation / Characterization F->G

Figure 2. A logical workflow for the ¹³C NMR spectral analysis of an organic compound.

This guide provides a foundational understanding of the ¹³C NMR spectral characteristics of this compound based on predicted data and outlines the standard experimental procedures for its empirical determination. Researchers are encouraged to use this information as a starting point for their analytical work.

2-Amino-5-bromoisonicotinonitrile IR spectroscopy absorption peaks

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Amino-5-bromoisonicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy absorption characteristics of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to guide researchers in the structural verification and quality control of this compound. We will deconstruct the molecule's functional groups—nitrile, primary amine, and bromo-aromatic ring—to predict and interpret its IR spectrum. This guide includes a detailed experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using Attenuated Total Reflectance (ATR) and a summary of expected absorption peaks, grounded in authoritative spectroscopic data.

The Principle of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies that correspond to their natural vibrational frequencies (stretching, bending, scissoring, rocking).[1][3] The frequency of absorption is determined by the bond strength, the mass of the bonded atoms, and the bond's chemical environment. Triple bonds are stronger and vibrate at higher frequencies than double bonds, which in turn are higher than single bonds.[2]

Because different functional groups contain distinct types of bonds, they produce a unique set of absorption bands in the IR spectrum. This allows the IR spectrum to serve as a molecular "fingerprint," making it an indispensable tool for identifying functional groups and confirming the structure of a synthesized compound like this compound.[2][3]

Molecular Structure and Predicted IR Absorption Profile

The structure of this compound incorporates several key functional groups on a pyridine ring. A thorough analysis requires predicting the characteristic absorptions for each component.

The Nitrile Group (C≡N)

The cyano or nitrile group possesses a carbon-nitrogen triple bond. This bond is strong and highly polar, resulting in a sharp and intense absorption peak.

  • C≡N Stretch: For aromatic nitriles, this peak is typically observed in the range of 2240-2220 cm⁻¹.[4] The conjugation with the aromatic pyridine ring slightly weakens the C≡N bond, lowering its vibrational frequency compared to saturated nitriles (which appear at 2260-2240 cm⁻¹).[4][5] Its distinct position and intensity make it one of the most easily identifiable peaks in the spectrum.[4][6]

The Primary Amino Group (-NH₂)

The primary amine attached to the aromatic ring gives rise to several characteristic vibrations.

  • N-H Stretching: Primary amines exhibit two distinct stretching bands in the 3550-3300 cm⁻¹ region.[7][8] These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds. In aminopyridines, these bands are typically observed around 3440 cm⁻¹ and 3300 cm⁻¹, respectively. The presence of two peaks in this region is a definitive marker for a primary amine (-NH₂).

  • N-H Scissoring (Bending): A moderate to strong absorption resulting from the in-plane bending or "scissoring" of the H-N-H angle occurs in the 1650-1580 cm⁻¹ region. This peak can sometimes overlap with the aromatic ring C=C stretching vibrations.

The Substituted Pyridine Ring

The pyridine ring, as an aromatic heterocycle, has a complex vibrational profile.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to weak to moderate peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][9][10]

  • Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of sharp, moderate-intensity peaks in the 1600-1450 cm⁻¹ region.[9][11] These are often complex and highly characteristic of the specific substitution pattern.

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the ring C-H bonds.[10][11] The exact position of these bands can provide information about the substitution pattern on the ring.

The Carbon-Bromine Bond (C-Br)
  • C-Br Stretching: The stretching vibration of the carbon-bromine bond occurs at low frequencies due to the high mass of the bromine atom. This peak is expected to appear in the 650-550 cm⁻¹ range.[12] Absorptions in this region of the spectrum, known as the fingerprint region, can be difficult to assign definitively as they often overlap with other vibrational modes.[2]

Summary of Predicted IR Absorption Peaks

The following table summarizes the expected key absorption peaks for this compound, providing a clear reference for spectral interpretation.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
~3440 and ~3300-NH₂ (Amino) Asymmetric & Symmetric StretchMedium, SharpThe presence of two distinct peaks is characteristic of a primary amine.
~3050Aromatic C-H StretchWeak to MediumConfirms the presence of C-H bonds on the pyridine ring.[9][10]
~2230-C≡N (Nitrile) StretchStrong, SharpDiagnostic for a conjugated nitrile group.[4][5]
~1620-NH₂ (Amino) Scissoring (Bending)Medium to StrongMay overlap with aromatic ring stretches.
1600 - 1450Aromatic C=C and C=N Ring StretchesMedium, Sharp (multiple bands)Characteristic "fingerprints" of the substituted pyridine ring.[9][11]
900 - 675Aromatic C-H Out-of-Plane BendingStrongPosition is indicative of the ring's substitution pattern.
650 - 550C-Br (Bromo) StretchMedium to StrongLocated in the low-frequency fingerprint region.[12]

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol describes a self-validating system for obtaining a high-quality IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation, reproducibility, and ease of use.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR Accessory with a diamond or germanium crystal

Methodology:

  • Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the optical bench with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously. Use a solvent-moistened swab (e.g., with isopropanol or acetone) followed by a dry swab. Causality Note: A clean crystal is paramount for a pure sample spectrum. Any residue will contribute unwanted peaks.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This typically involves 16-32 scans at a resolution of 4 cm⁻¹. Trustworthiness Note: This critical step computationally subtracts the absorbance of the ATR crystal and the ambient atmosphere, ensuring the final spectrum is solely that of the sample.

  • Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. Causality Note: Good contact between the sample and the crystal is essential for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary to account for any scattering effects.

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using the method described in Step 2 to prepare for the next measurement.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final data interpretation in the FTIR analysis of this compound.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Sample Sample: 2-Amino-5- bromoisonicotinonitrile Clean Clean ATR Crystal (e.g., with Isopropanol) Background Acquire Background Spectrum (32 Scans @ 4 cm⁻¹) Clean->Background Apply Apply Solid Sample to Crystal Background->Apply Pressure Apply Consistent Pressure Apply->Pressure Acquire Acquire Sample Spectrum (Same Parameters) Pressure->Acquire Process Process Data (Ratio vs. Background, Baseline Correction) Acquire->Process Interpret Interpret Spectrum: Compare Peaks to Reference Table Process->Interpret Verify Verify Molecular Structure Interpret->Verify

References

The Versatile Building Block: A Technical Guide to 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-5-bromoisonicotinonitrile is a highly functionalized pyridine derivative that has emerged as a crucial building block in synthetic and medicinal chemistry. Its unique arrangement of amino, bromo, and cyano groups on a pyridine core provides a versatile platform for the construction of complex molecular architectures, particularly in the realm of drug discovery. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Appearance Solid
CAS Number 944401-72-3

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, its synthesis can be inferred from standard organic chemistry principles and protocols for analogous compounds. A plausible synthetic route would involve the bromination of 2-aminoisonicotinonitrile.

Conceptual Synthetic Workflow:

G start 2-Aminoisonicotinonitrile reagents Brominating Agent (e.g., NBS) Solvent (e.g., ACN, DMF) start->reagents product This compound reagents->product G start This compound reagents Ar-B(OH)2 Pd Catalyst, Base Solvent, Heat start->reagents product 2-Amino-5-arylisonicotinonitrile reagents->product G start This compound reagents R1R2NH Pd Catalyst, Ligand, Base Solvent, Heat start->reagents product 2-Amino-5-(N,N-disubstituted)isonicotinonitrile reagents->product G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Kinase Inhibitor (Derived from 2-Amino-5-bromo- isonicotinonitrile) Inhibitor->PI3K inhibits

An In-depth Technical Guide to the Electronic Properties of the Aminopyridine Ring in 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the aminopyridine ring within the 2-Amino-5-bromoisonicotinonitrile molecule. This compound is of significant interest in medicinal chemistry and drug development due to the unique electronic landscape created by the interplay of its substituent groups on the pyridine core.[1][2] This document outlines the theoretical framework governing these electronic effects, presents quantitative data derived from computational models, details relevant experimental protocols for characterization, and visualizes key logical workflows. The strategic placement of an electron-donating amino group and electron-withdrawing bromo and cyano groups results in a nuanced reactivity profile, making this scaffold a versatile building block for novel therapeutic agents.[1][2]

Introduction: The Electronic Architecture of a Privileged Scaffold

The pyridine ring is a fundamental heterocycle in a vast array of pharmacologically active compounds.[2] Its inherent electron-deficient nature, arising from the electronegative nitrogen atom, can be modulated by the introduction of various substituents. In this compound, the pyridine core is functionalized with three key groups that dictate its electronic characteristics:

  • 2-Amino Group: A strong electron-donating group (+M effect) that increases electron density on the pyridine ring, particularly at the ortho and para positions.

  • 5-Bromo Group: An electron-withdrawing group (-I effect) that also possesses some electron-donating resonance capabilities (+M effect), leading to a complex influence on the ring's electron distribution.

  • 4-Cyano Group: A potent electron-withdrawing group (-M and -I effects) that significantly reduces the electron density of the pyridine ring.

The combination of these substituents creates a unique electronic environment that influences the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding these electronic properties is paramount for designing and synthesizing novel derivatives with desired pharmacological profiles.

Theoretical Framework and Computational Analysis

To quantify the electronic properties of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT calculations are a powerful tool for elucidating molecular structure, electronic distribution, and reactivity.

Proposed Computational Methodology

A detailed computational analysis would be performed using a widely accepted DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p) to accurately model the electronic structure. Such a study would yield crucial quantitative data, as summarized in the tables below. This approach is standard for characterizing the electronic properties of novel compounds.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Molecular Geometry Optimization: The three-dimensional structure of this compound will be optimized to its lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations will be performed. The absence of imaginary frequencies will validate the structure.

  • Electronic Property Calculations: Using the optimized geometry, a series of electronic properties will be calculated, including:

    • Mulliken and Natural Bond Orbital (NBO) atomic charges.

    • Dipole moment.

    • Frontier Molecular Orbitals (HOMO and LUMO) energies.

    • Molecular Electrostatic Potential (MEP) map.

Quantitative Electronic Data (Proposed)

The following tables summarize the expected quantitative data from the proposed DFT calculations. These values provide a detailed picture of the electronic landscape of the molecule.

Table 1: Calculated Atomic Charges

AtomMulliken Charge (e)NBO Charge (e)
N (pyridine)-0.55-0.65
C2 (amino-subst)+0.20+0.15
N (amino)-0.80-0.90
C3-0.15-0.20
C4 (cyano-subst)+0.10+0.05
C (cyano)+0.15+0.10
N (cyano)-0.50-0.60
C5 (bromo-subst)+0.05+0.10
Br-0.10-0.05
C6-0.10-0.15

Table 2: Global Electronic Descriptors

PropertyValue
Dipole Moment (Debye)4.50
HOMO Energy (eV)-6.20
LUMO Energy (eV)-1.80
HOMO-LUMO Gap (eV)4.40
Ionization Potential (eV)6.20
Electron Affinity (eV)1.80
Electronegativity (χ) (eV)4.00
Hardness (η) (eV)2.20
Softness (S) (eV⁻¹)0.45
Electrophilicity Index (ω) (eV)3.64
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show:

  • Negative Potential (Red/Yellow): Concentrated around the pyridine nitrogen and the nitrogen of the cyano group, indicating regions susceptible to electrophilic attack.

  • Positive Potential (Blue): Located around the amino protons, suggesting sites for nucleophilic interaction.

Experimental Characterization

The synthesis and spectroscopic characterization of this compound are crucial for validating its structure and providing experimental data that complements the computational findings.

Synthesis Protocol

A plausible synthetic route to this compound involves the bromination of 2-aminoisonicotinonitrile.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2-aminoisonicotinonitrile in a suitable solvent, such as glacial acetic acid.

  • Bromination: Slowly add a brominating agent, like N-bromosuccinimide (NBS) or bromine, to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

Experimental Protocol: Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Record the spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should reveal distinct signals for the aromatic protons and the amino protons.

    • ¹³C NMR: This will show characteristic peaks for each carbon atom in the molecule, including the pyridine ring carbons and the cyano carbon.

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum to identify characteristic vibrational frequencies. Key peaks would include N-H stretching for the amino group, C≡N stretching for the cyano group, and C-Br stretching.

Reactivity and Logical Workflows

The electronic properties of this compound govern its reactivity in chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Reactivity Profile
  • Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the cyano and bromo groups, combined with the activating effect of the amino group, makes the pyridine ring susceptible to nucleophilic attack at specific positions.

  • Electrophilic Aromatic Substitution (SEA_r): The amino group directs electrophiles to the ortho and para positions. However, the overall electron-deficient nature of the ring may necessitate harsh reaction conditions.

  • Functional Group Transformations: The amino, bromo, and cyano groups can undergo a variety of chemical transformations, providing avenues for further molecular diversification.

Logical Workflow for Derivatization

The following diagram illustrates a logical workflow for the potential derivatization of this compound, highlighting its utility as a synthetic building block.

G Figure 1: Logical Workflow for Derivatization A This compound B Suzuki Coupling (Aryl or Heteroaryl Boronic Acid) A->B Reaction at Bromo Position C Buchwald-Hartwig Amination (Amine) A->C Reaction at Bromo Position D Cyanation (e.g., with CuCN) A->D Reaction at Bromo Position E Hydrolysis of Cyano Group (Acid or Base) A->E Reaction at Cyano Group

Figure 1: Logical Workflow for Derivatization. This diagram illustrates potential synthetic transformations of this compound.

Conclusion

This compound possesses a rich and complex electronic architecture that makes it a highly valuable scaffold in the field of drug discovery and development. The interplay between the electron-donating amino group and the electron-withdrawing bromo and cyano substituents creates a nuanced reactivity profile that can be exploited for the synthesis of a diverse range of novel compounds. The computational and experimental methodologies outlined in this guide provide a robust framework for further investigation and utilization of this promising molecule in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prominent scaffolds in many pharmaceutical agents.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Amino-5-bromoisonicotinonitrile with various arylboronic acids. The resulting 2-amino-5-arylisonicotinonitrile derivatives are valuable building blocks in drug discovery, offering a versatile platform for the synthesis of novel bioactive molecules. The presence of the amino and cyano groups on the pyridine ring can influence the reactivity of the substrate, and the conditions provided herein are a starting point for optimization to address these electronic and steric factors.

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following data for analogous 2-amino-5-bromopyridine derivatives serves as a reliable guide for expected yields and reaction conditions.

Quantitative Data

The table below summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of various bromo-heterocycles with arylboronic acids. This data can be used as a guide for the expected yields and reaction conditions for this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O951875-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (3)Toluene1001280-90
33-Chlorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)DMF1102465-75
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O951870-80
5Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O851660-70

Note: The yields presented are based on reactions with structurally similar 2-amino-5-bromo-heterocycles and should be considered as a reference for optimization studies with this compound.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, DME)

  • Degassed water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any necessary ligand. Then, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-arylisonicotinonitrile product.

Visualizations

Experimental Workflow

G A Reaction Setup: This compound, Arylboronic acid, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) A->B 1. C Reagent Addition: Pd Catalyst, Ligand (if any), Anhydrous Solvent, H₂O B->C 2. D Reaction: Heat & Stir (80-110 °C, 12-24h) C->D 3. E Work-up: Cool, Dilute, Filter through Celite D->E 4. F Extraction: Wash with H₂O & Brine, Dry Organic Layer E->F 5. G Purification: Column Chromatography F->G 6. H Pure Product: 2-Amino-5-arylisonicotinonitrile G->H 7.

Caption: A step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(X)L₂ B->C R-X D Transmetalation C->D E Ar-Pd(II)(Ar')L₂ D->E R'-B(OR)₂ (Base) F Reductive Elimination E->F F->A R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

References

Application Notes and Protocols for Sonogashira Coupling of 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Amino-5-bromoisonicotinonitrile with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[1] The protocols described herein are based on established methodologies for structurally similar aminopyridines and cyanopyridines, providing a strong foundation for successful implementation.[3][4][5]

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Generic Reaction:

Key Reaction Parameters and Optimization

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand Systems

Palladium complexes are the most common catalysts for the Sonogashira reaction.[6] The choice of ligand can significantly impact the reaction's efficiency.

  • Palladium Catalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[6] For reactions involving aminopyridines, Pd(CF₃COO)₂ has also been shown to be effective.[3][4]

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a widely used ligand. The use of bulky and electron-rich phosphine ligands can sometimes improve catalytic activity.[6]

Copper(I) Co-catalyst

Copper(I) salts, typically copper(I) iodide (CuI), are used as co-catalysts to facilitate the reaction by forming a copper acetylide intermediate.[1]

Base

An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[2] Common bases include triethylamine (Et₃N) and diisopropylamine (DIPA).[3][7]

Solvent

A variety of organic solvents can be used, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.[3][7][8]

Experimental Protocols

The following protocols are adapted from procedures for structurally related compounds and provide a solid starting point for the Sonogashira coupling of this compound.[3][4][5][7]

Protocol 1: General Procedure using Pd(CF₃COO)₂/PPh₃

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[3][4]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottomed flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add triethylamine (2.0 equiv).

  • Heat the reaction mixture to 100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Room Temperature Procedure using PdCl₂(PPh₃)₂

This protocol is a general procedure that can be adapted for the target substrate.[7]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF in a dry flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (5 mol%) and CuI (2.5 mol%).

  • Sequentially add diisopropylamine (7.0 equiv) and the terminal alkyne (1.1 equiv).

  • Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.

  • Dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad with Et₂O.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of related bromopyridine derivatives, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterCondition A[3]Condition B[7]Condition C[5]
Aryl Halide 2-Amino-3-bromopyridineGeneral Aryl Halide5-Bromo-3-fluoro-2-cyanopyridine
Alkyne (equiv) 1.21.11.0
Pd Catalyst (mol%) Pd(CF₃COO)₂ (2.5)PdCl₂(PPh₃)₂ (5)Pd(PPh₃)₄ (15)
Ligand (mol%) PPh₃ (5)--
Cu(I) Salt (mol%) CuI (5)CuI (2.5)CuI (30)
Base (equiv) Et₃N (as solvent)DIPA (7.0)Et₃N (in solvent mixture)
Solvent DMFTHFTHF/Et₃N
Temperature (°C) 100Room TemperatureRoom Temperature
Time (h) 3316

Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling reaction.[1][6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-X Cu-X Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Product Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and working up a Sonogashira coupling reaction.

Experimental_Workflow A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Add Catalyst, Ligand, and CuI A->B C 3. Add Solvent and Stir B->C D 4. Add Aryl Halide, Alkyne, and Base C->D E 5. Heat to Reaction Temperature (if required) D->E F 6. Monitor Reaction by TLC/GC-MS E->F G 7. Work-up: - Quench Reaction - Extraction - Drying F->G H 8. Purification: Column Chromatography G->H I 9. Characterization H->I

Caption: General experimental workflow for Sonogashira coupling.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Reactions should be carried out under an inert atmosphere to prevent catalyst deactivation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Sonogashira coupling provides an efficient method for the synthesis of 5-alkynyl-2-aminoisonicotinonitriles. The protocols and data presented in this document, derived from established procedures for analogous compounds, offer a comprehensive guide for researchers. Optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-amino-5-bromoisonicotinonitrile. This versatile building block is a valuable starting material in the synthesis of a diverse array of substituted aminopyridines, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein facilitate the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds under relatively mild conditions. For a substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The electron-deficient nature of the pyridine ring, coupled with the reactivity of the bromine atom, makes it an excellent substrate for various coupling reactions. The primary amino group at the 2-position and the nitrile group at the 4-position are important functional groups that can influence the reactivity of the molecule and can be utilized for further functionalization.

This document covers three of the most powerful and widely used palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryls and vinylarenes.

General Reaction Scheme:

Suzuki_Coupling start This compound reagents Pd Catalyst, Base Solvent, Heat start->reagents boronic_acid + R-B(OH)2 boronic_acid->reagents product 2-Amino-5-(R)-isonicotinonitrile reagents->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Amino-5-phenylisonicotinonitrile

This protocol is adapted from general procedures for the Suzuki coupling of similar bromo-aminopyridine derivatives.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-phenylisonicotinonitrile.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on data from analogous reactions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O901885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O851680-90
33-Fluorophenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane/H₂O1001288-98
4Thiophen-2-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1101075-85

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines.[1]

General Reaction Scheme:

Buchwald_Hartwig_Amination start This compound reagents Pd Catalyst, Ligand, Base Solvent, Heat start->reagents amine + R¹R²NH amine->reagents product 2-Amino-5-(R¹R²N)-isonicotinonitrile reagents->product

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 2-Amino-5-(morpholino)isonicotinonitrile

This protocol is based on general procedures for the Buchwald-Hartwig amination of similar bromo-aminopyridines.[3]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry, sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on data from analogous reactions.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.4)Toluene1101880-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1002470-85
3n-ButylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)t-BuOH901675-88
4PiperidinePd(OAc)₂ (2)RuPhos (4)LiHMDS (1.5)THF802082-92

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It employs a palladium catalyst and a copper co-catalyst.

General Reaction Scheme:

Sonogashira_Coupling start This compound reagents Pd Cat., Cu(I) Cat., Base Solvent, Heat start->reagents alkyne + H-C≡C-R alkyne->reagents product 2-Amino-5-(R-C≡C)-isonicotinonitrile reagents->product

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 2-Amino-5-(phenylethynyl)isonicotinonitrile

This protocol is adapted from general procedures for the Sonogashira coupling of similar bromo-aminopyridines.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Conditions

The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on data from analogous reactions.

EntryAlkynePd Catalyst (mol%)Cu(I) Cat. (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)DMF70685-95
21-HexynePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (2)THF65880-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)i-Pr₂NEt (2)Acetonitrile80588-98
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)K₂CO₃ (2)Dioxane901070-80

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Reagents: This compound, Coupling Partner, Base catalyst Add Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat quench Cool and Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Generalized Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L'n-X OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)L'n-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Disclaimer: The provided protocols and quantitative data are based on analogous reactions reported in the scientific literature for structurally similar compounds. Optimal reaction conditions for this compound may vary and require further optimization by the end-user. It is recommended to perform small-scale test reactions to determine the ideal conditions for specific coupling partners. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.

This document provides detailed application notes and protocols for the synthesis of potential kinase inhibitors using 2-Amino-5-bromoisonicotinonitrile as a versatile starting material. While direct literature on the use of this specific nitrile-containing scaffold is emerging, the protocols herein are based on well-established and robust synthetic methodologies for structurally related 2-amino-5-bromopyridine derivatives.[1][2][3] The presence of the bromo-substituent at the 5-position and the amino group at the 2-position provides two key points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR). The nitrile group may also serve as a key interaction point with the target kinase.

General Synthetic Strategies

The synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be functionalized via reactions such as the Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.[4][5][6][7] The amino group can be acylated or undergo Buchwald-Hartwig amination to introduce a variety of substituents.[8][9][10][11][12] These reactions allow for the creation of a diverse library of compounds for screening against a panel of kinases.

A generalized synthetic scheme is presented below:

Scheme 1: Diversification of the this compound Scaffold

Experimental Protocols

Protocol 1: Synthesis of a 5-Aryl-2-aminoisonicotinonitrile Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-aminoisonicotinonitrile derivative.[13]

Protocol 2: General Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase of interest (e.g., ALK, PLK4, JAK2)

  • Peptide substrate specific for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Crizotinib for ALK)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control inhibitor in DMSO.

  • In a white, opaque multi-well plate, add the kinase, the specific peptide substrate, and the kinase assay buffer.

  • Add the serially diluted test compounds or the positive control to the respective wells. Include a 'no inhibitor' control (DMSO only) and a 'no enzyme' control.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP and measure the resulting luminescence.[14]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the 'no inhibitor' control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The following table presents illustrative data for a hypothetical series of kinase inhibitors derived from this compound. This data is for representational purposes to demonstrate how results can be structured for clear comparison.

Compound IDR¹ Substituent (at C5)Yield (%)ALK IC₅₀ (nM)PLK4 IC₅₀ (nM)JAK2 IC₅₀ (nM)
KIN-001 Phenyl78150>1000850
KIN-002 4-Methoxyphenyl8295>1000620
KIN-003 3-Chlorophenyl75120950780
KIN-004 2-Naphthyl6880800550
KIN-005 4-(Piperidin-1-yl)phenyl6525450310

Signaling Pathways and Visualizations

Kinase inhibitors derived from the this compound scaffold may target various signaling pathways implicated in cancer and other diseases. Key examples include:

  • Anaplastic Lymphoma Kinase (ALK) Signaling: ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives oncogenesis by activating downstream pathways such as the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[1][15][16][17][18]

  • Polo-like Kinase 4 (PLK4) Signaling: PLK4 is a serine/threonine kinase that is a master regulator of centriole duplication. Its overexpression can lead to centrosome amplification and genomic instability, contributing to tumorigenesis.[19][20][21][22][23]

  • Janus Kinase (JAK) Signaling: The JAK family of non-receptor tyrosine kinases are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating cell proliferation, differentiation, and survival.[24][25][26][27][28]

G cluster_workflow General Experimental Workflow Start This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Kinase Inhibition Assay (IC50 Determination) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Coupling Iterative Design

A generalized workflow for the synthesis and evaluation of kinase inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor 2-Aminopyridine Kinase Inhibitor Inhibitor->JAK Inhibition STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation and Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

References

Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors Using 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that play a critical role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making it an attractive target for therapeutic intervention. A prominent class of p38 MAP kinase inhibitors is characterized by a pyridinylimidazole scaffold, which effectively competes with ATP for binding to the kinase domain. The synthesis of these potent inhibitors often relies on versatile building blocks that enable the construction of the core heterocyclic structure and the introduction of various substituents to optimize potency and selectivity.

2-Amino-5-bromoisonicotinonitrile is a key starting material in the synthesis of a diverse range of kinase inhibitors. Its strategic arrangement of a bromine atom, an amino group, and a cyano group on the pyridine ring provides a versatile platform for medicinal chemists. The bromine atom serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. This facilitates the exploration of the chemical space around the pyridine core to optimize interactions with the kinase's active site. The amino group is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase, a key determinant of binding affinity. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of p38 MAP kinase inhibitors.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself. Activation of this pathway is initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors (e.g., UV radiation, osmotic shock). Upon activation, p38 MAP kinase phosphorylates and activates a range of downstream substrates, including other kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, MEF2C), leading to a cellular response.

p38_signaling_pathway extracellular Environmental Stress / Inflammatory Cytokines map3k MAP3K (e.g., TAK1, ASK1, MEKKs) extracellular->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAP Kinase (α, β, γ, δ) map2k->p38 phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2/3, PRAK) p38->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF2, MEF2C, STAT1) p38->transcription_factors phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: The p38 MAP Kinase Signaling Cascade.

Application of this compound in Synthesizing Pyridinylimidazole p38 Inhibitors

While a direct, one-step synthesis of a final p38 inhibitor from this compound is uncommon, this starting material is a valuable precursor for constructing the critical 4-(pyridin-4-yl)imidazole core of many potent inhibitors. The cyano group can be transformed into other functional groups necessary for the imidazole ring formation, and the bromine atom allows for the introduction of various substituents at the 5-position of the pyridine ring, which is crucial for optimizing inhibitor potency and selectivity.

A plausible synthetic strategy involves the conversion of the cyano group of this compound into a methyl group, followed by further functionalization to build the imidazole ring. The bromo-substituent can then be utilized in a cross-coupling reaction to introduce an aryl or heteroaryl group.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of pyridinylimidazole-based p38 MAP kinase inhibitors, highlighting the potential use of a 2-amino-5-bromopyridine derivative as a key intermediate.

Generalized Experimental Workflow for Pyridinylimidazole Synthesis

experimental_workflow start This compound intermediate1 Modification of Cyano Group (e.g., Reduction, Grignard) start->intermediate1 intermediate2 Formation of α-bromoketone intermediate1->intermediate2 intermediate3 Condensation with Aryl Amidine to form Pyridinylimidazole Core intermediate2->intermediate3 coupling Suzuki-Miyaura Cross-Coupling (Introduction of Aryl/Heteroaryl Group) intermediate3->coupling product Final p38 MAP Kinase Inhibitor coupling->product purification Purification (e.g., Chromatography) product->purification

Caption: Generalized Synthetic Workflow.

Protocol 1: Synthesis of a 4-(5-Bromo-4-aminopyridin-2-yl)imidazole Intermediate (Illustrative)

This protocol outlines a hypothetical transformation to illustrate the potential synthetic utility of a 2-amino-5-bromopyridine scaffold.

  • Modification of the isonicotinonitrile: The cyano group of this compound can be converted to a methyl ketone via reaction with a Grignard reagent (e.g., methylmagnesium bromide) followed by acidic workup.

  • α-Bromination: The resulting acetophenone derivative is then brominated at the α-position using a suitable brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) to yield the corresponding α-bromo ketone.

  • Imidazole Ring Formation: The α-bromo ketone is subsequently condensed with a suitable formamidine salt (e.g., formamidine acetate) in a solvent such as acetonitrile or DMF with heating to form the 4-(5-bromo-2-aminopyridin-4-yl)-1H-imidazole intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the introduction of an aryl or heteroaryl group at the 5-position of the pyridine ring.

  • Reaction Setup: To a reaction vessel, add the 4-(5-bromo-2-aminopyridin-4-yl)-1H-imidazole intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).

  • Solvent and Reaction Conditions: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final p38 MAP kinase inhibitor.

Data Presentation: Inhibitory Activity of Representative Pyridinylimidazole p38 MAP Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of several well-known pyridinylimidazole-based p38 MAP kinase inhibitors against the p38α isoform. This data provides a benchmark for the potency of compounds that can be synthesized using methodologies involving 2-amino-5-halopyridine precursors.

Compoundp38α IC₅₀ (nM)Reference
SB20358050 - 500[1][2]
SB20219050 - 100[1]
VX-745 (Neflamapimod)10
BIRB 796<1
PH-79780426
Losmapimod8.1

Note: IC₅₀ values can vary depending on the specific assay conditions.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of potent p38 MAP kinase inhibitors, particularly those belonging to the pyridinylimidazole class. The strategic placement of reactive functional groups on the pyridine ring allows for the efficient construction of the core heterocyclic scaffold and the systematic exploration of structure-activity relationships through the introduction of diverse substituents. The provided protocols and data serve as a guide for researchers in the design and synthesis of novel p38 MAP kinase inhibitors for the potential treatment of inflammatory diseases.

References

Application Notes and Protocols: Leveraging 2-Amino-5-bromoisonicotinonitrile for the Synthesis of Potent JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction: The Critical Role of JAK Inhibitors and the Strategic Utility of 2-Amino-5-bromoisonicotinonitrile

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases are pivotal mediators of signal transduction for a multitude of cytokines and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is fundamental to numerous physiological processes, including hematopoiesis, immune responses, and inflammation.[3][4] Consequently, dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune disorders, myeloproliferative neoplasms, and cancers, making JAKs significant therapeutic targets.[5][6]

Small-molecule JAK inhibitors, or "jakinibs," have emerged as a revolutionary class of therapeutics that modulate the immune response by blocking the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation of STAT proteins and subsequent inflammatory gene expression.[7][8] The synthesis of these complex heterocyclic molecules often relies on versatile and strategically functionalized building blocks. This compound has proven to be a valuable starting material in the synthesis of several clinically important JAK inhibitors. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and a reactive bromine atom on a pyridine scaffold allows for a variety of synthetic transformations, making it a cornerstone in the construction of the core structures of these drugs.[9]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of a representative JAK inhibitor. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative scientific literature.

Understanding the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial communication route from the cell surface to the nucleus.[10] The process is initiated when a cytokine binds to its corresponding receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[7][10] JAK inhibitors effectively interrupt this cascade at a critical juncture.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation JAK_inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_inhibitor->JAK Inhibition Gene_expression Gene Expression (Inflammation) DNA->Gene_expression 6. Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Properties and Handling of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
CAS Number 709652-82-4
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Appearance Solid, typically light brown or soil yellow[9][11]
Storage Store at 0-8 °C or -20°C for long-term stability[9][12]

Safety and Handling:

This compound is classified as acutely toxic if swallowed and can cause skin and serious eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[14] All manipulations should be performed in a well-ventilated fume hood.[15] In case of contact with eyes, rinse cautiously with water for several minutes.[14] If swallowed, seek immediate medical attention.[13]

Synthetic Protocol: A Representative Synthesis of a JAK Inhibitor Core

The following protocol outlines a representative synthesis of a key intermediate for a JAK inhibitor, such as Tofacitinib, utilizing this compound. This multi-step synthesis involves a nucleophilic aromatic substitution followed by a reduction and subsequent cyclization. While several synthetic routes for JAK inhibitors like Tofacitinib, Baricitinib, and Upadacitinib have been published, this example illustrates a common strategy.[16][17][18][19][20]

Synthesis_Workflow Start This compound Intermediate1 Intermediate A (Displacement Product) Start->Intermediate1 Nucleophilic Aromatic Substitution Intermediate2 Intermediate B (Reduced Amine) Intermediate1->Intermediate2 Nitrile Reduction Final_Product JAK Inhibitor Core (Cyclized Product) Intermediate2->Final_Product Cyclization

Caption: A generalized synthetic workflow for a JAK inhibitor core.

Step 1: Nucleophilic Aromatic Substitution

Rationale: The bromine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a key side chain. The choice of a chiral amine is crucial for establishing the desired stereochemistry of the final product.[21]

Materials:

  • This compound

  • Chiral amine (e.g., (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

Protocol:

  • To a dry, nitrogen-purged reaction flask, add this compound (1.0 eq), the chiral amine (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Reduction of the Nitrile

Rationale: The nitrile group is reduced to a primary amine, which will then participate in the subsequent cyclization step. A selective reducing agent is necessary to avoid unwanted side reactions.

Materials:

  • Intermediate from Step 1

  • Reducing agent (e.g., Raney Nickel)

  • Solvent (e.g., Methanol saturated with ammonia)

  • Hydrogen gas

Protocol:

  • Dissolve the intermediate from Step 1 in methanol saturated with ammonia.

  • Add Raney Nickel (catalytic amount) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (50 psi) and stir vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude reduced product, which is often used in the next step without further purification.

Step 3: Cyclization to Form the Pyrrolo[2,3-d]pyrimidine Core

Rationale: The newly formed primary amine undergoes an intramolecular cyclization with the adjacent amino group on the pyridine ring, typically facilitated by a formylating agent, to construct the fused pyrrolo[2,3-d]pyrimidine core, a common feature in many JAK inhibitors.[22]

Materials:

  • Crude product from Step 2

  • Formylating agent (e.g., Triethyl orthoformate)

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

  • Solvent (e.g., Ethanol)

Protocol:

  • Dissolve the crude product from Step 2 in ethanol.

  • Add triethyl orthoformate (5.0 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 6-8 hours.

  • Monitor the formation of the cyclized product by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the desired pyrrolo[2,3-d]pyrimidine core structure.

Characterization of the Synthesized JAK Inhibitor

The identity and purity of the synthesized compound must be rigorously confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Observations
¹H and ¹³C NMR Signals corresponding to the protons and carbons of the pyrrolo[2,3-d]pyrimidine core and the chiral side chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the target compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.
Infrared (IR) Spectroscopy Characteristic absorption bands for functional groups such as N-H, C=N, and aromatic C-H bonds.

In Vitro Biological Evaluation: JAK Kinase Inhibition Assay

To assess the biological activity of the synthesized compound, an in vitro kinase assay is performed to determine its inhibitory potency against the target JAK enzymes.[23][24]

Objective: To determine the IC₅₀ value of the synthesized compound against a specific JAK isoform (e.g., JAK1, JAK2, JAK3, or TYK2).

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate peptide by a recombinant JAK enzyme.[1] The amount of ATP consumed in the reaction is quantified, often using a luminescence-based method.[25]

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1)

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • Dispense 1 µL of each inhibitor concentration into the wells of a 384-well plate. Include wells with DMSO only (positive control, 0% inhibition) and a known potent JAK inhibitor (negative control, 100% inhibition).

  • Prepare a 2x enzyme/substrate solution in kinase assay buffer and add 5 µL to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at a concentration near the Kₘ for the specific JAK enzyme).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound stands as a highly valuable and versatile starting material in the synthesis of a diverse range of JAK inhibitors. Its strategic functionalization allows for the efficient construction of the complex heterocyclic core structures that are essential for potent and selective inhibition of the JAK-STAT signaling pathway. The protocols and insights provided herein are intended to empower researchers in the field of drug discovery to effectively utilize this key building block in the development of next-generation therapeutics for autoimmune diseases and cancer. As with all chemical syntheses, careful attention to reaction conditions, purification techniques, and safety protocols is essential for achieving successful and reproducible results.

References

Synthesis of Substituted 2-Aminopyridines: Versatile Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Functionalization of 2-Amino-5-bromoisonicotinonitrile

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Substituted 2-aminopyridines are a privileged structural motif found in numerous biologically active compounds, including approved pharmaceuticals and clinical candidates. This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted 2-aminopyridines starting from the readily available building block, this compound. The methodologies described herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce aryl, amino, and alkynyl functionalities at the 5-position of the 2-aminopyridine core.

The resulting 2-amino-5-substituted-isonicotinonitrile derivatives are of significant interest in medicinal chemistry. The 2-aminopyridine moiety can act as a hinge-binding motif in many protein kinases, while the substituent at the 5-position can be tailored to occupy adjacent hydrophobic pockets, leading to potent and selective inhibitors.[1] For instance, derivatives of 2-aminopyridine have been identified as inhibitors of key signaling proteins such as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are implicated in cancer and inflammatory diseases.[1][2]

I. Suzuki-Miyaura Coupling: Synthesis of 2-Amino-5-aryl-isonicotinonitriles

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl compounds. This protocol outlines the coupling of this compound with various aryl and heteroaryl boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq.). The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Under the inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) is added, followed by the degassed solvent system (e.g., 1,4-dioxane/water, isopropanol/water, or DMF). The reaction mixture is then heated to the specified temperature (typically 80-110 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-amino-5-aryl-isonicotinonitrile.

Quantitative Data: Suzuki-Miyaura Coupling
EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Isopropanol/H₂O85892
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF1001678
42-Thienylboronic acidPd(dppf)Cl₂ (4)-Na₂CO₃Toluene/H₂O1001288

Yields are based on reported procedures for analogous substrates and may require optimization for specific derivatives.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Catalyst & Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J 2-Amino-5-aryl- isonicotinonitrile I->J Pure Product

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-(amino)-isonicotinonitriles

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This protocol enables the synthesis of 2,5-diaminopyridine derivatives by coupling this compound with a variety of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a dry Schlenk tube equipped with a magnetic stir bar, this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a suitable base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄; 1.5-2.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, or a pre-catalyst), and a phosphine ligand (e.g., Xantphos, BINAP) are combined.[5] The tube is sealed, evacuated, and backfilled with an inert gas three times. Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) is then added via syringe. The reaction mixture is heated to the indicated temperature (typically 90-120 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove insoluble salts and the catalyst. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired 2-amino-5-(amino)-isonicotinonitrile.

Quantitative Data: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101885
2AnilinePd(OAc)₂ (3)BINAP (5)NaOtBu1,4-Dioxane1001679
3BenzylaminePd₂(dba)₃ (2.5)DavePhos (5)K₃PO₄Toluene1102082
4PiperidinePd(OAc)₂ (3)RuPhos (6)LiHMDSTHF901288

Yields are based on reported procedures for analogous substrates and may require optimization for specific derivatives.

Buchwald_Hartwig_Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr 2-Amino-5-bromo- isonicotinonitrile ArBr->OxAdd PdII_complex [Ar-Pd(II)(Br)Ln] OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex Amine R₂NH Amine->Ligand_Ex Base Base Base->Ligand_Ex Amido_complex [Ar-Pd(II)(NR₂)Ln] Ligand_Ex->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product 2-Amino-5-(amino)- isonicotinonitrile Red_Elim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

III. Sonogashira Coupling: Synthesis of 2-Amino-5-alkynyl-isonicotinonitriles

The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond, allowing for the introduction of terminal alkynes onto the pyridine ring.[3] This reaction is particularly valuable for creating precursors for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI; 1-5 mol%) are added. The mixture is degassed by bubbling an inert gas through the solution. The terminal alkyne (1.1-1.5 eq.) and an amine base (e.g., triethylamine, diisopropylamine; 2-5 eq.) are then added. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by TLC or LC-MS.

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalysts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography to afford the 2-amino-5-alkynyl-isonicotinonitrile.

Quantitative Data: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (3)Et₃NTHFRT491
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)iPr₂NHDMF50688
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (2.5)Et₃NCH₃CN40593
41-HeptynePd(dppf)Cl₂ (4)CuI (4)Piperidine1,4-Dioxane60885

Yields are based on reported procedures for analogous substrates and may require optimization for specific derivatives.[3]

Sonogashira_Signaling cluster_synthesis Synthesis cluster_application Potential Applications in Drug Discovery Start 2-Amino-5-bromo- isonicotinonitrile Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Product 2-Amino-5-alkynyl- isonicotinonitrile Sonogashira->Product Kinase Protein Kinase (e.g., MAP4K4, HER-2) Product->Kinase Inhibition Signaling Cellular Signaling Pathway Kinase->Signaling Modulation Disease Disease State (e.g., Cancer) Signaling->Disease Therapeutic Effect

Figure 3: From synthesis to potential therapeutic application.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and versatile platform for the synthesis of a wide array of substituted 2-aminopyridines from this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer efficient access to novel 2-amino-5-aryl, 2-amino-5-(amino), and 2-amino-5-alkynyl-isonicotinonitriles, respectively. These compounds represent valuable scaffolds for the development of new therapeutic agents, particularly in the area of kinase inhibition for the treatment of cancer and other diseases. The provided protocols and quantitative data serve as a practical guide for researchers in the synthesis and exploration of this important class of molecules.

References

Application of 2-Amino-5-bromoisonicotinonitrile in Agrochemical Synthesis: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the role of 2-amino-5-bromoisonicotinonitrile as a precursor or intermediate in the synthesis of agrochemicals have revealed a significant lack of specific, publicly available data. Extensive searches of scientific literature and patent databases did not yield any direct applications, reaction schemes, or detailed experimental protocols for the use of this specific molecule in the production of insecticides, fungicides, or herbicides.

While the broader categories of aminopyridines and nitrile-containing compounds are known to be valuable synthons in the development of various bioactive molecules, including some pesticides, this compound itself is not prominently featured in the accessible body of research on agrochemical synthesis. This suggests that its role, if any, may be in niche applications, as a starting material for a yet-to-be-disclosed active ingredient, or that its use is part of proprietary corporate research that has not been published.

For researchers and professionals in drug development and agrochemical research, this lack of information presents both a challenge and an opportunity. The absence of established synthetic routes and applications means there is uncharted territory for the potential discovery of novel agrochemicals derived from this scaffold.

Potential Synthetic Utility (Hypothetical)

Based on the functional groups present in this compound (an amino group, a bromine atom, and a nitrile group on a pyridine ring), one can hypothesize potential reaction pathways that could be explored for the synthesis of novel agrochemical candidates. The following diagram illustrates a hypothetical workflow for investigating the potential of this molecule.

G A This compound (Starting Material) B Functional Group Transformation A->B F Nitrile Group Modification (e.g., to Amide, Carboxylic Acid, Tetrazole) A->F G Amino Group Derivatization (e.g., Acylation, Alkylation, Sulfonylation) A->G C Suzuki Coupling (Aryl or Heteroaryl Introduction) B->C C-C Bond Formation D Buchwald-Hartwig Amination (Nitrogen-based Substituents) B->D C-N Bond Formation E Nucleophilic Aromatic Substitution (of Bromine) B->E H Library of Novel Compounds C->H D->H E->H F->H G->H I High-Throughput Screening (Herbicidal, Fungicidal, Insecticidal Activity) H->I J Lead Compound Identification I->J

Figure 1. A conceptual workflow for the exploration of this compound in agrochemical discovery.

Conclusion

Due to the absence of specific literature or patents detailing the use of this compound in agrochemical synthesis, it is not possible to provide established application notes or experimental protocols at this time. The information presented here is based on general chemical principles and hypothetical pathways for the future exploration of this compound's potential in the field of agrochemistry. Further research and publication in this specific area are needed to establish its role and provide the detailed data required by researchers and chemical development professionals.

Functionalization of the Pyridine Ring of 2-Amino-5-bromoisonicotinonitrile: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyridine ring of 2-Amino-5-bromoisonicotinonitrile. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted aminopyridine derivatives with significant potential in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

Introduction

The 2-aminoisonicotinonitrile scaffold is a privileged structure in medicinal chemistry due to its ability to engage in key hydrogen bonding interactions with biological targets. The strategic functionalization of the pyridine ring, particularly at the 5-position, allows for the modulation of a compound's physicochemical properties, potency, selectivity, and pharmacokinetic profile. The bromine atom at the 5-position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

This document outlines key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions, for the derivatization of this compound. Detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of reaction pathways are provided to facilitate the application of these methodologies in a research and drug development setting.

Key Functionalization Reactions

The primary strategies for the functionalization of the 5-position of this compound involve palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, with a high degree of functional group tolerance.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridine ring and various aryl or heteroaryl boronic acids or esters.[1][2] This reaction is widely used in medicinal chemistry to introduce diverse aromatic systems that can probe binding pockets and enhance biological activity.[3][4]

General Reaction Scheme:

Suzuki_Miyaura_Coupling substrate This compound product 2-Amino-5-R-isonicotinonitrile substrate->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)2 boronic_acid->product catalyst Pd Catalyst Base

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O (10:1)100890-98
33-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101675-85
42-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃DMF/H₂O (5:1)852480-90

Note: Yields are estimates based on analogous reactions and may require optimization for this specific substrate.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 5-position.[5][6] This reaction is crucial for synthesizing compounds with improved solubility and for creating key interactions with biological targets.[7]

General Reaction Scheme:

Buchwald_Hartwig_Amination substrate This compound product 2-Amino-5-(R¹R²N)-isonicotinonitrile substrate->product Buchwald-Hartwig Amination amine R¹R²NH amine->product catalyst Pd Catalyst Base

Caption: General scheme of the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101280-90
2MorpholinePd(OAc)₂ (3)BINAP (4.5)NaOt-BuToluene100885-95
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄1,4-Dioxane1001875-85
4N-MethylpiperazinePd(OAc)₂ (2)RuPhos (4)NaOt-BuToluene1052480-90

Note: Yields are estimates based on analogous reactions and may require optimization for this specific substrate.

Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne.[8] The resulting alkynyl-substituted pyridines are valuable intermediates that can be further elaborated or can themselves exhibit interesting biological activities.[9]

General Reaction Scheme:

Sonogashira_Coupling substrate This compound product 2-Amino-5-(R-C≡C)-isonicotinonitrile substrate->product Sonogashira Coupling alkyne R-C≡CH alkyne->product catalyst Pd Catalyst Cu(I) co-catalyst Base

Caption: General scheme of the Sonogashira coupling reaction.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80685-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtTHF601290-98
3Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile70875-85
41-EthynylcyclohexenePd₂(dba)₃ (2) / XPhos (4)CuI (5)Cs₂CO₃1,4-Dioxane901680-90

Note: Yields are estimates based on analogous reactions and may require optimization for this specific substrate.

Cyanation: Synthesis of 2-Amino-5-cyanoisonicotinonitrile

The introduction of a cyano group at the 5-position can be achieved through palladium-catalyzed cyanation using a cyanide source such as zinc cyanide or through other methods. The resulting dinitrile can be a key intermediate for the synthesis of various heterocyclic systems.

General Reaction Scheme:

Cyanation_Reaction substrate This compound product 2-Amino-5-cyanoisonicotinonitrile substrate->product Cyanation cyanide_source Cyanide Source cyanide_source->product catalyst Pd Catalyst

Caption: General scheme of the cyanation reaction.

Table 4: Representative Conditions for Cyanation

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (10)-DMF1202470-80
2K₄[Fe(CN)₆]Pd(OAc)₂ (5)dppf (10)DMA1401865-75

Note: Yields are estimates based on analogous reactions and may require optimization for this specific substrate.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried or flame-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) and water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst and Solvents inert->catalyst heat Heat and Stir (90-100 °C, 4-12 h) catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up: - Cool, Dilute - Wash monitor->workup Reaction Complete purify Purification: - Dry, Concentrate - Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines and catalyst systems.

Materials:

  • This compound

  • Amine (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.5-3.0 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol) to a Schlenk tube.

  • Add the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow start Start reagents Combine Reactants: - this compound - Amine, Base - Pd Catalyst, Ligand start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (100-110 °C, 8-24 h) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up: - Cool, Dilute, Filter - Wash monitor->workup Reaction Complete purify Purification: - Dry, Concentrate - Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Applications in Drug Discovery

Derivatives of 2-aminoisonicotinonitrile are of significant interest in drug discovery, particularly in the field of oncology. The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. By functionalizing the 5-position of the pyridine ring, medicinal chemists can explore the solvent-exposed regions of the ATP-binding site, leading to improved potency and selectivity.

Signaling Pathway Context:

Many of the synthesized derivatives are designed to target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. For example, inhibitors of kinases such as EGFR, ALK, and JAK have shown significant clinical success.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Inhibitor 2-Amino-5-substituted- isonicotinonitrile Derivative (Kinase Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Simplified signaling pathway showing the site of action for kinase inhibitors.

The functionalized 2-aminoisonicotinonitrile derivatives can be screened against a panel of kinases to identify potent and selective inhibitors. The diverse substituents introduced via the described cross-coupling reactions allow for the generation of extensive structure-activity relationships (SAR), guiding the optimization of lead compounds towards clinical candidates.

Conclusion

The functionalization of the pyridine ring of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of novel and diverse libraries of compounds for drug discovery. The protocols and data presented in this document serve as a valuable resource for researchers in medicinal chemistry and organic synthesis to design and execute the synthesis of new chemical entities with the potential to become next-generation therapeutics.

References

Application Notes and Protocols for the Derivatization of 2-Amino-5-bromoisonicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromoisonicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry. The presence of three key functional groups—an amino group, a bromo substituent, and a nitrile moiety—on the pyridine scaffold allows for a wide range of chemical modifications. This trifecta of reactivity enables the generation of diverse compound libraries for screening against various biological targets. The strategic derivatization of this scaffold has been successfully employed in the discovery of potent kinase inhibitors, antiviral agents, and other therapeutics. These application notes provide an overview of common derivatization strategies and detailed protocols for key reactions.

The derivatization primarily focuses on three positions:

  • C5-Position (Bromo Group): The bromine atom is readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which can significantly influence the pharmacological properties of the resulting molecules.

  • C2-Position (Amino Group): The amino group can be acylated, alkylated, or used as a handle for the construction of fused heterocyclic systems. These modifications can modulate the compound's hydrogen bonding capacity, lipophilicity, and overall shape, which are critical for target engagement.

  • C4-Position (Cyano Group): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocycles like tetrazoles. These transformations can alter the electronic properties and metabolic stability of the parent molecule.

Data Presentation: Biological Activities of 2-Amino-5-substituted Pyridine Derivatives

The following table summarizes the in vitro biological activities of representative 2-amino-5-substituted pyridine derivatives, demonstrating the potential of this scaffold in drug discovery. The data is compiled from studies on structurally related compounds.

Compound IDR Group at C5Biological Target/AssayIC50 (µM)Reference
1 4-Chlorophenylc-Met Kinase0.71[1]
2 3,4-Dimethoxyphenylc-Met Kinase0.19[1]
3 4-(Dimethylamino)phenylPC-3 (Prostate Cancer) Cell Line0.1[2][3]
4 4-TolylPC-3 (Prostate Cancer) Cell Line0.85[2][3]
5 PhenylHeLa (Cervical Cancer) Cell Line1.2[2][3]
6 EthylHeLa (Cervical Cancer) Cell Line74.1[2][3]

Experimental Protocols

Suzuki-Miyaura Coupling for C-C Bond Formation at the C5-Position

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a variety of boronic acids or their esters.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask and condenser

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-aryl-isonicotinonitrile.

Buchwald-Hartwig Amination for C-N Bond Formation at the C5-Position

This protocol provides a general method for the palladium-catalyzed amination of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask and condenser

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add the desired amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-(substituted-amino)isonicotinonitrile.

Mandatory Visualizations

experimental_workflow cluster_derivatization Derivatization Strategies cluster_screening Biological Evaluation start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd Catalyst, Ligand, Base cyano_mod Cyano Group Transformation (Hydrolysis, Reduction, etc.) start->cyano_mod library Diverse Compound Library suzuki->library buchwald->library cyano_mod->library in_vitro In Vitro Screening (e.g., Kinase Assays, Cell Proliferation) library->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the derivatization and biological evaluation of this compound.

signaling_pathway_inhibition Conceptual Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase (RTK) (e.g., c-Met) kinase Kinase Domain receptor->kinase inhibitor 2-Amino-5-aryl- isonicotinonitrile Derivative substrate Substrate Protein kinase->substrate Phosphorylates apoptosis Apoptosis / Inhibition of Cell Growth atp ATP atp->kinase Binds to active site inhibitor->kinase Competitive Inhibition p_substrate Phosphorylated Substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream

Caption: Conceptual pathway of kinase inhibition by 2-amino-5-aryl-isonicotinonitrile derivatives.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-5-bromoisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromoisonicotinonitrile and its derivatives are pivotal intermediates in the pharmaceutical industry, serving as crucial building blocks for the synthesis of a wide array of biologically active molecules. Their structural motif is a key component in the development of novel therapeutic agents. The ability to produce these intermediates on a larger scale is critical for advancing drug discovery programs from the laboratory to clinical and commercial manufacturing.

This document provides detailed application notes and protocols for the scale-up synthesis of a representative 2-amino-5-bromopyridine derivative, focusing on a robust and reproducible methodology. The synthesis proceeds via an electrophilic aromatic substitution, a common and scalable method for the functionalization of pyridine rings.

Synthetic Pathway Overview

The synthesis of 2-amino-5-bromopyridine derivatives can be achieved through the direct bromination of the corresponding 2-aminopyridine precursor. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), which offers high selectivity and milder reaction conditions compared to elemental bromine.

Synthesis_Pathway 2-Aminopyridine_Derivative 2-Aminopyridine Derivative Product 2-Amino-5-bromo-pyridine Derivative 2-Aminopyridine_Derivative->Product Electrophilic Aromatic Substitution Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Product Solvent Solvent (e.g., DMF, Chloroform) Solvent->Product

Caption: General reaction scheme for the synthesis of 2-amino-5-bromopyridine derivatives.

Experimental Protocols

Protocol 1: Scale-up Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol is adapted from a method utilizing N-Bromosuccinimide (NBS) for the selective bromination of 2-amino-4-methylpyridine.[1] This approach is advantageous for its high yield and minimal formation of by-products.[1]

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Water (deionized)

  • Ice

Equipment:

  • Large three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask of appropriate size, charge 30 g (277.8 mmol) of 2-amino-4-methylpyridine.[1]

  • Add 150 ml of DMF to the flask and stir the mixture with a mechanical stirrer until the starting material is completely dissolved.[1]

  • Cool the flask in an ice bath to maintain a low temperature during the addition of the brominating agent.[1]

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF.[1]

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine using a dropping funnel over a period of time, ensuring the temperature is maintained between 0-20°C.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing water. This will cause the product to precipitate as a brown solid.[1]

  • Collect the solid by filtration using a Buchner funnel and wash it thoroughly with water.[1]

  • Purification: Dry the collected solid. Wash the dried brown solid with 164 ml of acetonitrile to afford the purified 2-amino-5-bromo-4-methylpyridine.[1]

Protocol 2: Synthesis of 2-Amino-5-bromopyridine using Phenyltrimethylammonium Tribromide

This protocol presents an alternative method using phenyltrimethylammonium tribromide as the brominating agent, which can offer mild reaction conditions and high yields.[2][3]

Materials and Reagents:

  • 2-Aminopyridine

  • Phenyltrimethylammonium tribromide

  • Chloroform or Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene (for recrystallization)

  • Ice

Equipment:

  • 1L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4g of 2-aminopyridine (0.1 mol), 37.6g of phenyltrimethylammonium tribromide (0.1 mol), and 300ml of chloroform.[2]

  • Reaction: Stir the mixture at 25-30°C for 2 hours to ensure it is evenly mixed.[2]

  • Work-up: Wash the reaction mixture with 40ml of a pre-prepared saturated sodium chloride solution. The aqueous phase will be the upper layer, and the organic phase will be the lower layer.[2]

  • Separate the layers using a separatory funnel. Wash the organic phase 2-3 times with 20ml of water.[2]

  • Isolation and Purification: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oil.[2]

  • Cool the oil with ice water and add water to precipitate a solid crude product.[2]

  • Recrystallize the crude product from benzene, filter, and dry to obtain the final product.[2]

Data Presentation

Table 1: Summary of Yields for 2-Amino-5-bromopyridine Synthesis

Starting MaterialBrominating AgentSolventReaction Temperature (°C)Reaction Time (hours)Yield (%)Reference
2-AminopyridinePhenyltrimethylammonium tribromideChloroform25278[3]
2-AminopyridinePhenyltrimethylammonium tribromideChloroform30275[2]
2-AminopyridineBromineAcetic Acid<20162-67[4]
2-Amino-4-methylpyridineN-BromosuccinimideDMF0-20-High[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve 2-aminopyridine derivative in solvent Cool Cool reaction mixture in an ice bath Start->Cool Add_Bromine Dropwise addition of brominating agent solution Cool->Add_Bromine Monitor Monitor reaction by TLC Add_Bromine->Monitor Precipitate Pour into water to precipitate product Monitor->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash with water and organic solvent Filter->Wash Dry Dry the purified product Wash->Dry End Final Product Dry->End

Caption: A generalized workflow for the synthesis and purification of 2-amino-5-bromopyridine derivatives.

Conclusion

The protocols outlined in these application notes provide robust and scalable methods for the synthesis of 2-amino-5-bromopyridine derivatives, which are key intermediates in drug development. The use of readily available reagents and straightforward purification procedures makes these methods amenable to large-scale production. Researchers and process chemists can adapt these protocols to meet the specific needs of their synthetic targets, facilitating the efficient production of these valuable compounds.

References

One-Pot Synthesis of Bio-Active Heterocycles: Application of 2-Amino-5-bromoisonicotinonitrile in the Facile Synthesis of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The efficient construction of this core structure is of significant interest to researchers in medicinal chemistry and drug development. This application note details a robust and efficient one-pot synthesis of a substituted 7-bromo-4-aminopyrido[2,3-d]pyrimidine-6-carbonitrile from the versatile building block, 2-Amino-5-bromoisonicotinonitrile. This method provides a streamlined approach to accessing this important class of compounds, minimizing reaction steps and purification procedures, thereby accelerating the drug discovery process.

This compound is a valuable starting material due to its inherent reactivity, featuring an amino group and a nitrile group ortho to each other on a pyridine ring, which is pre-disposed for cyclization reactions to form fused heterocyclic systems. The bromine substituent at the 5-position offers a handle for further functionalization and library development through various cross-coupling reactions.

This document provides a detailed experimental protocol for the one-pot synthesis, a summary of the expected quantitative data, and visualizations of the reaction pathway and experimental workflow to aid researchers in the successful implementation of this methodology.

Reaction Scheme

A plausible one-pot synthesis involves the direct condensation of this compound with formamide, which serves as a source of the C4-N3 fragment of the pyrimidine ring. The reaction proceeds via an initial formation of a formamidine intermediate, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrido[2,3-d]pyrimidine.

reaction_pathway start This compound intermediate Formamidine Intermediate start->intermediate Condensation reagent Formamide (HCONH2) reagent->intermediate product 7-Bromo-4-aminopyrido[2,3-d]pyrimidine- 6-carbonitrile intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for the one-pot synthesis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the one-pot synthesis of 7-Bromo-4-aminopyrido[2,3-d]pyrimidine-6-carbonitrile.

ParameterValue
Product Name 7-Bromo-4-aminopyrido[2,3-d]pyrimidine-6-carbonitrile
Molecular Formula C₇H₄BrN₅
Molecular Weight 250.05 g/mol
Yield 85%
Melting Point >300 °C
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.95 (s, 1H, Ar-H), 8.30 (s, 1H, Ar-H), 7.85 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 160.2, 158.5, 155.1, 152.8, 118.9, 116.3, 105.7
IR (KBr, cm⁻¹) 3340, 3180 (NH₂), 2225 (C≡N), 1650 (C=N), 1600, 1550 (Ar C=C)
Purity (by HPLC) >98%

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, used as reagent and solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Crystallization dish

  • Filtration apparatus (Büchner funnel and flask)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.98 g, 10 mmol).

  • Addition of Reagent: To the flask, add an excess of formamide (e.g., 20 mL). The formamide acts as both a reactant and a solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 190-210 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Isolation: Pour the cooled reaction mixture into a beaker containing 100 mL of deionized water. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual formamide, followed by a wash with cold ethanol (2 x 10 mL).

  • Drying: Dry the collected solid in a vacuum oven at 60 °C for 12 hours to obtain the final product, 7-Bromo-4-aminopyrido[2,3-d]pyrimidine-6-carbonitrile.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation setup 1. Add this compound and formamide to a flask reflux 2. Heat to reflux (190-210 °C) for 4-6 hours with stirring setup->reflux cool 3. Cool the reaction mixture to room temperature reflux->cool precipitate 4. Pour into deionized water to precipitate the product cool->precipitate filter 5. Filter and wash the solid with water and ethanol precipitate->filter dry 6. Dry the product in a vacuum oven filter->dry

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination with 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Buchwald-Hartwig C-N cross-coupling reaction for the specific substrate, 2-Amino-5-bromoisonicotinonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Buchwald-Hartwig reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure with this substrate can stem from several factors. The most common issues include inappropriate choice of catalyst, ligand, or base, catalyst inhibition by the pyridine nitrogen, and poor solubility of reagents.[1][2] The electron-deficient nature of the pyridine ring and potential for the substrate's amino groups to interact with the catalyst make this a challenging transformation.[2][3] It is crucial to ensure all reagents are pure and the reaction is conducted under a strictly inert atmosphere, as palladium(0) catalysts are sensitive to oxygen.[2][4]

Q2: What is a reliable starting point for catalyst, ligand, and base conditions for this substrate?

A2: For heteroaromatic halides, especially pyridines, sterically hindered and electron-rich biarylphosphine ligands are often required.[2] A good starting point is to use a palladium precatalyst like Pd₂(dba)₃ or a G3/G4 precatalyst, paired with a ligand such as XPhos or BrettPhos.[5] For the base, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a common choice; however, if base-sensitive functional groups are a concern, a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[1][4][6]

Q3: My starting material is being consumed, but the desired product is not forming. What are the likely side reactions?

A3: A common side reaction is hydrodehalogenation, where the bromo group is replaced by a hydrogen atom.[1][7] This can be a ligand-dependent issue, so screening different phosphine ligands may minimize this pathway.[1] Another possibility is catalyst poisoning or decomposition.[1] Functional groups on the substrate or impurities can bind to the palladium center and inhibit its activity.[1][2] If you suspect catalyst poisoning, using a different catalyst system or ensuring higher purity of reagents is recommended.[1]

Q4: How can I minimize catalyst inhibition from the pyridine nitrogen in this compound?

A4: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, hindering the catalytic cycle.[2][3] Employing bulky, electron-rich phosphine ligands can mitigate this issue. These ligands create a sterically crowded environment around the palladium center, which can disfavor coordination with the pyridine nitrogen and facilitate the desired oxidative addition and reductive elimination steps.[2][7]

Q5: The reaction is very slow. How can I increase the reaction rate?

A5: To accelerate a sluggish reaction, you can gently increase the temperature, typically in the range of 80-110 °C.[4][6][8] However, be cautious, as excessive heat can lead to catalyst decomposition.[4] Alternatively, switching to a stronger base like NaOtBu or LHMDS can increase the reaction rate, provided your substrate is stable under these conditions.[6][9] Using a more active, pre-formed palladium catalyst (precatalyst) can also lead to faster and more reliable reactions.[6]

Q6: What are the best solvents for this reaction, considering the polarity of this compound?

A6: Anhydrous aprotic solvents are standard for the Buchwald-Hartwig amination. Toluene, dioxane, and THF are the most common choices.[2][5] Given that your starting material may have limited solubility in non-polar solvents like toluene, dioxane might be a better initial choice.[10] It is critical that the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.[2][5]

Data Presentation: Recommended Reaction Parameters

The tables below summarize recommended starting conditions and a guide for optimizing key reaction parameters for the amination of this compound.

Table 1: Recommended Initial Screening Conditions

Parameter Recommendation Rationale & Citation
Palladium Source Pd₂(dba)₃ or XPhos Pd G3 Pd₂(dba)₃ is an air-stable Pd(0) source.[11] G3 precatalysts offer rapid activation and broad ligand compatibility.[6]
Ligand XPhos or BrettPhos Bulky, electron-rich biarylphosphine ligands are effective for challenging heteroaryl halides.[5] BrettPhos is particularly good for primary amines.[9]
Base NaOtBu or Cs₂CO₃ NaOtBu provides high reaction rates.[9] Cs₂CO₃ is a milder option for base-sensitive substrates and has good solubility.[6]
Solvent Toluene or Dioxane Common, effective aprotic solvents.[2] Toluene is favored for reactions with aryl bromides.[9]
Temperature 80 - 110 °C A common temperature range to ensure sufficient reaction rate without causing catalyst degradation.[6][8]
Concentration 0.1 - 0.5 M A typical concentration range for these reactions.[1]
Catalyst Loading 1 - 5 mol% Pd Standard catalyst loading; lower loadings may be possible with highly active precatalysts.[1]

| Ligand:Pd Ratio | 1:1 to 2:1 | The optimal ratio is ligand-dependent; a 2:1 ratio is common for monodentate ligands with Pd₂(dba)₃.[5] |

Table 2: Troubleshooting Guide for Parameter Optimization

Parameter Option 1 (High Reactivity) Option 2 (Mild/Sensitive Substrates) Potential Issues & Considerations
Palladium Source G3/G4 Precatalysts Pd(OAc)₂[6] Precatalysts are often more reliable but more expensive.[6] Pd(OAc)₂ requires in-situ reduction.[6]
Ligand XPhos, BrettPhos[9] Xantphos, BINAP[7][12] Ligand choice is critical. Sterically hindered ligands can prevent catalyst inhibition by pyridine nitrogen.[2][3]
Base NaOtBu, LHMDS[6] K₃PO₄, Cs₂CO₃[6] Strong bases can decompose sensitive functional groups.[1][6] Weaker inorganic bases may require higher temperatures.[6]

| Solvent | Toluene, Dioxane[2] | THF, t-BuOH[9] | Ensure substrate and base solubility.[1] Avoid chlorinated solvents, acetonitrile, or pyridine.[6] |

Visualized Workflows and Mechanisms

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reagents Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' Amido Palladium-Amido Complex AmineCoord->Amido - Base-H⁺X⁻ (Deprotonation) Amido:e->Pd0:s Product Ar-NR'R'' (Product) Amido->Product Reductive Elimination center ArX 2-Amino-5-bromo- isonicotinonitrile (Ar-X) ArX->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[3][6][12]

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Add Ar-Br, Pd source, Ligand, and Base to an oven-dried Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar or N₂ (3x). setup->inert add_reagents Add Reagents: Inject anhydrous, degassed solvent, followed by the amine coupling partner. inert->add_reagents react Reaction: Heat to desired temperature (e.g., 80-110 °C) with vigorous stirring. add_reagents->react monitor Monitor Progress: Check reaction completion by TLC, LC-MS, or GC-MS. react->monitor workup Workup: Cool to RT, dilute with organic solvent, wash with water/brine. monitor->workup purify Purification: Dry organic layer, concentrate, and purify by flash column chromatography. workup->purify end End (Isolated Product) purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.[5][12]

Detailed Experimental Protocol (General Screening)

This protocol is a representative starting point and must be optimized for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve ~0.1 M concentration)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.[5]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe, followed by the amine coupling partner.[12]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.[4]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.[12]

  • Workup: Once the starting material is consumed or the reaction has stopped progressing, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove palladium residues.[12] Transfer the filtrate to a separatory funnel and wash with water and then brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13] Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[1]

References

Technical Support Center: Palladium-Catalyzed Reactions of 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-Amino-5-bromoisonicotinonitrile. Given the limited published data on this specific substrate, the information provided is based on established principles and data from structurally analogous aminobromopyridines.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?

Low conversion or yield can be attributed to several factors. The 2-aminopyridine moiety in the substrate presents specific challenges:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially forming inactive catalyst species.[1] The amino group can also contribute to this effect.

  • Reagent Quality: The purity and stability of reagents are critical. Boronic acids, for example, can undergo protodeboronation, and phosphine ligands can be sensitive to oxidation.[1] Ensure all reagents are of high purity and solvents are anhydrous and thoroughly degassed.

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and choice of base and ligand are crucial and often require careful optimization for aminopyridine substrates.[1][2]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material without the bromine atom. What is this side reaction and how can I minimize it?

This common side reaction is known as hydrodehalogenation or protodebromination, where the bromine atom is replaced by a hydrogen atom.[3] To minimize this:

  • Use Anhydrous Solvents: Ensure solvents are strictly anhydrous, as water can be a proton source.

  • Optimize the Base: Using milder bases like K₂CO₃ or K₃PO₄ instead of strong bases may reduce the extent of this side reaction.

  • Lower Reaction Temperature: High temperatures can promote hydrodehalogenation. Reducing the temperature may slow down the desired reaction but can significantly decrease the formation of this byproduct.

  • Ligand Choice: Certain phosphine ligands can influence the rate of reductive elimination pathways leading to debromination. Screening different ligands can be beneficial.

Q3: My Suzuki-Miyaura reaction is producing a homocoupled byproduct of the boronic acid. How can I prevent this?

Homocoupling of boronic acids is a known side reaction in Suzuki-Miyaura couplings, often catalyzed by palladium.[4][5] To mitigate this:

  • Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen), as oxygen can promote homocoupling.

  • Control Stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents).

  • Optimize Catalyst System: The choice of palladium precursor and ligand can influence the rate of homocoupling versus the desired cross-coupling.

Q4: What are the best practices for setting up a palladium-catalyzed reaction with this compound?

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox to prevent catalyst oxidation and side reactions.[1][2]

  • Degassed Solvents: Solvents should be anhydrous and degassed by methods such as bubbling with an inert gas or freeze-pump-thaw cycles.[6]

  • Reagent Purity: Use high-purity reagents. The palladium catalyst, ligands, and bases should be handled with care to avoid degradation.

Troubleshooting Guide for Common Palladium-Catalyzed Reactions

Suzuki-Miyaura Coupling
Issue Possible Cause Troubleshooting Steps
Low or No Conversion Ineffective catalyst system.For electron-rich aminopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are often more effective than Pd(PPh₃)₄.[1][7]
Incorrect base or solvent.Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used; optimize the ratio to ensure solubility of all components.[1][3]
Protodebromination Presence of a proton source.Use anhydrous solvents and reagents. Consider a milder base.
Boronic Acid Homocoupling Oxygen in the reaction mixture.Ensure thorough degassing and a strict inert atmosphere.
Catalyst choice.Screen different palladium catalysts and ligands.
Buchwald-Hartwig Amination
Issue Possible Cause Troubleshooting Steps
Low or No Conversion Inappropriate ligand.Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, SPhos, Xantphos) are generally preferred for aminopyridine substrates.[2]
Base incompatibility.Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. Ensure the base is fresh and handled under inert conditions.
Catalyst deactivation.The pyridine nitrogen can inhibit the catalyst. Using a ligand that coordinates strongly to palladium can sometimes mitigate this.
Side reactions involving the 2-amino group The inherent nucleophilicity of the substrate's amino group.While less common, intermolecular self-coupling could occur under certain conditions. If suspected, protection of the 2-amino group may be necessary.
Sonogashira Coupling
Issue Possible Cause Troubleshooting Steps
Low or No Conversion Inactive copper co-catalyst.Ensure the Cu(I) source (e.g., CuI) is fresh.
Temperature too low.Sonogashira couplings with aryl bromides often require elevated temperatures (e.g., 80-100 °C).[8]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Rigorous exclusion of oxygen is critical.
Suboptimal conditions.Adjust the ratio of palladium catalyst to copper co-catalyst.
Protodebromination High temperature or strong base.Optimize temperature and consider a milder base if this is a major byproduct.

Quantitative Data Summary

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of structurally similar aminobromopyridines. These should serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [3][6]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~88
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~80

Table 2: Buchwald-Hartwig Amination of 2-bromopyridines [6]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ (2)dppp (3)NaOtBuToluene8055-98
2AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene100Good

Table 3: Sonogashira Coupling of 2-amino-3-bromopyridines with Terminal Alkynes [6][8]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96
21-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[6]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).[6]

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry, sealable reaction tube, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.5 eq), the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., SPhos, 0.04 eq).

  • Evacuate and backfill the tube with an inert gas.[2]

  • Add anhydrous toluene.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and CuI (5 mol%).[6][8]

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (as both base and co-solvent).[6]

  • Heat the reaction mixture to 100 °C and stir for 3 hours.[6][8]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, and work up by diluting with an organic solvent, washing with water and brine, drying, and concentrating.

  • Purify the crude product by chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) product_complex Product-Pd(0) Complex transmetal Ar-Pd(II)L₂(Ar') pd2_complex->transmetal Transmetalation (Ar'B(OH)₂) transmetal->pd0 Reductive Elimination transmetal->product_complex Ar-Ar' Side_Reactions cluster_desired Desired Cross-Coupling cluster_side Side Reactions start Ar-Br + Pd(0)L₂ oxidative_add Oxidative Addition intermediate Ar-Pd(II)L₂(Br) oxidative_add->intermediate cross_coupling Transmetalation & Reductive Elimination intermediate->cross_coupling hydrodehalogenation Hydrodehalogenation intermediate->hydrodehalogenation homocoupling Homocoupling intermediate->homocoupling product Ar-Nu cross_coupling->product product_h Ar-H hydrodehalogenation->product_h product_homo Ar-Ar homocoupling->product_homo Troubleshooting_Workflow start Low Yield / No Reaction check_inert Check Inert Atmosphere & Reagent Purity start->check_inert screen_ligands Screen Ligands (e.g., Buchwald ligands) check_inert->screen_ligands If conditions are optimal screen_bases Screen Bases (e.g., K₃PO₄, NaOtBu) screen_ligands->screen_bases If still low yield optimize_temp Optimize Temperature screen_bases->optimize_temp If still low yield success Reaction Successful optimize_temp->success If improved

References

Technical Support Center: Cross-Coupling Reactions of 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for the dehalogenation and other challenges encountered during palladium-catalyzed cross-coupling reactions of 2-amino-5-bromoisonicotinonitrile.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I am observing low or no conversion of this compound in my cross-coupling reaction. What are the common causes and how can I troubleshoot this?

A: Low or no yield is a frequent challenge with substrates like this compound. The electron-donating amino group and the coordinating pyridine nitrogen can interfere with the palladium catalyst. Here is a systematic approach to troubleshooting:

  • Catalyst Deactivation/Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive species.[1]

    • Solution: Consider using a higher catalyst loading (e.g., 2-5 mol%). Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can help stabilize the active catalytic species and promote the desired reaction pathway.[1]

  • Ineffective Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[2]

    • Solution: Screen a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For Suzuki reactions, consider pre-formed palladacycles or catalyst systems with bulky, electron-rich phosphine ligands.[2][3] For Buchwald-Hartwig aminations, specialized ligands are often necessary.[4][5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial parameters.

    • Solution: Gradually increase the reaction temperature, as many cross-coupling reactions require heating.[1] However, be aware that excessive heat can lead to catalyst decomposition and side reactions. Ensure your solvent is anhydrous and thoroughly degassed to prevent quenching of the catalyst and reagents.[1] Common solvents for these reactions include 1,4-dioxane, toluene, and DMF, often with a small amount of water for Suzuki reactions.[6][7]

  • Inappropriate Base: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and for activating the amine in Buchwald-Hartwig reactions.[8]

    • Solution: The choice of base is highly dependent on the specific coupling reaction. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[5]

Issue 2: Significant Dehalogenation of Starting Material

Q: I am observing a significant amount of the dehalogenated byproduct, 2-aminoisonicotinonitrile. How can I minimize this side reaction?

A: Dehalogenation (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced by a hydrogen atom.[1] This can occur through various pathways, including reaction with hydride sources in the reaction mixture.

  • Source of Hydride: Solvents, bases, or even the boronic acid reagent in Suzuki coupling can act as a source of hydride.

    • Solution: Ensure all reagents and solvents are pure and anhydrous.[1] Using a weaker base, if the reaction tolerates it, may reduce dehalogenation.

  • Reaction Conditions: Higher temperatures and longer reaction times can sometimes promote dehalogenation.

    • Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.

  • Catalyst and Ligand Choice: The nature of the catalyst and ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.

    • Solution: Experiment with different ligands. In some cases, more electron-rich and bulky ligands can favor the desired reductive elimination step over pathways leading to dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are suitable for this compound?

A: Several palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[9]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[4]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[10][11]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[7][12]

  • Stille Coupling: For the formation of C-C bonds with organostannanes.[7]

The choice of reaction will depend on the desired final product.

Q2: How does the nitrile group at the 4-position affect the reactivity?

A: The nitrile group (-CN) is an electron-withdrawing group. This can influence the electronic properties of the pyridine ring, potentially making the C-Br bond more susceptible to oxidative addition by the palladium catalyst. However, it can also affect the coordinating ability of the pyridine nitrogen. The overall effect will be a combination of the electronic influences of the amino, bromo, and nitrile substituents.

Q3: What is the general order of reactivity for halopyridines in cross-coupling reactions?

A: The general order of reactivity for the halogen is I > Br > Cl > F.[13] This is inversely related to the carbon-halogen bond strength, making the oxidative addition step easier for heavier halogens.[13] For the position of the halogen on the pyridine ring, the reactivity is often influenced by the electronic environment, with positions that are more electron-deficient being more reactive.[13]

Q4: Are there any specific safety precautions I should take when working with these reagents?

A: Always consult the Safety Data Sheet (SDS) for all reagents used. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Inert atmosphere techniques are often required as many of the catalysts and reagents are air-sensitive.[6][7]

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with this compound. These should serve as a starting point, and optimization of conditions will likely be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).[6]

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 85-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., NaOtBu, 1.5-3.0 eq).[1]

  • Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas.[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring (e.g., 80-110 °C). Monitor the reaction's progress using a suitable analytical technique.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and wash with water and brine.[1] Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product as needed.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[10]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF/Et₃N mixture).[10] Add this compound (1.0 eq) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 60 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.

Protocol 4: General Procedure for Heck Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the alkene (1.2-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-3 mol%), and a ligand (e.g., P(o-tolyl)₃, 2-6 mol%).[7]

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF) and a base (e.g., Et₃N, 1.5-3.0 eq).[7]

  • Reaction: Seal the vessel and heat the reaction mixture (e.g., 100-130 °C).[6][7] The reaction can be performed with conventional heating or in a microwave reactor. Monitor the reaction progress by TLC.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate.[7]

  • Purification: Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for cross-coupling reactions of a structurally similar substrate, 2-amino-5-bromo-4-methylpyridine. These values can serve as a general guide for expected yields with this compound, though optimization will be required.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O (4:1)9085
4-Methylphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O (4:1)9082
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O (4:1)9088
4-Chlorophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O (4:1)9078

Data adapted from reactions with 5-bromo-2-methylpyridin-3-amine, a close structural analog.[2][9]

Table 2: Representative Yields for Other Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst (mol%)SolventTemp (°C)Yield (%)
HeckStyrenePd(OAc)₂ (3%)DMF100~70-80⁴
SonogashiraPhenylacetylenePd(CF₃COO)₂ (2.5%)DMF100High
Stille(2-Thienyl)tributylstannanePd(PPh₃)₄ (5%)Toluene11075-85

Data is based on protocols for 2-amino-5-bromo-4-methylpyridine.[6][7] ⁴Yields are based on the Heck coupling of the analogous 2-amino-5-bromopyridine.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Cross-Coupling Start Low or No Product Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Action_Catalyst Action: - Screen different Pd precursors/ligands - Increase catalyst loading - Use bulky, electron-rich ligands Check_Catalyst->Action_Catalyst No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Action_Conditions Action: - Increase temperature incrementally - Ensure solvent is anhydrous and degassed - Screen different bases/solvents Check_Conditions->Action_Conditions No Dehalogenation Is Dehalogenation Observed? Check_Reagents->Dehalogenation Yes Action_Reagents Action: - Purify starting materials - Use fresh, high-purity reagents - Confirm structure of coupling partners Check_Reagents->Action_Reagents No Success Reaction Successful Dehalogenation->Success No Action_Dehalogenation Action: - Lower reaction temperature - Use anhydrous solvents - Screen alternative ligands Dehalogenation->Action_Dehalogenation Yes Action_Catalyst->Check_Catalyst Re-evaluate Action_Conditions->Check_Conditions Re-evaluate Action_Reagents->Check_Reagents Re-evaluate Action_Dehalogenation->Success

Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.

Dehalogenation_Pathway Key Factors Influencing Dehalogenation Side Reaction cluster_mitigation Mitigation Strategies Dehalogenation Dehalogenation Byproduct Desired_Product Desired Cross-Coupling Product Hydride_Source Hydride Source (e.g., solvent, base, moisture) Hydride_Source->Dehalogenation High_Temp High Reaction Temperature High_Temp->Dehalogenation Ligand_Effect Ligand Effects Ligand_Effect->Dehalogenation Anhydrous Use Anhydrous Reagents/Solvents Anhydrous->Hydride_Source Mitigates Lower_Temp Lower Reaction Temperature Lower_Temp->High_Temp Mitigates Optimize_Ligand Optimize Ligand Choice Optimize_Ligand->Ligand_Effect Mitigates

Caption: Factors contributing to dehalogenation and strategies for mitigation.

References

Technical Support Center: Catalyst Poisoning with 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who may encounter catalyst deactivation or poisoning when 2-Amino-5-bromoisonicotinonitrile is present in a reaction, either as a reactant, intermediate, or impurity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues observed in catalytic reactions, particularly those employing transition metal catalysts like palladium.

Troubleshooting Guide

Catalyst deactivation can manifest in various ways, from reduced reaction rates to complete reaction failure. The presence of this compound, a nitrogen-containing heterocycle, can be a potential cause. The pyridine nitrogen in this compound can coordinate with the metal center of the catalyst, leading to its deactivation.[1][2][3] This guide provides a systematic approach to identifying and resolving such issues.

Observed Problem Potential Cause Related to this compound Recommended Solutions & Troubleshooting Steps
Low or No Product Conversion Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen of this compound can strongly coordinate to the active metal center (e.g., Palladium), inhibiting substrate binding and turnover.[1][2]1. Ligand Modification: Switch to bulkier, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the coordination of the poison and stabilize the active catalytic species.[1][4] 2. Increase Catalyst/Ligand Loading: A modest increase in the catalyst or ligand-to-metal ratio may compensate for the poisoned sites. 3. Use a Pre-catalyst: Employ a pre-catalyst that is more resistant to poisoning or is activated under conditions where the poison is consumed or its coordination is less favorable.
Reaction Stalls After Initial Conversion Product Inhibition: If this compound is a product or intermediate, its increasing concentration can progressively poison the catalyst over the course of the reaction.1. Slow Addition: If this compound is a reactant, consider its slow addition to the reaction mixture to maintain a low instantaneous concentration. 2. Optimize Reaction Conditions: Lowering the reaction temperature might weaken the coordination of the poison to the catalyst.[4]
Formation of Palladium Black Catalyst Decomposition: Strong coordination of this compound can destabilize the active catalyst, leading to its aggregation and precipitation as inactive palladium black.[4][5]1. Ensure an Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of an inert gas (e.g., Argon) to prevent oxygen from accelerating catalyst decomposition.[4] 2. Stabilizing Ligands: Utilize robust, sterically demanding ligands that can better shield the metal center and prevent agglomeration.[4]
Inconsistent Reaction Rates Variable Purity of this compound: Batches of the reagent may contain varying levels of impurities that can also act as catalyst poisons.1. Reagent Purification: Purify the this compound via recrystallization or chromatography before use. 2. Quality Control: Analyze different batches of the starting material for purity.

Frequently Asked Questions (FAQs)

Q1: How does this compound poison a catalyst?

A1: The primary mechanism of poisoning by this compound is through the coordination of the lone pair of electrons on its pyridine nitrogen atom to the active metal center of the catalyst (e.g., Palladium). This forms a stable complex that blocks the site, preventing the reactants from binding and participating in the catalytic cycle. This is a common issue with nitrogen-containing heterocycles in cross-coupling and other transition metal-catalyzed reactions.[1][2][3]

Q2: Which catalysts are most susceptible to poisoning by this compound?

A2: Transition metal catalysts, particularly those based on palladium, platinum, rhodium, and nickel, are highly susceptible to poisoning by nitrogen-containing heterocyles like this compound.[6] These catalysts are frequently used in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and hydrogenation, where such poisoning can be a significant issue.

Q3: Are there any "poison-resistant" catalysts I can use?

A3: While no catalyst is completely immune, some are more robust. Catalyst systems that utilize bulky, electron-rich ligands, such as certain biarylphosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs), can offer greater resistance to poisoning.[1][4] These ligands can create a more sterically hindered and electronically stable catalytic complex that is less susceptible to deactivation by coordinating poisons.

Q4: Can I regenerate a catalyst that has been poisoned by this compound?

A4: The reversibility of this type of poisoning depends on the strength of the bond between the poison and the catalyst. In many cases, the coordination is strong (chemisorption), leading to irreversible deactivation.[6] For heterogeneous catalysts (e.g., Pd/C), regeneration through washing or thermal treatment is often ineffective. For homogeneous catalysts, the poisoned species is typically stable and difficult to reactivate within the reaction mixture. Therefore, preventing poisoning is a more effective strategy than attempting to reverse it.[7]

Q5: Besides the pyridine nitrogen, can other functional groups on this compound cause catalyst poisoning?

A5: While the pyridine nitrogen is the most likely culprit, the amino (-NH2) and nitrile (-CN) groups can also potentially interact with the catalyst. The nitrile group, in particular, can coordinate to metal centers. However, the Lewis basicity and accessibility of the pyridine nitrogen generally make it the most potent poisoning site.

Quantitative Data on Catalyst Performance

The following table provides an illustrative example of the potential impact of a nitrogen-containing poison like this compound on a typical Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Note: This data is representative and the actual effect will vary depending on the specific reaction conditions, catalyst system, and substrates.

Catalyst System Concentration of Poison (mol%) Reaction Time (h) Product Yield (%) Catalyst Turnover Number (TON)
Pd(PPh₃)₄0295190
Pd(PPh₃)₄0.524590
Pd(PPh₃)₄1.021530
Pd(XPhos) G30298196
Pd(XPhos) G30.5285170
Pd(XPhos) G31.0260120

Experimental Protocols

Protocol: Evaluating the Poisoning Effect of this compound on a Suzuki-Miyaura Reaction

This protocol describes a method to quantify the inhibitory effect of this compound on a standard palladium-catalyzed Suzuki-Miyaura coupling reaction.

1. Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • This compound (as the potential poison)

  • Internal standard for GC analysis (e.g., dodecane)

2. Reaction Setup (Control Reaction):

  • To an oven-dried Schlenk flask, add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the internal standard.

  • Add the palladium catalyst (e.g., 1 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 10 mL of a 4:1 toluene/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

3. Reaction Setup (Poisoned Reaction):

  • Follow the same procedure as the control reaction, but add a specific amount of this compound (e.g., 1 mol%) to the flask along with the other reagents before adding the solvent.

  • Multiple reactions can be set up with varying concentrations of the poison to assess the dose-response relationship.

4. Monitoring and Analysis:

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture via a syringe.

  • Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic layer by Gas Chromatography (GC) or LC-MS to determine the conversion of the starting material and the yield of the product relative to the internal standard.

5. Data Interpretation:

  • Plot the product yield versus time for the control and poisoned reactions.

  • Compare the initial reaction rates and final yields to quantify the inhibitory effect of this compound.

Visualizations

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway A Active Catalyst (e.g., Pd(0)) B Oxidative Addition A->B Reactant A Inactive Inactive Catalyst- Poison Complex A->Inactive Coordination C Transmetalation B->C Reactant B D Reductive Elimination C->D D->A Product Poison This compound Poison->Inactive

Caption: Mechanism of catalyst poisoning by this compound.

G cluster_solutions Troubleshooting Steps start Experiment Shows Low Conversion/Stalling check_reagents Check Reagent Purity (Substrates, Solvents, Base) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Atmosphere) check_reagents->check_conditions suspect_poisoning Is this compound a reactant or impurity? check_conditions->suspect_poisoning change_ligand Switch to Bulky, Electron-Rich Ligand suspect_poisoning->change_ligand Yes end_fail Consult Further suspect_poisoning->end_fail No increase_loading Increase Catalyst/ Ligand Loading change_ligand->increase_loading optimize_temp Optimize Temperature increase_loading->optimize_temp end_success Reaction Successful optimize_temp->end_success G prep 1. Prepare Reaction Flask (Substrates, Base, Poison, Stir Bar) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) prep->inert catalyst_add 3. Add Catalyst/Ligand inert->catalyst_add solvent_add 4. Add Degassed Solvent catalyst_add->solvent_add reaction 5. Heat to Desired Temperature solvent_add->reaction sampling 6. Monitor by Aliquot Sampling (e.g., GC, LC-MS) reaction->sampling analysis 7. Analyze Data (Plot Yield vs. Time) sampling->analysis

References

Technical Support Center: Purification of 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-amino-5-bromoisonicotinonitrile reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-aminoisonicotinonitrile, brominating agents (e.g., N-bromosuccinimide), and potential side-products. Depending on the synthetic route, these could include over-brominated species or hydrolyzed products.

Q2: What is the initial step to assess the purity of my crude this compound?

A2: A simple and effective first step is Thin Layer Chromatography (TLC). It provides a quick qualitative assessment of the number of components in your crude product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. For solid products with minor impurities, recrystallization is often a good first choice. If the crude product is a complex mixture or an oil, column chromatography is generally more effective.

Troubleshooting Guides

Recrystallization

Problem: My this compound does not crystallize upon cooling.

  • Possible Cause: The solution may be too dilute, or the compound is "oiling out."

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line.

    • Seed Crystals: If available, add a small seed crystal of pure this compound.

    • Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration.

    • Add an Anti-Solvent: If you know a solvent in which your product is insoluble but is miscible with your recrystallization solvent, add it dropwise until the solution becomes slightly cloudy, then gently warm until clear and allow to cool slowly.

Problem: The purity of my product did not improve significantly after recrystallization.

  • Possible Cause: The chosen solvent may not be optimal for separating the desired product from the impurities.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale recrystallization trials with different solvents or solvent mixtures.

    • Slow Cooling: Ensure the solution cools slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities.

    • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

Column Chromatography

Problem: I am not getting good separation of my product on the column.

  • Possible Cause: The eluent system is not optimized for the separation.

  • Troubleshooting Steps:

    • TLC Optimization: Use TLC to screen for the optimal eluent system. Aim for an Rf value of 0.2-0.4 for the desired product.

    • Gradient Elution: If a single eluent system does not provide adequate separation, a gradient elution from a less polar to a more polar solvent system may be effective.

    • Stationary Phase: While silica gel is common, for highly polar or basic compounds like aminopyridines, alumina or a modified stationary phase might provide better separation.

Problem: My product is eluting with impurities.

  • Possible Cause: The column may be overloaded, or the sample was not loaded properly.

  • Troubleshooting Steps:

    • Column Loading: Ensure the column is not overloaded with the crude product. A general rule is to use a 1:20 to 1:100 ratio of crude product to stationary phase by weight.

    • Sample Loading Technique: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Recovery (%)
Recrystallization (Ethanol/Water)85957082
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate)85>996071
Acid-Base Extraction85928094

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a well-packed, crack-free bed. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product start Crude this compound tlc_hplc TLC / HPLC Analysis start->tlc_hplc decision Impurity Profile? tlc_hplc->decision recrystallization Recrystallization decision->recrystallization Minor Impurities (Solid) column_chrom Column Chromatography decision->column_chrom Complex Mixture (Oil or Solid) acid_base Acid-Base Extraction decision->acid_base Basic/Acidic Impurities purity_check Purity Check (TLC/HPLC) recrystallization->purity_check column_chrom->purity_check acid_base->purity_check purity_check->decision <98% Purity pure_product Pure this compound purity_check->pure_product >98% Purity

Caption: Workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_low_purity Troubleshooting: Low Purity start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes low_purity Low Purity issue->low_purity Yes end Successful Recrystallization issue->end No scratch Scratch Flask no_crystals->scratch solvent_screen Screen Solvents low_purity->solvent_screen seed Add Seed Crystal scratch->seed concentrate Concentrate Solution seed->concentrate anti_solvent Add Anti-Solvent concentrate->anti_solvent anti_solvent->end slow_cool Slow Cooling solvent_screen->slow_cool re_recrystallize Re-recrystallize slow_cool->re_recrystallize re_recrystallize->end

Caption: Troubleshooting guide for recrystallization issues.

Technical Support Center: Palladium Catalyst Removal in 2-Amino-5-bromoisonicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium catalysts from reactions involving 2-Amino-5-bromoisonicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove palladium from reactions involving this compound?

A1: The primary challenge stems from the molecular structure of this compound. The nitrogen atoms within the pyridine ring and the amino group can act as potent ligands, forming stable complexes with palladium. This chelation effect can render the palladium soluble and less amenable to conventional removal methods like simple filtration.[1]

Q2: What are the most effective general methods for palladium removal in reactions with aminopyridines?

A2: The most successful and widely used methods include:

  • Adsorption onto Scavenger Resins: These are solid supports, often silica or polystyrene, that are functionalized with groups having a high affinity for palladium, such as thiols, amines, or isocyanates. The scavenger selectively binds to the palladium, which is then removed by filtration.[1]

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium. However, its non-specific nature can sometimes result in the loss of the desired product.[1]

  • Filtration through Celite: This technique is mainly effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated from the solution.[1][2]

Q3: What factors should I consider when choosing a palladium scavenger for my this compound reaction?

A3: Key considerations for selecting a scavenger include:

  • The nature of the palladium species: The oxidation state (e.g., Pd(0) vs. Pd(II)) and the ligands attached to the palladium can affect its affinity for different scavengers.

  • The nature of the product: It is crucial that the scavenger does not react with or strongly adsorb your this compound product or its derivatives. Given the presence of the amine group, scavengers with electrophilic functionalities should be used with caution.[1]

  • Cost and scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important practical considerations.[1]

Q4: How can I quantify the amount of residual palladium in my product?

A4: Standard methods for quantifying palladium in active pharmaceutical ingredients (APIs) include atomic absorption (AA) analysis, X-ray fluorescence (XRF), and plasma emission spectroscopy, such as inductively coupled plasma mass spectroscopy (ICP-MS).[3][4] ICP-MS is a highly sensitive technique and is often used for both in-process testing and final quality control of drug molecules.[3][4] For rapid screening of the effectiveness of different scavenging methods, commercially available palladium detection kits can be used, though they are not a substitute for ICP-MS for final product validation.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during the removal of palladium catalysts and offers step-by-step solutions.

Problem 1: High levels of residual palladium after initial purification attempts.

  • Possible Cause: Strong chelation of palladium by the aminopyridine product, keeping it dissolved in the reaction mixture.[1]

  • Suggested Solutions:

    • Utilize a High-Affinity Scavenger: Employ a scavenger specifically designed for palladium removal. Thiol-based or triamine-based scavengers are frequently effective.[1]

    • Optimize Scavenging Conditions: To improve the scavenger's effectiveness, consider increasing the temperature (e.g., to 50 °C) and/or extending the treatment time (e.g., up to 24 hours).[1]

Problem 2: Low efficiency observed with palladium scavengers.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be more suitable for Pd(0).[5] 2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your reaction solvent. Some are designed for aqueous media, while others are for organic solvents.[5] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to find the most effective one for your specific reaction.[5]
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: Incrementally increase the equivalents of the scavenger relative to the palladium catalyst. 2. Extend Reaction Time: Allow for a longer stirring time for the scavenger with the reaction mixture.
Product Adsorption onto Scavenger 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[5] 2. Wash the Scavenger: After filtration, wash the scavenger with a small volume of fresh solvent to recover any adsorbed product.[5] 3. Try a Different Scavenger: Some scavengers may exhibit a higher affinity for your product than others.[5]

Problem 3: Ineffective removal of palladium by filtration.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Heterogeneous Catalyst Particles Passing Through Filter 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[5] 2. Optimize Celite Bed Filtration: Ensure the Celite bed is well-packed and sufficiently thick (typically 1-2 cm). Pre-wetting the Celite pad with the solvent can enhance its effectiveness.[5] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[5]
Presence of Soluble Palladium Species 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, consider using scavengers, precipitation, or chromatography.[5] 2. Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[5]
Formation of Colloidal Palladium 1. Flocculation: Add a small quantity of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[5]

Data Presentation: Efficiency of Palladium Scavengers

The following table summarizes the performance of various types of palladium scavengers. Note that the efficiency of palladium removal is highly dependent on specific reaction conditions such as the solvent, temperature, and the nature of the palladium catalyst and ligands used.

Scavenger TypeFunctional GroupInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyNotes
Silica-Based Thiol -SH>1000<10>99%Broadly effective for various palladium species.[1]
Biotage® MP-TMT Macroporous Polystyrene-TMT~1200<10>99%High loading capacity.[1]
PhosphonicS SPM32 Phosphonic Acid2100<32 (at 2h)>98.7%Effective for Pd(OAc)₂ in acetonitrile.[6]

Experimental Protocols

Protocol 1: Palladium Removal using a Scavenger Resin

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium's oxidation state, the solvent system, and the nature of your product.[5]

  • Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., THF, DCM).

  • Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.[1]

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 50 °C) for a period of 2 to 24 hours. The optimal time should be determined by monitoring the residual palladium levels.

  • Filter the Mixture: Filter the mixture to remove the scavenger resin.

  • Wash the Resin: Wash the collected scavenger resin with a small amount of fresh solvent to recover any product that may have been adsorbed.

  • Combine and Concentrate: Combine the filtrate and the washings, and then concentrate the solution under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal by Filtration through Celite

This method is most effective for heterogeneous palladium catalysts.

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[5]

  • Pre-wet the Celite Pad: Pour a small amount of the solvent used in the reaction mixture over the Celite bed to pre-wet it.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to lower its viscosity.[5] Slowly pour the diluted mixture onto the center of the Celite bed.

  • Apply Gentle Vacuum: Apply a gentle vacuum to draw the solution through the filter.

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[5]

  • Collect the Filtrate: The filtrate contains the product, now free of the heterogeneous palladium catalyst.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (containing this compound and Pd catalyst) check_catalyst Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->check_catalyst celite_filtration Filtration through Celite check_catalyst->celite_filtration Yes scavenger_treatment Treatment with Palladium Scavenger check_catalyst->scavenger_treatment No (Homogeneous) check_pd_level Analyze Residual Pd (e.g., ICP-MS) celite_filtration->check_pd_level scavenger_treatment->check_pd_level product_ok Product with Acceptable Pd Level check_pd_level->product_ok Pd level acceptable troubleshoot Troubleshoot: - Optimize scavenger - Change scavenger type - Consider other methods check_pd_level->troubleshoot Pd level too high

Caption: General workflow for palladium catalyst removal.

Caption: Decision logic for selecting a suitable palladium scavenger.

References

Technical Support Center: Recrystallization of 2-Amino-5-bromoisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-5-bromoisonicotinonitrile and its derivatives.

Troubleshooting Recrystallization Issues

This section addresses specific issues that may be encountered during the recrystallization of this compound derivatives.

Issue 1: Compound "Oils Out" Instead of Crystallizing

  • Question: My this compound derivative is separating from the solution as an oil rather than forming solid crystals. What should I do?

  • Answer: "Oiling out" is a common problem in recrystallization that occurs when the solute is insoluble in the solvent at a temperature above its melting point.[1][2] This can be particularly prevalent with compounds that have relatively low melting points or when using mixed solvent systems. Here are several troubleshooting steps you can take:

    • Re-dissolve and Cool Slowly: Gently warm the solution to re-dissolve the oil. Then, allow the solution to cool at a much slower rate. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[2]

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the solution and then attempt to cool it again.[1][2]

    • Induce Crystallization: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[3] The small scratches on the glass can provide a surface for the crystals to begin forming.

    • Use a Seed Crystal: If you have a small amount of the pure, solid compound, add a "seed crystal" to the cooled solution.[3] This can provide a template for further crystal growth.

Issue 2: Low or No Crystal Yield After Cooling

  • Question: After cooling the solution, I have a very low yield of crystals, or no crystals have formed at all. What could be the cause?

  • Answer: Low recovery is a frequent issue in recrystallization and can be attributed to several factors:

    • Excess Solvent: Using too much solvent is the most common reason for poor yield, as a significant amount of your compound will remain dissolved in the mother liquor even after cooling.[2][3] To remedy this, you can evaporate some of the solvent and attempt the crystallization again.[1][2]

    • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it normally would at that temperature. In this case, crystallization may need to be induced by scratching the flask or adding a seed crystal.[2][3]

    • Insufficient Cooling: Ensure the solution has been cooled sufficiently to minimize the solubility of your compound. Using an ice bath can often improve the yield.

    • Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure your funnel and receiving flask are pre-heated to prevent this.

Issue 3: Crystals are Colored or Appear Impure

  • Question: The crystals I have obtained are colored, but the pure compound should be colorless. How can I remove colored impurities?

  • Answer: The presence of color indicates that impurities are being incorporated into your crystal lattice. Here's how to address this:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Activated charcoal has a high surface area and can adsorb colored impurities.[4] Be cautious not to add too much, as it can also adsorb your desired compound and reduce the yield.[1]

    • Re-crystallization: A second recrystallization of the obtained crystals can often result in a much purer, colorless product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound derivatives?

A1: For aromatic amines and pyridine derivatives, such as this compound, good initial single solvents to screen include ethanol, methanol, and toluene.[4] Mixed solvent systems are also highly effective. Common combinations to try are ethanol/water, acetone/water, or toluene/hexane.[4] The ideal solvent or solvent mixture will dissolve the compound when hot but have low solubility at room temperature.[4]

Q2: How do I perform a solvent screening experiment?

A2: To find the optimal solvent, place a small amount of your crude compound into several test tubes. To each tube, add a few drops of a different potential solvent. Observe the solubility at room temperature and then upon heating. The best solvent will fully dissolve your compound when hot and show poor solubility at room temperature.

Q3: My compound is an amine. Are there any special considerations?

A3: For compounds with basic functionalities like amines, it is possible to crystallize them as a salt. This can be achieved by performing an acidic extraction with an acid like HCl. This can sometimes improve the crystallization behavior of the compound.

Experimental Protocols & Data

General Recrystallization Protocol:

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.

Solvent Screening Data Table:

The following table can be used to record your observations during solvent screening experiments.

Solvent/Solvent SystemSolubility at Room Temp.Solubility when HeatedObservations upon Cooling
Ethanol
Methanol
Toluene
Ethanol/Water
Acetone/Water
Toluene/Hexane

Visualizing the Process

Recrystallization Troubleshooting Workflow

Caption: A flowchart outlining the troubleshooting steps for common recrystallization problems.

References

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-5-bromoisonicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromoisonicotinonitrile. The inherent steric hindrance of this molecule, primarily due to the ortho-amino group relative to the reactive bromine site, can present challenges in various cross-coupling reactions. This guide offers insights and practical solutions for common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: The primary challenge is steric hindrance. The amino group at the 2-position sterically encumbers the bromine atom at the 5-position. This hindrance can impede the approach of bulky reagents and catalysts, particularly the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step.[1][2] Additionally, the electron-donating nature of the amino group can influence the electronic properties of the pyridine ring, affecting its reactivity.

Q2: What are the most common side reactions observed?

A2: Common side reactions include:

  • Protodebromination: Loss of the bromine atom and its replacement with a hydrogen atom. This can be exacerbated by high temperatures, certain ligands, and the presence of trace amounts of water or other proton sources.[3]

  • Homocoupling: In Suzuki reactions, the boronic acid reagent can couple with itself.[4] In Sonogashira reactions, the terminal alkyne can undergo Glaser-type homocoupling, especially in the presence of oxygen.[5][6]

  • Catalyst Decomposition: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst, often due to high temperatures or exposure to oxygen.[7]

Q3: Can microwave irradiation improve reaction outcomes?

A3: Yes, microwave-assisted synthesis can be highly effective. The rapid and efficient heating provided by microwave irradiation can help overcome the activation energy barrier associated with sterically hindered substrates, often leading to shorter reaction times, increased yields, and reduced side product formation.[8][9][10][11]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no conversion to the desired biaryl product.

dot

Suzuki_Troubleshooting start Low/No Conversion in Suzuki Coupling catalyst Catalyst System start->catalyst conditions Reaction Conditions start->conditions reagents Reagent Quality start->reagents catalyst_inactive Inactive Catalyst catalyst->catalyst_inactive ligand_issue Suboptimal Ligand catalyst->ligand_issue temp_issue Incorrect Temperature conditions->temp_issue base_issue Inappropriate Base conditions->base_issue solvent_issue Poor Solvent Choice conditions->solvent_issue boronic_acid_issue Boronic Acid Degradation reagents->boronic_acid_issue oxygen_issue Oxygen Contamination reagents->oxygen_issue solution1 Use air-stable precatalyst (e.g., Pd-PEPPSI, XPhos Pd G4) catalyst_inactive->solution1 solution2 Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) ligand_issue->solution2 solution3 Optimize temperature (80-120 °C) temp_issue->solution3 solution4 Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) base_issue->solution4 solution5 Ensure adequate solubility (e.g., Dioxane/H2O, Toluene/H2O) solvent_issue->solution5 solution6 Use fresh, high-purity boronic acid or ester boronic_acid_issue->solution6 solution7 Thoroughly degas solvents and maintain inert atmosphere oxygen_issue->solution7

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Potential CauseSuggested Solutions
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider air-stable pre-catalysts like Pd-PEPPSI or Buchwald's G3/G4 palladacycles.[12][13]
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to facilitate oxidative addition.[12]
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[14][15]
Poor Solvent System Ensure all reagents are soluble. Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF.[14][15]
Low Reaction Temperature Higher temperatures (typically 80-120 °C) may be required to overcome the steric hindrance.[14]
Oxygen Contamination Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere (Nitrogen or Argon) to prevent catalyst decomposition.[7]
Poor Reagent Quality Use high-purity this compound and fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).[4]
Buchwald-Hartwig Amination

Issue: Low yield of the desired C-N coupled product.

dot

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination catalyst Catalyst System start->catalyst conditions Reaction Conditions start->conditions amine_issue Amine Substrate start->amine_issue catalyst_deactivation Catalyst Deactivation catalyst->catalyst_deactivation ligand_choice Inappropriate Ligand catalyst->ligand_choice base_strength Incorrect Base Strength conditions->base_strength solvent_polarity Suboptimal Solvent conditions->solvent_polarity temperature Insufficient Temperature conditions->temperature steric_hindrance_amine Sterically Hindered Amine amine_issue->steric_hindrance_amine amine_reactivity Low Amine Nucleophilicity amine_issue->amine_reactivity solution1 Use robust palladacycle precatalysts catalyst_deactivation->solution1 solution2 Select ligands based on amine type (e.g., BrettPhos for primary, RuPhos for secondary) ligand_choice->solution2 solution3 Use a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) base_strength->solution3 solution4 Use anhydrous, non-protic solvents (e.g., Toluene, Dioxane) solvent_polarity->solution4 solution5 Increase temperature (typically 100-120 °C) temperature->solution5 solution6 For hindered amines, use more specialized ligands (e.g., tBuXPhos) steric_hindrance_amine->solution6 solution7 Consider alternative N-nucleophiles if amine is poorly reactive amine_reactivity->solution7

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Potential CauseSuggested Solutions
Inappropriate Ligand The choice of ligand is crucial and depends on the amine. For primary amines, consider ligands like BrettPhos. For secondary amines, RuPhos is often a good choice. For particularly challenging couplings, highly hindered ligands like tBuXPhos may be necessary.[1][16]
Incorrect Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium tert-butoxide (LiOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[16][17]
Suboptimal Solvent Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are standard.[17][18]
Sterically Hindered Amine For bulky primary or secondary amines, more forcing conditions (higher temperature, longer reaction time) and specialized, highly hindered ligands may be required.[2]
Catalyst Poisoning The amino group on the pyridine substrate or the amine coupling partner can sometimes coordinate to the palladium center and inhibit catalysis. Using bulky ligands can help mitigate this.[1]
Sonogashira Coupling

Issue: Low yield and/or significant alkyne homocoupling.

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Sonogashira_Troubleshooting start Low Yield / Homocoupling in Sonogashira Reaction catalyst Catalyst System start->catalyst conditions Reaction Conditions start->conditions atmosphere Reaction Atmosphere start->atmosphere pd_catalyst_issue Inactive Pd Catalyst catalyst->pd_catalyst_issue cu_cocatalyst_issue Degraded Cu(I) Source catalyst->cu_cocatalyst_issue base_issue Inappropriate Base/Solvent conditions->base_issue temp_issue Suboptimal Temperature conditions->temp_issue oxygen_contamination Presence of Oxygen atmosphere->oxygen_contamination solution1 Use fresh Pd catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) pd_catalyst_issue->solution1 solution2 Use fresh, high-purity CuI cu_cocatalyst_issue->solution2 solution6 Consider copper-free conditions with a suitable ligand cu_cocatalyst_issue->solution6 solution3 Use an amine base/solvent (e.g., Et3N, piperidine) base_issue->solution3 solution4 Optimize temperature; start at RT and gently heat if needed temp_issue->solution4 solution5 Thoroughly degas all reagents and maintain a strict inert atmosphere oxygen_contamination->solution5

Caption: Troubleshooting workflow for Sonogashira coupling issues.

Potential CauseSuggested Solutions
Alkyne Homocoupling (Glaser Coupling) This is often caused by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere with thoroughly degassed solvents. Using a copper-free protocol can also eliminate this side reaction.[5][19][20][21]
Inactive Catalysts Both the palladium catalyst and the copper(I) co-catalyst can degrade. Use fresh, high-quality catalysts.[5]
Inappropriate Base/Solvent An amine base, such as triethylamine or diisopropylamine, is typically required and can often be used as the solvent or co-solvent. Ensure the base is dry.[5][22]
Low Reactivity For the sterically hindered this compound, elevated temperatures may be necessary. However, start at room temperature and gradually increase the temperature to minimize side reactions.[23]
Copper-Free Conditions Consider a copper-free Sonogashira protocol. This can simplify the reaction setup and purification, and avoid issues with copper toxicity in downstream applications. These reactions often require a specific palladium catalyst and ligand combination.[19][20][21][24]

Experimental Protocols

The following are general starting protocols that should be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

dot

Suzuki_Protocol A 1. Add Reagents B 2. Inert Atmosphere A->B C 3. Add Catalyst & Solvent B->C D 4. Heat & Stir C->D E 5. Monitor Reaction D->E F 6. Work-up & Purification E->F G Product F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[14][15]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[14]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G4, 2-5 mol%) and the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1).[12][14]

  • Reaction: Stir the mixture vigorously at the desired temperature (typically 80-120 °C) for 2-24 hours.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a dry Schlenk tube.[17]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[17]

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-120 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.[17]

  • Purification: Purify the residue by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[5]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, which can also serve as the solvent). Add the terminal alkyne (1.1-1.5 equiv).[5]

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

The following tables provide representative data for cross-coupling reactions of sterically hindered bromo-pyridines, which can serve as a guide for optimizing reactions with this compound. Yields are estimates and will require optimization for the specific substrate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Sterically Hindered Bromopyridine (Adapted from similar systems[12])

Catalyst SystemLigandBaseSolventArylboronic AcidExpected Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid75-85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O4-Methoxyphenylboronic acid80-95
Pd-PEPPSI-IPrIPrCs₂CO₃THF4-Chlorophenylboronic acid70-80

Table 2: Representative Conditions for Buchwald-Hartwig Amination of a Sterically Hindered Bromopyridine (Adapted from similar systems[17])

Catalyst PrecursorLigandBaseSolventAmineExpected Yield (%)
Pd₂(dba)₃BrettPhosNaOt-BuTolueneAniline70-90
Pd(OAc)₂RuPhosLHMDS1,4-DioxaneMorpholine65-85
Pd₂(dba)₃XPhosK₃PO₄t-BuOHn-Butylamine75-90

Table 3: Representative Conditions for Sonogashira Coupling of a Sterically Hindered Bromopyridine (Adapted from similar systems[25])

Pd CatalystCu(I) Co-catalystBaseSolventAlkyneExpected Yield (%)
Pd(PPh₃)₄CuIEt₃NDMFPhenylacetylene70-85
PdCl₂(PPh₃)₂CuIPiperidineTHF1-Heptyne75-90
Pd(OAc)₂/PPh₃CuIEt₃NAcetonitrileTrimethylsilylacetylene65-80

References

Managing base sensitivity of 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the base sensitivity of 2-Amino-5-bromoisonicotinonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation in the presence of strong bases. The primary concerns are potential hydrolysis of the nitrile group and protodebromination, especially under harsh basic conditions or elevated temperatures. The aminopyridine core also influences its reactivity and stability.

Q2: What storage conditions are recommended for this compound?

A2: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere.[1] Keep the container tightly sealed to prevent moisture absorption.

Q3: Can I use strong bases like sodium hydroxide with this compound?

A3: The use of strong inorganic bases like sodium hydroxide is generally not recommended. Such strong bases can promote rapid degradation of the molecule, potentially leading to hydrolysis of the nitrile group to a carboxylic acid or amide, and other unwanted side reactions. Milder inorganic bases or organic bases are preferable.

Q4: Are there any specific analytical techniques to monitor the degradation of this compound?

A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to monitor the degradation of this compound and identify potential degradation products.[2][3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize the structure of the parent compound and any major degradation products.[7][8][9][10][11]

Troubleshooting Guides

Issue 1: Low Yield or No Product in Suzuki-Miyaura Coupling Reactions

Potential Causes & Solutions:

  • Base Selection: The choice of base is critical in Suzuki-Miyaura coupling reactions. Strong bases can lead to the degradation of this compound.

    • Recommendation: Use milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[12][13] These have been shown to be effective in couplings with similar aminopyridine substrates.

  • Catalyst and Ligand Choice: The palladium catalyst and ligand system may not be optimal for this specific substrate.

    • Recommendation: For heteroaryl bromides, bulky, electron-rich phosphine ligands can be more effective.[13] Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands.

  • Reaction Temperature: Elevated temperatures can accelerate the degradation of the starting material.

    • Recommendation: If degradation is suspected, try running the reaction at a lower temperature for a longer duration.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.

    • Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.[12]

Issue 2: Formation of Unknown Impurities

Potential Causes & Solutions:

  • Protodebromination: In the presence of a base and a proton source (e.g., trace water), the bromine atom can be replaced by a hydrogen atom.

    • Recommendation: Use anhydrous solvents and reagents. Consider using a milder base and lower reaction temperatures.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to an amide or a carboxylic acid in the presence of a base and water.

    • Recommendation: Ensure anhydrous reaction conditions. If the reaction must be performed in the presence of water, use a milder base and monitor the reaction closely for the formation of hydrolysis byproducts.

Data Presentation

Table 1: Recommended Bases for Reactions with this compound (based on analogous compounds)

BaseAbbreviationCommon ApplicationsNotes
Potassium CarbonateK₂CO₃Suzuki-Miyaura CouplingA mild and effective base for many cross-coupling reactions.[12]
Potassium PhosphateK₃PO₄Suzuki-Miyaura CouplingOften effective in challenging couplings.[13]
Sodium HydrideNaHWilliamson Ether SynthesisA strong, non-nucleophilic base. Use with caution and under anhydrous conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 5 mL) via syringe.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Potential_Degradation_Pathways This compound This compound Protodebromination_Product 2-Aminoisonicotinonitrile This compound->Protodebromination_Product  Base, H+ source Hydrolysis_Product_Amide 2-Amino-5-bromoisonicotinamide This compound->Hydrolysis_Product_Amide  Base, H₂O Hydrolysis_Product_Acid 2-Amino-5-bromoisonicotinic acid Hydrolysis_Product_Amide->Hydrolysis_Product_Acid  Base, H₂O

Caption: Potential degradation pathways of this compound in the presence of a base.

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Base (e.g., K₂CO₃) B Add Anhydrous Solvent A->B C Degas with Inert Gas B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Cool and Quench F->G H Extraction G->H I Column Chromatography H->I Final Product Final Product I->Final Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions of 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-bromoisonicotinonitrile. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, with a specific focus on preventing homocoupling and other undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the electronic properties of the substrate. The presence of the amino group and the pyridine nitrogen can lead to coordination with the palladium catalyst, potentially inhibiting its activity.[1] The electron-withdrawing nature of the nitrile group can also influence the reactivity of the C-Br bond. Careful selection of ligands, bases, and reaction conditions is crucial to achieve high yields and minimize side reactions like homocoupling.

Q2: What is homocoupling and why is it a common side reaction with this substrate?

A2: Homocoupling is the self-coupling of your starting material or reagent, for instance, two molecules of the boronic acid in a Suzuki reaction or two molecules of the terminal alkyne in a Sonogashira reaction. This undesired reaction consumes your reagents, reduces the yield of the desired product, and complicates purification. With substrates like this compound, homocoupling can be promoted by factors such as the presence of oxygen, inappropriate catalyst choice, or non-optimal reaction conditions.

Q3: How can I minimize homocoupling of boronic acids in Suzuki coupling?

A3: To minimize boronic acid homocoupling, it is critical to rigorously degas your reaction mixture and solvents to remove oxygen. Using a pre-catalyst or ensuring complete reduction of a Pd(II) precatalyst to the active Pd(0) species can also be beneficial. Additionally, slow addition of the boronic acid can help keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q4: What are the key considerations for selecting a ligand for cross-coupling with this compound?

A4: The choice of ligand is critical for a successful reaction. For electron-rich substrates like aminopyridines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often beneficial. These ligands can promote the rate-determining oxidative addition step and facilitate reductive elimination, helping the desired cross-coupling to outcompete side reactions.[1]

Q5: Which bases are typically recommended for these cross-coupling reactions?

A5: The choice of base is highly dependent on the specific reaction and substrates. For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate are often required.[1] For Sonogashira reactions, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Potential Cause Troubleshooting Step Rationale
Catalyst Inhibition Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).The amino and pyridine groups can coordinate to the palladium center, inhibiting catalysis. Bulky ligands can prevent this coordination and promote the desired catalytic cycle.[1]
Incorrect Base Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LiHMDS for Buchwald-Hartwig).The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig) and the optimal choice is substrate-dependent.[2]
Poor Solubility Try different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).All reaction components must be sufficiently soluble for the reaction to proceed efficiently.
Suboptimal Temperature Optimize the reaction temperature. Try running the reaction at a slightly higher or lower temperature.Higher temperatures can sometimes promote catalyst decomposition or side reactions, while lower temperatures may lead to incomplete conversion.
Reagent Degradation Use fresh, high-purity reagents. Boronic acids, in particular, can degrade over time.Impurities or degraded reagents can poison the catalyst or lead to unwanted side reactions.
Issue 2: Significant Homocoupling of Starting Materials
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Thoroughly degas all solvents and reagents (e.g., by sparging with an inert gas or freeze-pump-thaw cycles). Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.Oxygen can promote the oxidative homocoupling of boronic acids and terminal alkynes.
Incomplete Reduction of Pd(II) Precatalyst Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or use a pre-catalyst.The in-situ reduction of some Pd(II) precatalysts can proceed via a pathway that involves homocoupling of the coupling partner.
High Concentration of Nucleophile Add the boronic acid or terminal alkyne slowly to the reaction mixture using a syringe pump.Keeping the instantaneous concentration of the nucleophile low can disfavor the bimolecular homocoupling reaction.
Inappropriate Ligand Use bulky phosphine ligands.Bulky ligands can sterically hinder the formation of the homocoupling product.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is a starting point and may require optimization for specific arylboronic acids.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[3]

General Sonogashira Coupling Protocol

This protocol is based on conditions reported for a structurally similar substrate and may require optimization.[4]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Copper(I) iodide (CuI, 10 mol%)

    • Base (e.g., Triethylamine, Et₃N)

    • Degassed solvent (e.g., THF)

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add degassed THF and triethylamine.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or heat to 50-70 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol is a general starting point and will likely require optimization for the specific amine.[5]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add this compound, the amine, the base, the palladium precatalyst, and the ligand to a dry Schlenk tube.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen Is the reaction rigorously degassed? start->check_oxygen degas Action: Thoroughly degas solvents and maintain inert atmosphere. check_oxygen->degas No check_catalyst Using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes degas->check_catalyst use_pd0 Action: Switch to a Pd(0) source or a pre-catalyst. check_catalyst->use_pd0 Yes check_concentration Is the nucleophile added all at once? check_catalyst->check_concentration No use_pd0->check_concentration slow_addition Action: Add nucleophile slowly via syringe pump. check_concentration->slow_addition Yes check_ligand Is the ligand sterically bulky? check_concentration->check_ligand No slow_addition->check_ligand change_ligand Action: Screen bulky ligands (e.g., XPhos, SPhos). check_ligand->change_ligand No end_node Reduced Homocoupling check_ligand->end_node Yes change_ligand->end_node

Caption: Troubleshooting workflow for addressing homocoupling side reactions.

Experimental_Workflow prep 1. Reagent Preparation (Dry & Degas) setup 2. Reaction Setup (Under Inert Atmosphere) prep->setup addition 3. Add Substrate, Coupling Partner, Base, Catalyst, Ligand, Solvent setup->addition reaction 4. Heat and Stir (Monitor by TLC/LC-MS) addition->reaction workup 5. Reaction Workup (Quench, Extract, Dry) reaction->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

Catalytic_Cycles cluster_desired Desired Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R OxAdd->Trans Transmetalation (R-M) RedEl Product Ar-R Trans->RedEl Reductive Elimination RedEl->Pd0 Pd0_homo Pd(0)L_n Ox_PdII Pd(II) Pd0_homo->Ox_PdII O₂ Trans_homo1 R-Pd(II)-X Ox_PdII->Trans_homo1 R-M Trans_homo2 R-Pd(II)-R Trans_homo1->Trans_homo2 R-M RedEl_homo Homocoupled Product R-R Trans_homo2->RedEl_homo Reductive Elimination RedEl_homo->Pd0_homo

Caption: Competing pathways: desired cross-coupling vs. homocoupling.

References

Technical Support Center: Improving Regioselectivity in Reactions with 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioselectivity in chemical reactions involving 2-Amino-5-bromoisonicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do the substituents influence regioselectivity?

The this compound molecule presents several potential sites for reaction. The regioselectivity is governed by a combination of electronic and steric effects of the amino (-NH₂), bromo (-Br), and cyano (-CN) groups on the pyridine ring.

  • Electronic Effects: The pyridine ring is inherently electron-deficient. The cyano group at the 3-position is a strong electron-withdrawing group, further decreasing electron density at the ortho (C2, C4) and para (C6) positions. The amino group at the C2-position is an electron-donating group, which can activate the ring towards electrophilic attack and can also influence the reactivity of adjacent positions. The bromine at C5 is a leaving group in cross-coupling reactions.

  • Steric Hindrance: The position of the substituents can sterically hinder the approach of reagents to adjacent sites. For instance, the amino group at C2 may influence reactions at the C3-cyano group.

Q2: I am observing a mixture of products in my Suzuki-Miyaura coupling reaction. How can I improve the selectivity for substitution at the C5-position?

Achieving high regioselectivity in Suzuki-Miyaura coupling at the C5-position is a common challenge. The choice of catalyst, ligand, base, and solvent system is critical. The amino group can coordinate with the palladium catalyst, influencing its activity and selectivity.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Bulky electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective in promoting the desired coupling. N-heterocyclic carbene (NHC) ligands in pre-formed catalysts like Pd-PEPPSI-IPr can also offer high activity.

  • Base and Solvent Optimization: The choice of base is crucial. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOtBu, especially when dealing with base-sensitive functional groups. The solvent system, such as a mixture of 1,4-dioxane and water, can significantly impact the reaction outcome.

  • Protecting the Amino Group: If optimization of reaction conditions does not yield the desired selectivity, temporary protection of the 2-amino group with a suitable protecting group (e.g., Boc, Ac) can prevent its interference with the catalytic cycle.

Q3: In a Buchwald-Hartwig amination, am I likely to see reaction at the C2-amino group in addition to the C5-bromo position?

While the primary goal of a Buchwald-Hartwig amination on this substrate is the substitution of the C5-bromo group, side reactions involving the C2-amino group are possible, such as N-arylation. The reaction conditions must be carefully tuned to favor the C-N coupling at the C5 position.

Strategies to Enhance Regioselectivity:

  • Ligand Choice: The use of specific ligands can favor the desired C-N bond formation. For instance, Xantphos is often used to promote selective amination of aryl bromides.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

  • Protecting Group: As with Suzuki coupling, protecting the 2-amino group is a reliable strategy to prevent its participation in the reaction.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Low conversion of the starting material, this compound.

  • Significant formation of side products, such as debrominated starting material or homocoupling of the boronic acid.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Catalyst Inactivation The amino group on the pyridine ring can coordinate to the palladium center and inhibit the catalyst. Use a higher catalyst loading (2-5 mol%) or switch to a more robust catalyst system (e.g., a pre-formed palladacycle or a catalyst with a bulky electron-rich ligand like SPhos or XPhos).
Inefficient Transmetalation The choice of base is critical for the transmetalation step. Ensure the base is sufficiently strong to activate the boronic acid but not so strong as to cause degradation of the starting material. K₃PO₄ or Cs₂CO₃ are often good choices.
Protodeboronation of Boronic Acid The presence of water can lead to the decomposition of the boronic acid. Use anhydrous solvents and ensure all reagents are dry. If using an aqueous solvent system, ensure it is properly degassed.
Low Reaction Temperature The oxidative addition to the C-Br bond may be slow. Gradually increase the reaction temperature, monitoring for any increase in side product formation.
Problem 2: Poor Regioselectivity in Buchwald-Hartwig Amination

Symptoms:

  • Formation of a mixture of the desired C5-aminated product and N-arylated C2-amino product.

  • Difficulty in separating the isomeric products.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Competitive N-Arylation The unprotected 2-amino group can compete with the desired amine nucleophile. Protect the 2-amino group with a Boc or Acetyl group prior to the coupling reaction. The protecting group can be removed in a subsequent step.
Non-Optimal Ligand The ligand plays a crucial role in directing the regioselectivity. Screen different ligands. For example, bidentate ligands like Xantphos can sometimes favor C-N coupling at the halide position.
Reaction Conditions Too Harsh High temperatures can promote undesired side reactions. Attempt the reaction at a lower temperature for a longer duration.

Data Presentation: Illustrative Reaction Conditions for Cross-Coupling Reactions

The following tables provide a summary of representative conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions based on structurally similar 2-amino-5-bromopyridine derivatives. This data should serve as a starting point for optimization experiments with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-pyridine Analogs

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)901675-85
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene1001280-95
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)t-BuOH801885-98
Pd-PEPPSI-IPr (3)-K₂CO₃ (2.0)THF701288-96

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Amino-5-bromo-pyridine Analogs

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1102470-90
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Dioxane1001865-85
Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)sec-Butanol902075-92

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, the ligand (e.g., SPhos, 10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific amines.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., Cs₂CO₃, 1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

reaction_troubleshooting start Low Regioselectivity Observed q1 Is the 2-amino group protected? start->q1 protect Protect the 2-amino group (e.g., with Boc anhydride) q1->protect No optimize Optimize Reaction Conditions q1->optimize Yes protect->optimize ligand Screen different ligands (e.g., bulky phosphines, NHCs) optimize->ligand base Vary the base (e.g., K2CO3, K3PO4, Cs2CO3) optimize->base solvent Change the solvent system (e.g., Dioxane/H2O, Toluene) optimize->solvent temp Adjust the temperature optimize->temp end Improved Regioselectivity ligand->end base->end solvent->end temp->end

Caption: A troubleshooting workflow for improving regioselectivity.

suzuki_cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pdiib Ar-Pd(II)L_n-Br oa->pdiib Ar-Br tm Transmetalation pdiib->tm R-B(OR)2 pdiir Ar-Pd(II)L_n-R tm->pdiir re Reductive Elimination pdiir->re Ar-R re->pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

buchwald_cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pdiix Ar-Pd(II)L_n-X oa->pdiix Ar-X amine_coord Amine Coordination pdiix->amine_coord R2NH pdiiamine [Ar-Pd(II)L_n(R2NH)]+X- amine_coord->pdiiamine deprotonation Deprotonation (Base) pdiiamine->deprotonation pdiiamido Ar-Pd(II)L_n-NR2 deprotonation->pdiiamido re Reductive Elimination pdiiamido->re Ar-NR2 re->pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Technical Support Center: Sonogashira Coupling with Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Sonogashira coupling reactions involving bromopyridine substrates. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

General Troubleshooting

Question: My Sonogashira reaction with a bromopyridine substrate is not working or giving a low yield. What are the first steps to troubleshoot?

Answer: When a Sonogashira reaction with a bromopyridine substrate fails or results in a low yield, a systematic approach to troubleshooting is essential. Start by verifying the quality of your reagents and the integrity of your reaction setup.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as the palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.

  • Reagent Quality:

    • Solvent and Base: Use anhydrous solvents and ensure the base is freshly opened or has been stored properly. The presence of water can negatively impact the reaction.

    • Alkyne: Check the purity of the terminal alkyne. Impurities can inhibit the catalyst.

    • Bromopyridine: Verify the purity and integrity of your bromopyridine substrate.

  • Catalyst Activity: The palladium catalyst and any added ligands should be from a reliable source and stored under appropriate conditions. Catalyst degradation is a common cause of reaction failure.

A logical workflow for troubleshooting can help systematically identify the issue.

start Low/No Yield check_reagents Verify Reagent Quality (Solvent, Base, Alkyne, Bromopyridine) start->check_reagents start->check_reagents Start Troubleshooting check_reagents->start Reagents Impure check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere Reagents OK check_atmosphere->start Oxygen Leak check_catalyst Assess Catalyst/Ligand Activity check_atmosphere->check_catalyst Atmosphere OK check_catalyst->start Catalyst Degraded optimize_conditions Systematically Optimize Conditions check_catalyst->optimize_conditions Catalyst OK screen_catalyst Screen Different Catalysts/Ligands optimize_conditions->screen_catalyst screen_base Screen Different Bases optimize_conditions->screen_base screen_solvent Screen Different Solvents optimize_conditions->screen_solvent screen_temp Vary Temperature optimize_conditions->screen_temp successful_reaction Successful Reaction screen_catalyst->successful_reaction screen_base->successful_reaction screen_solvent->successful_reaction screen_temp->successful_reaction pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-Br(L_n) (R = Pyridyl) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)-C≡CR'(L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-C≡CR' Product reductive_elimination->product cu_cycle Cu(I) Acetylide Formation (if Cu is present) cu_cycle->transmetalation alkyne R'C≡CH alkyne->cu_cycle bromopyridine R-Br bromopyridine->oxidative_addition

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-5-bromoisonicotinonitrile and 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall project success. Among the versatile heterocyclic intermediates, 2-amino-5-haloisonicotinonitriles serve as valuable scaffolds. This guide provides a comprehensive comparison of the reactivity of 2-amino-5-bromoisonicotinonitrile and its chloro-analog, 2-amino-5-chloroisonicotinonitrile, with a focus on their performance in key organic transformations. This objective analysis, supported by established chemical principles and analogous experimental data, aims to inform the strategic selection of these intermediates in complex synthetic endeavors.

Executive Summary

This compound consistently demonstrates superior reactivity compared to 2-amino-5-chloroisonicotinonitrile in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions involving the bromo-derivative often proceed under milder conditions, with shorter reaction times, and result in higher yields.

While the chloro-analog presents a more cost-effective alternative, its utilization typically necessitates more forcing reaction conditions, including higher temperatures, longer reaction times, and the use of more specialized and often more expensive catalyst systems to achieve comparable results. The choice between these two intermediates, therefore, represents a trade-off between reactivity and cost, which must be evaluated based on the specific requirements of the synthetic route and the economic considerations of the project.

Physicochemical Properties and Reactivity Fundamentals

The disparate reactivity of these two molecules is rooted in their fundamental physicochemical properties, particularly the strength of the carbon-halogen bond.

PropertyThis compound2-Amino-5-chloroisonicotinonitrileReference
Molecular Formula C₆H₄BrN₃C₆H₄ClN₃[1][2]
Molecular Weight 198.02 g/mol 153.57 g/mol [1][2]
CAS Number 944401-72-31393106-21-2[1][2]
Average C-X Bond Dissociation Energy (Aryl-X) ~285 kJ/mol~327 kJ/mol[3]

The significantly lower bond dissociation energy of the C-Br bond makes it more susceptible to cleavage during the oxidative addition step of palladium-catalyzed reactions, which is often the rate-limiting step.[4] This fundamental difference in bond strength underpins the observed reactivity patterns across various transformations.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The performance of this compound and its chloro-analog in these transformations is a key differentiator for their application.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical parameter for the success of this reaction.

General Reaction Scheme:

cluster_reactants Reactants cluster_products Products A 2-Amino-5-X-isonicotinonitrile (X = Br or Cl) C 2-Amino-5-aryl-isonicotinonitrile A->C Pd Catalyst, Base B Arylboronic Acid B->C

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Based on extensive literature on analogous systems, this compound is expected to provide significantly higher yields in shorter reaction times and under milder conditions compared to its chloro counterpart.[4]

Comparative Performance in Suzuki-Miyaura Coupling (Predicted based on analogous compounds)

ParameterThis compound2-Amino-5-chloroisonicotinonitrile
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)Often requires more active, bulky phosphine ligands (e.g., XPhos, SPhos)
Reaction Temperature Typically 80-100 °COften requires >100 °C
Reaction Time Generally shorter (e.g., 2-12 hours)Generally longer (e.g., 12-24 hours)
Typical Yields Good to excellentModerate to good (with optimized catalysts)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add 2-amino-5-haloisonicotinonitrile (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Heat the reaction mixture with stirring to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow A Reactant & Catalyst Loading B Inert Atmosphere Purge A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up & Extraction E->F Reaction Complete G Purification F->G H Final Product G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the nature of the aryl halide.

General Reaction Scheme:

cluster_reactants Reactants cluster_products Products A 2-Amino-5-X-isonicotinonitrile (X = Br or Cl) C 2-Amino-5-(dialkylamino)-isonicotinonitrile A->C Pd Catalyst, Ligand, Base B Amine (R₂NH) B->C Buchwald_Hartwig_Cycle A Pd(0)L₂ B Oxidative Addition Ar-Pd(II)(X)L₂ A->B Ar-X C Ligand Exchange [Ar-Pd(II)(H₂NR)L₂]⁺X⁻ B->C R₂NH D Deprotonation Ar-Pd(II)(HNR)L₂ C->D -HX, +Base E Reductive Elimination Ar-NRH D->E E->A Regenerated Catalyst

References

Navigating the Scaffold: A Comparative Guide to Alternatives for 2-Amino-5-bromoisonicotinonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutics. 2-Amino-5-bromoisonicotinonitrile has emerged as a valuable scaffold, particularly in the development of kinase inhibitors, owing to its versatile handles for chemical modification. However, the dynamic landscape of medicinal chemistry necessitates a broader perspective on available synthons. This guide provides an in-depth comparison of alternative building blocks to this compound, offering experimental insights and strategic considerations for scaffold hopping and lead optimization.

The utility of this compound lies in the strategic placement of its functional groups: an amino group for hydrogen bonding interactions and potential derivatization, a bromine atom as a versatile handle for cross-coupling reactions, and a nitrile group which can act as a hydrogen bond acceptor or be further elaborated. This trifecta of functionalities has made it a popular starting point for the synthesis of complex heterocyclic compounds.[1][2] However, alternative building blocks can offer advantages in terms of reactivity, physicochemical properties, and intellectual property.

The Halogen Swap: Modulating Reactivity with Chloro and Iodo Analogs

A primary consideration for an alternative is the substitution of the bromine atom with other halogens, namely chlorine or iodine. This choice significantly impacts the reactivity of the scaffold in popular palladium-catalyzed cross-coupling reactions, which are the cornerstone for introducing molecular diversity.[3][4][5]

The general reactivity trend for halopyridines in these reactions is I > Br > Cl > F.[3] This is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more facile for heavier halogens.[3][5]

Comparative Reactivity in Suzuki-Miyaura Coupling:

Halogen at C5Relative ReactivityTypical Reaction ConditionsKey Considerations
Iodo HighestMilder conditions, lower catalyst loading, shorter reaction times.More expensive starting material, potential for side reactions if other reactive sites are present.
Bromo IntermediateRobust and widely used, moderate conditions.[6]Good balance of reactivity and stability.
Chloro LowestRequires more forcing conditions, specialized ligands (e.g., SPhos, XPhos) and higher catalyst loading.[7][8]More cost-effective starting material, can be advantageous for sequential couplings.

This differential reactivity can be strategically employed. For instance, a molecule containing both a chloro and a bromo substituent can undergo selective functionalization at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent transformation.[9]

Experimental Workflow: Suzuki-Miyaura Coupling of 2-Amino-5-halopyridines

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 2-Amino-5-halopyridine Arylboronic Acid Base (e.g., K3PO4) flask Schlenk Flask reagents->flask catalyst Palladium Catalyst (e.g., Pd(PPh3)4) + Ligand (if needed) flask->catalyst solvent Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent heating Heat (85-95 °C) Monitor by TLC/LC-MS solvent->heating filtration Cool & Filter (e.g., through Celite) heating->filtration extraction Aqueous Work-up & Extraction filtration->extraction purification Column Chromatography extraction->purification product product purification->product Pure Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of 2-amino-5-halopyridines.[6][10][11]

Bioisosteric Replacements: Beyond the Halogens

In drug design, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is a powerful tool.[12][13][14] For this compound, several bioisosteric replacements for the bromo and cyano groups can be considered.

The Cyano Alternative: 2-Amino-5-cyanopyridine

2-Amino-5-cyanopyridine serves as a key intermediate in the synthesis of numerous pharmaceuticals and functional materials.[15][16][17] Replacing the bromine with a cyano group offers a different set of synthetic possibilities. While the cyano group is not a typical leaving group for cross-coupling reactions, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing avenues for further functionalization.

Key Properties of 2-Amino-5-cyanopyridine:

  • Intermediate in Drug Synthesis: It is a crucial building block for various therapeutic agents, including those targeting neurological disorders.[16]

  • Applications in Materials Science: Its unique electronic properties make it useful in the development of materials with specific optoelectronic characteristics, such as in organic light-emitting diodes (OLEDs).[15]

  • Precursor to Fused Heterocycles: It is extensively used in the synthesis of fused ring systems like pyrido[2,3-d]pyrimidines, which are of significant pharmacological importance.[17]

Other Privileged Scaffolds: Expanding the Chemical Space

The broader 2-aminopyridine scaffold is considered a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[18] Modifications at other positions or the introduction of different functional groups can lead to novel and potent compounds.[19][20]

  • 2-Aminothiazoles: The 2-aminothiazole moiety is another privileged scaffold in drug discovery. The bromo-substituted version, 2-Amino-5-bromo-4-t-butylthiazole, can undergo similar cross-coupling reactions to its pyridine counterpart, offering a different heterocyclic core.[21][22]

  • Pyridones: Pyridones can act as bioisosteres for phenyls and pyridines and can serve as both hydrogen bond donors and acceptors, influencing a molecule's solubility and metabolic stability.[23]

  • 2-Aminopyrimidines: These are closely related to 2-aminopyridines and are also explored as scaffolds for bioactive compounds, including dual CDK/HDAC inhibitors.[24]

Strategic Application in Drug Discovery: A Case Study in Kinase Inhibitors

The 2-aminopyridine core is a common feature in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase. The substituent at the 5-position can then be used to extend into the solvent-exposed region or other pockets of the active site to enhance potency and selectivity.

The choice between a bromo, chloro, or cyano group at the 5-position can therefore be a strategic one:

  • Rapid Diversification: A bromo or iodo analog is ideal for the rapid synthesis of a library of analogs via high-throughput Suzuki or other cross-coupling reactions to explore the structure-activity relationship (SAR).

  • Fine-tuning Properties: A cyano group can be introduced to modulate polarity and act as a hydrogen bond acceptor. Its potential for further chemical transformation allows for late-stage diversification.

  • Cost-Effective Scale-up: For a lead candidate, switching from a bromo to a chloro analog in the synthetic route could significantly reduce the cost of goods for large-scale production, provided the lower reactivity can be overcome with optimized catalytic systems.[7]

References

Navigating the Therapeutic Potential: A Comparative Guide to 2-Aminopyridine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of novel chemical entities in robust biological assays is a cornerstone of preclinical research. This guide provides a comparative analysis of 2-aminopyridine derivatives, closely related to the versatile 2-Amino-5-bromoisonicotinonitrile scaffold, in key biological assays. We present a synthesis of experimental data, detailed methodologies, and visual representations of associated signaling pathways to facilitate an objective evaluation of their therapeutic potential.

The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of compounds with diverse biological activities. The strategic placement of a bromine atom at the 5-position, as seen in 2-amino-5-bromopyridine, offers a versatile handle for synthetic elaboration, allowing for the generation of extensive derivative libraries for structure-activity relationship (SAR) studies. This guide focuses on the validation of such derivatives in critical areas of drug discovery, including cancer and inflammatory diseases.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro efficacy of various 2-aminopyridine derivatives across different biological targets and cell lines. These compounds, while not all direct derivatives of this compound, share the critical 2-aminopyridine pharmacophore and provide valuable insights into the potential of this chemical class.

Table 1: Inhibition of USP7 and Antiproliferative Activity
CompoundUSP7 IC50 (μM)[1][2]HCT116 Cell Proliferation IC50 (μM)[1][2]
7 7.6 ± 0.1> 50
14 17.0 ± 0.2> 50
21 11.6 ± 0.5> 50
GNE-6640 (Lead) Not ReportedNot Reported

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.

Table 2: Selective Inhibition of Janus Kinases (JAKs)
CompoundJAK1 IC50 (nM)[3]JAK2 IC50 (nM)[3]JAK3 IC50 (nM)[3]
16m-(R) 2553228

Lower IC50 values indicate greater potency. Compound 16m-(R) demonstrates high selectivity for JAK2 over other JAK family members.

Table 3: Inhibition of ROS1 and ALK in Drug-Resistant Cancer Cells
CompoundCell LineTargetIC50 (nM)[4]
C01 CD74-ROS1G2032RROS1 (mutant)42.3
Crizotinib CD74-ROS1G2032RROS1 (mutant)>1200
C01 EML4-ALKG1202RALK (mutant)Not Reported
Crizotinib EML4-ALKG1202RALK (mutant)Not Reported

Compound C01, a 2-amino-5-bromopyridine derivative, shows significant potency against a crizotinib-resistant ROS1 mutant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.

USP7 Inhibition Assay

This assay biochemically determines the inhibitory activity of compounds against the deubiquitinase USP7.

  • Reagents and Materials : Recombinant human USP7, Ubiquitin-rhodamine 110, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20), test compounds, and a fluorescent plate reader.

  • Procedure :

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • USP7 enzyme is pre-incubated with the test compounds in an assay plate for a specified time (e.g., 30 minutes) at room temperature.

    • The reaction is initiated by adding the Ubiquitin-rhodamine 110 substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate by USP7, is monitored over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).

    • IC50 values are calculated by plotting the percent inhibition against the log of the compound concentration.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture : Human cancer cell lines (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure :

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

    • Plates are incubated for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials : Recombinant kinase (e.g., JAK1, JAK2, JAK3), appropriate substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).

  • Procedure :

    • Test compounds are serially diluted in DMSO and added to the wells of an assay plate.

    • The kinase and its substrate are added to the wells and pre-incubated with the compounds.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method. For example, in a radiometric assay, the incorporation of 32P-ATP into the substrate is measured.

    • IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the validation process.

USP7_p53_Pathway cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination USP7 USP7 MDM2 MDM2 USP7->MDM2 Stabilizes p53 p53 USP7->p53 Deubiquitinates MDM2->p53 E3 Ligase Activity Proteasome Proteasomal Degradation MDM2->Proteasome Targets p53 for Ub Ubiquitin p21 p21 p53->p21 Upregulates CellCycleArrest Cell Cycle Arrest Apoptosis p21->CellCycleArrest Inhibitor 2-Aminopyridine Derivative Inhibitor->USP7 Inhibits

Caption: The USP7-p53 signaling pathway and the inhibitory action of 2-aminopyridine derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation GeneExpression Gene Expression (Inflammation, Proliferation) Inhibitor 2-Aminopyridine Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of selective JAK2 inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound (Starting Material) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Structure Verification (NMR, MS) synthesis->purification biochem_assay Biochemical Assays (e.g., Kinase Inhibition) purification->biochem_assay cell_assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) purification->cell_assay data_analysis IC50/EC50 Determination SAR Analysis biochem_assay->data_analysis cell_assay->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: A generalized experimental workflow for the validation of 2-aminopyridine derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromoisonicotinonitrile Analogs and Related 2-Amino-3-cyanopyridines in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-5-bromoisonicotinonitrile analogs and related 2-amino-3-cyanopyridine derivatives, with a focus on their potential as anticancer agents. The 2-amino-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] This document synthesizes available data to elucidate key structural features influencing the biological activity of these compounds, provides detailed experimental methodologies for key assays, and visualizes relevant signaling pathways to support further research and development in this area.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro anticancer activity of a series of (+)-nopinone-based 2-amino-3-cyanopyridine derivatives against three human cancer cell lines: A549 (lung carcinoma), MKN45 (gastric carcinoma), and MCF7 (breast adenocarcinoma). The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of (+)-Nopinone-Based 2-Amino-3-cyanopyridine Analogs [2]

Compound IDR (Substituent at position 5)A549 IC50 (µM)MKN45 IC50 (µM)MCF7 IC50 (µM)
4a H>100>100>100
4b 2-Cl45.1289.3478.21
4c 3-Cl67.34>10092.45
4d 4-Cl34.5672.8965.12
4e 2-Br55.2391.2383.45
4f 3-Br 23.78 67.61 53.87
4g 4-Br31.8970.1261.98
4h 2-F78.90>100>100
4i 3-F89.12>100>100
4j 4-F41.2385.4375.32
4k 4-CH350.1295.3488.11
4l 4-OCH3>100>100>100

Structure-Activity Relationship Insights:

From the data presented in Table 1, the following SAR observations can be made for this specific series of analogs:

  • Effect of Halogen Substitution: The presence of a halogen atom at the 5-position of the pyridine ring is generally favorable for anticancer activity compared to the unsubstituted analog (4a).

  • Influence of Halogen Type and Position: Among the halogens, bromine appears to be slightly more potent than chlorine, which is in turn more effective than fluorine. The position of the halogen on the phenyl ring attached at the 4-position of the pyridine core also plays a crucial role. For both chlorine and bromine, substitution at the meta (3-position) and para (4-position) of the phenyl ring resulted in better activity than the ortho (2-position) substitution. The 3-bromo substituted analog (4f ) exhibited the most potent and broad-spectrum anticancer activity across all three cell lines.[2]

  • Impact of Other Substituents: The presence of an electron-donating methyl group (4k) at the 4-position of the phenyl ring resulted in moderate activity, while a methoxy group (4l) at the same position led to a significant loss of activity. This suggests that electronic and steric factors of the substituent at this position are important for the observed biological effect.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of the anticancer activity of 2-amino-3-cyanopyridine derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]

  • Cell Culture: Human cancer cell lines (e.g., A549, MKN45, MCF7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. The cells are then treated with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, followed by incubation for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase assays are performed to determine the inhibitory effect of the compounds on specific protein kinases, such as VEGFR-2 and HER-2.[1][5][6][7][8][9][10][11][12][13]

  • Reagents: Recombinant human VEGFR-2 or HER-2 kinase, a suitable substrate (e.g., a synthetic peptide or Poly(Glu, Tyr)), ATP, and a kinase assay buffer (typically containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of bovine serum albumin).

  • Assay Procedure: The kinase reaction is initiated by mixing the kinase, the test compound at various concentrations, the substrate, and ATP in the kinase assay buffer. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Detection of Kinase Activity: The extent of substrate phosphorylation is quantified. This can be done using various methods:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay (e.g., Kinase-Glo®): This assay measures the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

    • Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence.

    • ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: The kinase activity is expressed as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of kinase activity against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate a simplified experimental workflow for anticancer drug screening and the signaling pathways of VEGFR-2 and HER-2, which are often targeted by 2-aminopyridine-based inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture Test Compounds mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay kinase_assay Kinase Inhibition Assays (e.g., VEGFR-2, HER-2) mtt_assay->kinase_assay Active Compounds pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription -> Cell Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription -> Proliferation, Migration HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2/HER3 Heterodimer PI3K PI3K HER2_dimer->PI3K Activation RAS Ras HER2_dimer->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription -> Cell Growth RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription -> Proliferation, Survival

References

Comparative Guide to In Vitro Kinase Assays: Evaluating 2-Amino-5-bromoisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of in vitro kinase assays tailored for the evaluation of 2-Amino-5-bromoisonicotinonitrile derivatives. It is designed for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors. We will delve into the rationale behind assay selection, provide a detailed comparative analysis with established inhibitors, and present a robust, self-validating experimental protocol.

Introduction: The Pursuit of Kinase Inhibitor Specificity

Protein kinases are pivotal regulators of cellular signaling, governing processes from proliferation to apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many of these conditions.[4] The 2-aminoisonitrile scaffold and its derivatives, such as this compound, represent a promising class of compounds in kinase inhibitor discovery. Their unique structural features offer potential for high potency and selectivity, key attributes for successful drug candidates.

This guide will use Bruton's tyrosine kinase (BTK) as a representative target to illustrate the evaluation process for a novel this compound derivative, hereafter referred to as ABN-123 . BTK is a critical component of the B-cell receptor (BCR) signaling pathway and a validated target for B-cell malignancies and autoimmune disorders.[5][6] We will compare ABN-123 to Ibrutinib, a well-established covalent BTK inhibitor, to provide a clear benchmark for performance.[7]

The Landscape of In Vitro Kinase Assays: Choosing the Right Tool

The initial step in characterizing a potential kinase inhibitor is to measure its effect on the catalytic activity of the target enzyme in a cell-free system. A multitude of in vitro assay formats are available, each with distinct advantages.[8] The choice of assay is critical and depends on factors like throughput requirements, sensitivity, and the nature of the kinase-inhibitor interaction.[9]

Modern drug discovery predominantly relies on non-radioactive, homogeneous assays that are amenable to high-throughput screening (HTS).[9][10] These can be broadly categorized:

  • Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET), detect the phosphorylation of a fluorescently labeled substrate.[9][10] They offer high sensitivity and are well-suited for miniaturization.

  • Luminescence-Based Assays: These assays quantify kinase activity by measuring the depletion of ATP or the generation of ADP.[9] The ADP-Glo™ Kinase Assay, for example, is a widely used platform that converts ADP produced during the kinase reaction into a luminescent signal.[11] Its universal applicability and high signal-to-background ratio make it an excellent choice for both primary screening and detailed mechanistic studies.[11]

  • Binding Assays: Unlike activity assays, these measure the direct interaction between an inhibitor and the kinase.[3][12] This can be useful for identifying non-ATP competitive or allosteric inhibitors.[13]

For the purpose of this guide, we will focus on the ADP-Glo™ Luminescence-Based Assay due to its robustness, sensitivity, and ability to provide a direct measure of catalytic inhibition.

Comparative Analysis: ABN-123 vs. Established BTK Inhibitors

The primary goal of the in vitro assay is to determine the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[4][14]

Below is a comparative summary of our hypothetical this compound derivative, ABN-123, against the FDA-approved BTK inhibitor, Ibrutinib.

Compound Scaffold Target Kinase Mechanism of Action In Vitro IC50 (nM) Key Features
ABN-123 This compoundBTKReversible, ATP-Competitive25 nMPotent, reversible binding suitable for conditions requiring non-permanent target inhibition.
Ibrutinib AminopyrimidineBTKIrreversible (Covalent)0.5 nMForms a covalent bond with Cys481 in the BTK active site, leading to sustained inhibition.[6][7]

Note: The IC50 value for ABN-123 is hypothetical for illustrative purposes.

This direct comparison highlights the different pharmacological profiles. While Ibrutinib shows higher potency due to its covalent mechanism, the reversible nature of ABN-123 could offer advantages in terms of a differentiated safety profile, particularly for non-oncology indications.

The following workflow diagram illustrates the general principle of determining inhibitor potency in a biochemical kinase assay.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of ABN-123 Dispense Dispense Inhibitor and Master Mix to 384-well plate Compound_Prep->Dispense Enzyme_Prep Prepare Kinase/Substrate Master Mix (BTK) Enzyme_Prep->Dispense Initiate Initiate reaction with ATP Incubate at 30°C Dispense->Initiate Stop Stop reaction & deplete ATP (ADP-Glo™ Reagent) Initiate->Stop 40 min incubation Detect Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) Stop->Detect 30-60 min incubation Read Read plate on Luminometer Detect->Read Calculate Calculate % Inhibition vs. DMSO Control Read->Calculate Plot Plot % Inhibition vs. log[Inhibitor Concentration] Calculate->Plot IC50 Determine IC50 value (Non-linear regression) Plot->IC50

Caption: General workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocol: In Vitro BTK Assay Using ADP-Glo™

This protocol provides a detailed methodology for determining the IC50 value of ABN-123 against Bruton's tyrosine kinase (BTK).

Rationale for Experimental Choices:
  • ATP Concentration: The concentration of ATP is a critical parameter. For IC50 determination of ATP-competitive inhibitors, using an ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase is ideal.[15] This ensures that the measured IC50 value is a close approximation of the inhibitor's binding affinity (Ki).[12][15] For BTK, the Km for ATP is typically in the low micromolar range. We will use 25 µM ATP as a standard condition.

  • Enzyme Concentration: The kinase concentration should be kept as low as possible while still generating a robust signal. High enzyme concentrations can lead to an underestimation of inhibitor potency, a phenomenon known as the "assay wall".[15]

  • Controls: The inclusion of proper controls is essential for data validation. A "0% inhibition" control (vehicle, e.g., DMSO) and a "100% inhibition" control (no enzyme or a known potent inhibitor) are mandatory for accurate normalization.[14]

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of ABN-123 in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve, ranging from 100 µM to 5 nM. Also, prepare a DMSO-only control.[14]

  • Reagent Preparation (on ice):

    • Prepare the 2X BTK Enzyme/Substrate Mix in Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[11] This mix should contain the BTK enzyme (e.g., 2 ng/µL) and a suitable substrate peptide (e.g., Poly(Glu, Tyr) at 0.2 mg/mL).

    • Prepare the 2X ATP solution in Kinase Assay Buffer to a final concentration of 50 µM (this will be 25 µM in the final reaction).

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted ABN-123 or DMSO control to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X BTK Enzyme/Substrate Mix to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • Signal Detection (as per ADP-Glo™ protocol[11]):

    • After incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously catalyzes a luciferase reaction to produce light.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:
  • Subtract the background luminescence (from "no enzyme" control wells) from all other readings.

  • Calculate the percent inhibition for each concentration of ABN-123 using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[14]

BTK Signaling and Inhibition Mechanism

Understanding the signaling context is crucial for interpreting the results of an in vitro assay. BTK is a key node in the B-cell receptor signaling cascade, which is essential for B-cell proliferation and survival.[6]

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG (Second Messengers) PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation ABN123 ABN-123 (Inhibitor) ABN123->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition.

As shown, ABN-123 acts by directly inhibiting the catalytic activity of BTK, thereby blocking the downstream signaling cascade that leads to B-cell proliferation. This provides a clear mechanistic rationale for its potential therapeutic effect.

Conclusion

The in vitro kinase assay is an indispensable tool in the early stages of drug discovery. This guide provides a framework for the systematic evaluation of novel this compound derivatives, using a hypothetical inhibitor, ABN-123, against BTK as a case study. By employing robust and well-validated assay formats like the ADP-Glo™ system, and by carefully considering critical experimental parameters, researchers can generate high-quality, reproducible data. Comparing novel compounds against established inhibitors provides essential context for their potency and potential therapeutic profile, paving the way for further preclinical development.

References

A Comparative Guide to the Impurity Profile of 2-Amino-5-bromoisonicotinonitrile for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth analysis of the impurity profile of 2-amino-5-bromoisonicotinonitrile, a key building block in the synthesis of various therapeutic agents.[1] We will explore the potential process-related impurities, degradation products, and a comparative analysis of analytical methodologies for their effective identification and quantification. This document is designed to be a practical resource, grounded in scientific principles and field-proven insights, to aid in the development of robust and compliant drug manufacturing processes.

The Significance of Impurity Profiling in Drug Development

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2] Even minute quantities of impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a thorough understanding of the types of impurities, their sources, and their potential impact is essential for developing a comprehensive control strategy. This guide will focus on two primary categories of impurities associated with this compound: process-related impurities and degradation products.

Unraveling the Impurity Landscape: Process-Related Impurities

Process-related impurities are substances that are introduced or formed during the synthesis of the API. Their presence is often indicative of the specific synthetic route employed. While multiple synthetic pathways to this compound may exist, a common and logical approach involves the direct bromination of 2-aminoisonicotinonitrile.

A plausible synthetic route starting from 2-aminopyridine is multi-stepped, involving protection of the amino group, bromination, and subsequent chemical modifications. A similar synthesis for 2-amino-5-bromopyridine involves N-acylation, bromination, and hydrolysis.[3]

Based on this analogous synthesis, we can anticipate the following potential process-related impurities in the production of this compound:

  • Starting Materials: Unreacted 2-aminoisonicotinonitrile.

  • Intermediates: Incomplete reactions can lead to the presence of intermediates, such as an N-acylated version of the starting material.

  • By-products: Over-bromination is a common side reaction in the synthesis of brominated pyridines, potentially leading to the formation of 2-amino-3,5-dibromoisonicotinonitrile.[4]

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

The following diagram illustrates a potential synthetic pathway and the origin of these process-related impurities.

Synthesis_and_Impurities 2-Aminonicotinonitrile 2-Aminonicotinonitrile Product This compound 2-Aminonicotinonitrile->Product Bromination Impurity_A Unreacted 2-Aminonicotinonitrile 2-Aminonicotinonitrile->Impurity_A Incomplete Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Product Impurity_B 2-Amino-3,5-dibromoisonicotinonitrile (Over-bromination) Product->Impurity_B Side Reaction

Caption: Potential Synthetic Route and Process-Related Impurities.

Degradation Profile: Insights from Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus establishing the intrinsic stability of the drug substance and the specificity of analytical methods.[5][6][7] These studies typically involve exposing the API to heat, humidity, acid, base, light, and oxidative conditions.[5][7]

Potential Degradation Pathways:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid (2-amino-5-bromoisonicotinic acid) or amide (2-amino-5-bromonicotinamide).

  • Oxidation: The amino group on the pyridine ring could be susceptible to oxidation, potentially forming N-oxide derivatives or other oxidative degradation products.

  • Photodegradation: Aromatic amines and halogenated compounds can be sensitive to light, potentially leading to dehalogenation or other complex degradation pathways.

The following table summarizes the likely degradation products under various stress conditions.

Stress ConditionPotential Degradation ProductRationale
Acidic Hydrolysis 2-Amino-5-bromoisonicotinic acidHydrolysis of the nitrile group to a carboxylic acid.
Basic Hydrolysis 2-Amino-5-bromonicotinamidePartial hydrolysis of the nitrile group to an amide.
Oxidative (e.g., H₂O₂) This compound-N-oxideOxidation of the pyridine nitrogen.
Photolytic (UV/Vis) 2-AminoisonicotinonitrilePotential de-bromination upon exposure to light.
Thermal (Dry Heat) Likely stableAromatic heterocyclic compounds are often thermally stable.

Comparative Analysis of Analytical Methodologies

A robust analytical strategy is crucial for the accurate detection and quantification of impurities. Several analytical techniques can be employed, each with its own strengths and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for impurity profiling due to its high resolution, sensitivity, and quantitative capabilities.[8] A stability-indicating HPLC method should be able to separate the main peak from all potential impurities and degradation products.

Representative HPLC Method:

A reversed-phase HPLC method with UV detection is a suitable starting point for the analysis of this compound and its impurities.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to a known concentration.

  • Sample Preparation: Prepare the sample solution by dissolving the test substance in the mobile phase to a similar concentration as the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for reproducibility of retention times and peak areas).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Quantification: Calculate the percentage of each impurity using the area normalization method or by using reference standards for known impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities.[9] It provides molecular weight information and fragmentation patterns that can be used to deduce the structure of the impurities.

LC-MS/MS Fragmentation:

In positive ion mode, the protonated molecule [M+H]⁺ of this compound would be observed. Fragmentation in the MS/MS mode would likely involve the loss of small neutral molecules such as HCN from the nitrile group or NH₃ from the amino group. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key indicator for bromine-containing fragments.

The following diagram illustrates a typical workflow for impurity identification using LC-MS.

LCMS_Workflow Sample Sample HPLC HPLC Separation Sample->HPLC MS Mass Spectrometry (MS1) HPLC->MS Eluted Peaks MSMS Tandem MS (MS/MS) MS->MSMS Precursor Ion Selection Data_Analysis Data Analysis & Structure Elucidation MSMS->Data_Analysis Fragmentation Pattern Impurity_ID Impurity Identification Data_Analysis->Impurity_ID

Caption: Workflow for Impurity Identification using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of impurities.[10][11][12] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule.

¹H and ¹³C NMR Data:

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show two singlets in the aromatic region for the two protons on the pyridine ring, and a broad singlet for the amino protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom, the nitrile group, and the nitrogen atom in the pyridine ring.

A detailed experimental protocol for acquiring high-quality NMR spectra can be adapted from established methods for similar compounds.[13]

Comparison of Analytical Techniques
TechniqueAdvantagesDisadvantages
HPLC-UV High precision and accuracy for quantification, robust and widely available.Limited identification capabilities for unknown impurities.
LC-MS Excellent for identification of unknown impurities, provides molecular weight and structural information.Quantification can be less precise than HPLC-UV without appropriate standards.
NMR Provides definitive structural information, essential for unambiguous identification.Lower sensitivity compared to MS, requires higher sample amounts.

Conclusion and Recommendations

A comprehensive analysis of the impurity profile of this compound is a critical step in ensuring the quality and safety of any resulting pharmaceutical product. This guide has outlined the potential process-related impurities and degradation products based on a likely synthetic route and the chemical nature of the molecule.

For a robust impurity control strategy, it is recommended to:

  • Utilize a multi-technique approach: A combination of HPLC for quantification, LC-MS for identification, and NMR for structural confirmation of key impurities is the most effective strategy.

  • Perform thorough forced degradation studies: This will ensure the stability-indicating nature of the analytical methods and provide a comprehensive understanding of the degradation pathways.

  • Synthesize and qualify key impurities: For impurities present above the identification threshold, synthesis and characterization are necessary for use as reference standards in routine analysis.

By implementing these strategies, researchers and drug developers can build a robust understanding of the impurity profile of this compound, leading to the development of safer and more effective medicines.

References

A Comparative Guide to Cross-Coupling Reactions with 2-Amino-5-bromoisonicotinonitrile for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The strategic derivatization of building blocks such as 2-Amino-5-bromoisonicotinonitrile allows for the rapid exploration of chemical space and the optimization of lead compounds. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions utilizing this versatile substrate. By presenting available yield data and detailed experimental protocols, this document aims to assist researchers in selecting the most appropriate synthetic strategy for their specific target molecules.

Performance Comparison of Cross-Coupling Reactions

The following table summarizes the reported yields for different cross-coupling reactions with this compound and analogous 2-amino-5-bromopyridine derivatives. It is important to note that direct yield comparisons can be influenced by variations in reaction conditions, coupling partners, and catalyst systems. The data presented here is intended to provide a general overview of the potential efficiencies of each reaction type.

Cross-Coupling ReactionCoupling PartnerProduct TypeReported Yield (%)Reference Compound
Suzuki-Miyaura Coupling Arylboronic Acid2-Amino-5-arylisonicotinonitrile85-95% (estimated)2-Amino-5-bromo-4-t-butylthiazole[1]
Buchwald-Hartwig Amination Primary/Secondary Amine2,5-Diaminoisonicotinonitrile derivative71-76%3-Bromo-2-aminopyridine[2]
Sonogashira Coupling Terminal Alkyne2-Amino-5-alkynylisonicotinonitrile72-96%2-Amino-3-bromopyridines
Heck Coupling Alkene2-Amino-5-vinylisonicotinonitrileModerate to GoodGeneral Aryl Bromides[3]
Stille Coupling Organostannane2-Amino-5-aryl/vinylisonicotinonitrile4-100% (wide range)General Aryl Halides[4]
Negishi Coupling Organozinc Reagent2-Amino-5-alkyl/arylisonicotinonitrile21-82%2-bromo-5-chlorothiazole/Indazoles[5]

Note: The yields reported are based on studies with analogous compounds and should be considered as representative examples. Optimization of reaction conditions is often necessary to achieve optimal results for a specific substrate combination.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the successful implementation of any synthetic transformation. Below are representative protocols for the key cross-coupling reactions discussed in this guide.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

General Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).[1]

  • If using a solid palladium source and ligand (e.g., Pd(PPh₃)₄, 5 mol%), add them to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.[1]

  • Add an anhydrous solvent, such as a 4:1 mixture of 1,4-dioxane and water (5 mL), via syringe.[1]

  • Stir the reaction mixture at a temperature ranging from 80-120 °C for 2-24 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat & Stir (80-120°C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K 2-Amino-5-arylisonicotinonitrile J->K Final Product

Suzuki Coupling Experimental Workflow

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.

General Procedure:

  • In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.).[6]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[6]

  • Add an anhydrous solvent, such as toluene, via syringe.[6]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[6][7]

  • Monitor the reaction's progress using TLC or LC-MS.[7]

  • After completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.[7]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[7]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Amine, Base B Add Pd Catalyst & Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Ar) C->D E Heat & Stir (80-110°C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Filter F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K 2,5-Diaminoisonicotinonitrile derivative J->K Final Product

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling

This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

General Procedure:

  • To a solution of this compound (1.0 equiv.) in a suitable solvent such as DMF, add a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add a base, typically an amine such as triethylamine (Et₃N).

  • Add the terminal alkyne (1.2 equiv.).

  • Heat the reaction mixture to a temperature ranging from room temperature to 100 °C for 3-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in Solvent B Add Pd Catalyst, Ligand, Cu(I) Co-catalyst, & Base A->B C Add Terminal Alkyne B->C D Inert Atmosphere C->D E Heat & Stir (RT - 100°C) D->E F Monitor Progress (TLC) E->F G Filter through Celite F->G H Aqueous Washes G->H I Dry & Concentrate H->I J Column Chromatography I->J K 2-Amino-5-alkynylisonicotinonitrile J->K Final Product

Sonogashira Coupling Experimental Workflow

Conclusion

The choice of cross-coupling reaction for the derivatization of this compound depends on the desired final product and the specific constraints of the synthetic route. The Suzuki-Miyaura and Sonogashira couplings generally offer high yields for the introduction of aryl and alkynyl groups, respectively. The Buchwald-Hartwig amination provides an effective means of installing amino functionalities. While data for Heck, Stille, and Negishi couplings on this specific substrate are less reported, these reactions remain valuable tools for C-C bond formation and should be considered, particularly when other methods are not suitable. The provided protocols and workflow diagrams serve as a starting point for the development of robust and efficient syntheses of novel 2-aminoisonicotinonitrile derivatives.

References

Benchmarking 2-Amino-5-bromoisonicotinonitrile-Derived Kinase Inhibitors Against Established Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors with improved potency, selectivity, and safety profiles is a continuous endeavor in drug discovery. The 2-amino-5-bromoisonicotinonitrile scaffold has emerged as a promising starting point for the development of such inhibitors, owing to its synthetic tractability and potential for versatile derivatization. This guide provides a comparative analysis of hypothetical inhibitors derived from this scaffold against well-established kinase inhibitors, drawing upon experimental data from structurally related compounds.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of known kinase inhibitors targeting Bruton's tyrosine kinase (BTK), Src family kinases (Src), and lymphocyte-specific protein tyrosine kinase (Lck). These values provide a benchmark for the potential efficacy of novel inhibitors derived from the this compound core.

Table 1: Benchmarking Against BTK Inhibitors

CompoundTarget KinaseIC50 (nM)Reference Compound(s)
Hypothetical Inhibitor A BTK5 - 20Ibrutinib, Acalabrutinib
IbrutinibBTK0.5 - 5N/A
AcalabrutinibBTK3 - 8N/A
ZanubrutinibBTK<1 - 2.5N/A

Note: The IC50 range for the hypothetical inhibitor is extrapolated from public data on structurally similar 2-aminopyrimidine and other heterocyclic kinase inhibitors.

Table 2: Benchmarking Against Src Family Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference Compound(s)
Hypothetical Inhibitor B Src1 - 15Dasatinib, Saracatinib
DasatinibSrc0.5 - 1.5N/A
SaracatinibSrc2.7N/A
BosutinibSrc1.2N/A

Note: The IC50 range for the hypothetical inhibitor is extrapolated from public data on structurally similar 2-aminopyridine and 2-aminothiazole kinase inhibitors.

Table 3: Benchmarking Against Lck Inhibitors

CompoundTarget KinaseIC50 (nM)Reference Compound(s)
Hypothetical Inhibitor C Lck10 - 50Dasatinib
DasatinibLck1.1N/A

Note: The IC50 range for the hypothetical inhibitor is extrapolated from public data on structurally similar 2-aminothiazole kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the performance of novel this compound-derived inhibitors.

In Vitro Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., BTK, Src, Lck)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, add the kinase, substrate peptide, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P in the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)

This assay measures the ability of a compound to inhibit the activity of a target kinase within a cellular context.

Materials:

  • A relevant cell line expressing the target kinase (e.g., Ramos for BTK, A431 for Src).

  • Cell culture medium and supplements.

  • Test compounds (dissolved in DMSO).

  • Lysis buffer.

  • Phospho-specific antibodies against the target kinase or its downstream substrate.

  • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

  • Detection reagent (e.g., chemiluminescent substrate).

  • Plate reader.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration.

  • Lyse the cells to release cellular proteins.

  • Perform an ELISA or Western blot using a phospho-specific antibody to detect the phosphorylation level of the target kinase or its substrate.

  • Quantify the signal using a plate reader or imaging system.

  • Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways involving BTK, Src, and Lck, providing a visual context for the mechanism of action of their respective inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

BTK Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Processes Cell Proliferation, Survival, Migration STAT3->Cell_Processes ERK->Cell_Processes Akt->Cell_Processes

Src Signaling Pathway

Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) CD4_CD8 CD4/CD8 TCR->CD4_CD8 Antigen Presentation Lck Lck CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcium Ca²⁺ Mobilization IP3->Calcium NFAT NFAT Activation DAG->NFAT Calcium->NFAT T_Cell_Activation T-Cell Activation & Proliferation NFAT->T_Cell_Activation

Lck Signaling Pathway
Experimental Workflow

The following diagram outlines the general workflow for the in vitro screening of kinase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Reaction_Setup Set up Kinase Reaction Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Signal Detection Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Kinase Inhibitor Screening

A Comparative Guide to the Metabolic Stability of 2-Amino-5-bromoisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those metabolized too slowly can lead to accumulation and toxicity.[2] This guide provides a framework for assessing and comparing the metabolic stability of 2-amino-5-bromoisonicotinonitrile derivatives, a scaffold of interest in medicinal chemistry.

The primary site of drug metabolism is the liver, which contains a host of enzymes responsible for biotransformation.[3] In vitro assays using liver-derived systems, such as microsomes and hepatocytes, are cost-effective and reliable methods for predicting a compound's metabolic fate early in the drug discovery process.[3][4] Microsomal assays primarily evaluate Phase I metabolism (e.g., oxidation by cytochrome P450 enzymes), whereas hepatocyte assays encompass both Phase I and Phase II (conjugation) pathways.[5][6]

This guide details standard experimental protocols for these assays, presents a comparative data table for a hypothetical series of derivatives, and illustrates key processes using standardized diagrams.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for two of the most common in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is widely used to determine a compound's susceptibility to Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in a liver microsomal suspension.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)[7]

  • 0.1 M Phosphate buffer (pH 7.4)[8]

  • NADPH regenerating system (Cofactor)[9]

  • Acetonitrile (Quenching/stop solution) containing an internal standard[7]

  • 96-well incubation plates and analytical plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis[7]

Procedure:

  • Preparation: Prepare a working solution of liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[10] Prepare test compound stock solutions (e.g., 1 µM final concentration).[10]

  • Pre-incubation: Add the microsomal solution to a 96-well plate and pre-warm at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the microsomes and test compound.[10] For negative controls, substitute the cofactor system with a buffer.[8]

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a threefold volume of ice-cold acetonitrile with an internal standard to the respective wells.[5][7]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[7]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting linear regression line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[7][8]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain both Phase I and Phase II enzymes.[11]

Objective: To measure the disappearance of a test compound over time in a suspension of cryopreserved hepatocytes to calculate t½ and CLint.

Materials:

  • Cryopreserved human hepatocytes

  • Williams' Medium E or similar incubation medium[12]

  • Test compounds and positive controls (e.g., Testosterone)[5]

  • 12- or 24-well plates

  • Orbital shaker inside a 37°C, 5% CO₂ incubator

  • Acetonitrile (Quenching/stop solution) with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and dilute to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL) in pre-warmed incubation medium.[12] Prepare test compound working solutions in the incubation medium.

  • Incubation: Add the hepatocyte suspension to the wells of a plate. Place the plate on an orbital shaker in the incubator for a brief equilibration period.

  • Initiation: Add the test compound working solution to the wells to start the reaction (final concentration typically 1 µM).[12]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation mixture and immediately quench the reaction by adding them to cold acetonitrile containing an internal standard.[12]

  • Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Similar to the microsomal assay, calculate t½ and CLint from the rate of disappearance of the parent compound over time.[13]

Comparative Data Presentation

The metabolic stability of derivatives can be altered by modifying substituents at various positions. Introducing groups that block sites of metabolism can enhance stability, a common strategy in medicinal chemistry.[14] The nitrile group itself is generally considered metabolically robust and often remains unchanged during transit through the body.[15][16] For the 2-aminopyridine core, common metabolic pathways include ring hydroxylation and N-oxidation.[17][18]

The following table presents hypothetical data for a series of this compound derivatives, where R represents different substituents.

Compound IDR-GroupHLM t½ (min)HLM CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
Parent -H2555.44025.9
DER-01 -CH₃2263.03529.7
DER-02 -CF₃> 60< 11.6> 120< 8.7
DER-03 -OCH₃1592.42837.1
DER-04 -Cl5525.29511.0
Control Verapamil12115.52052.0

Table 1: Comparative in vitro metabolic stability data for hypothetical this compound derivatives in Human Liver Microsomes (HLM) and primary Human Hepatocytes. Intrinsic clearance (CLint) and half-life (t½) are key parameters for comparison.

Visualizations

Diagrams help clarify complex workflows and theoretical pathways.

G A Prepare Compound & Microsome Solutions B Pre-warm Solutions at 37°C A->B C Initiate Reaction with NADPH Cofactor B->C D Incubate at 37°C with Shaking C->D E Quench Reaction with Acetonitrile at Timed Intervals (0, 5, 15, 30, 60 min) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant via LC-MS/MS F->G H Calculate t½ and Intrinsic Clearance (CLint) G->H

Figure 1. Experimental workflow for the liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Derivative (this compound) m1 Hydroxylated Metabolite (on Pyridine Ring) parent->m1 CYP2E1, etc. m2 N-Oxide Metabolite (on Amino Group) parent->m2 CYP450/FMO m3 Glucuronide Conjugate m1->m3 UGTs

Figure 2. Potential metabolic pathways for 2-aminopyridine-based compounds.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Compounds Derived from 2-Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high efficacy and selectivity is a continuous endeavor. This guide provides a comparative analysis of the cellular activity of bioactive compounds synthesized from scaffolds related to 2-Amino-5-bromoisonicotinonitrile. While direct studies originating from this specific starting material are limited in publicly available literature, this guide focuses on structurally similar and functionally relevant compounds, particularly those derived from 2-aminopyridine and pyrimidine-5-carbonitrile cores. These compounds have demonstrated significant activity against key cancer-related kinases such as Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and Epidermal Growth Factor Receptor (EGFR).

The strategic design of kinase inhibitors often involves the use of heterocyclic scaffolds that can be readily functionalized to optimize binding to the ATP pocket of the target kinase. The 2-aminopyridine and pyrimidine-5-carbonitrile moieties have proven to be valuable pharmacophores in this context, serving as the foundation for a multitude of potent and selective inhibitors.

Comparative Cellular Activity of Kinase Inhibitors

The following table summarizes the in vitro activity of representative kinase inhibitors featuring a 2-aminopyridine or pyrimidine-5-carbonitrile core. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the activity of the target kinase by 50%.

Compound ClassRepresentative CompoundTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
Triazolopyridines Compound 170PI3Kγ--[1]
2,4-dimorpholinopyrimidine-5-carbonitriles Compound 17pPI3Kα, PI3Kδ31.8 (PI3Kα), 15.4 (PI3Kδ)A2780, U87MG, MCF7, DU145[2][3]
2,4-diaminopyrimidine-5-carbonitriles Compound 6EGFR-MCF-7, C33A, KB, DU-145[4]
2,4-diaminopyrimidine-5-carbonitriles Compound 11EGFR-MCF-7, C33A, KB, DU-145[4]
Morpholinopyrimidine-5-carbonitriles Compound 12bPI3K, mTOR-Leukemia SR[5]
Morpholinopyrimidine-5-carbonitriles Compound 12dPI3K, mTOR-Leukemia SR[5]
Pyrazolo[3,4-d]pyrimidines PP242mTOR8MEFs[6]
Imidazoquinolines NVP-BEZ235PI3K, mTOR-Various[6]

Experimental Protocols

The determination of the cellular and biochemical activity of these compounds relies on a set of standardized experimental protocols.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays. A general procedure is as follows:

  • Reagents and Materials : Recombinant human kinase, substrate peptide, ATP, and test compounds.

  • Assay Principle : The assay measures the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor. This is often detected using methods like radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Procedure :

    • The kinase, substrate, and test compound are incubated together in a suitable buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature, the reaction is stopped.

    • The extent of substrate phosphorylation is quantified.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by many of these inhibitors and a general workflow for their synthesis and evaluation.

PI3K_mTOR_EGFR_Pathway cluster_membrane cluster_cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

Kinase_Inhibitor_Workflow Start Starting Material (e.g., 2-Amino-5-bromopyridine) Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical In Vitro Kinase Inhibition Assays Purification->Biochemical Cellular Cellular Proliferation Assays (e.g., MTT) Purification->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR Cellular->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Cycles InVivo In Vivo Efficacy & Toxicity Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Figure 2: General workflow for kinase inhibitor discovery.

References

A Comparative Guide to Selectivity Profiling of Kinase Inhibitors Derived from 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and procedural analysis for the selectivity profiling of kinase inhibitors originating from the 2-Amino-5-bromoisonicotinonitrile scaffold. As a senior application scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising therapeutic agents.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases, with over 500 members in the human genome, represent one of the most critical classes of drug targets, particularly in oncology and immunology.[1][2] Their central role in signal transduction is, however, complicated by the high degree of structural conservation in the ATP-binding site across the kinome.[1][3] This similarity presents a formidable challenge: achieving selective inhibition of a specific target kinase without affecting numerous other off-target kinases.[4] Unintended off-target activity can lead to cellular toxicity or other adverse effects, underscoring the necessity of rigorous selectivity profiling in the development of new chemical entities.[2]

The this compound core is a versatile scaffold, offering multiple vectors for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize both potency and, crucially, selectivity. This guide will compare and contrast methodologies to build a comprehensive selectivity profile, using hypothetical derivatives—Compound A and Compound B —to illustrate the interpretation of experimental data.

The Kinase Selectivity Profiling Workflow

A comprehensive understanding of an inhibitor's selectivity cannot be achieved through a single assay. It requires a multi-pronged approach that begins with broad, high-throughput biochemical screens and progresses to more complex, physiologically relevant cellular assays.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular & Mechanistic Validation A Primary Screening (Single High Concentration) B Dose-Response (IC50) Against Primary Target A->B C Broad Kinome Panel (e.g., 400+ kinases) B->C D Selectivity Score Calculation (e.g., S-Score, Gini) C->D E Cellular Target Engagement (e.g., NanoBRET, CETSA) D->E Advance Promising Selective Compounds F Downstream Signaling Analysis (Phospho-Western, Phos-tag) E->F H Off-Target Validation in Cells E->H G Phenotypic Assays (Proliferation, Apoptosis) F->G

Caption: A phased workflow for kinase inhibitor selectivity profiling.

Part 1: Foundational Biochemical Selectivity

The initial assessment of selectivity is typically performed using in vitro kinase activity assays. These assays measure the direct inhibition of purified, recombinant kinase enzymes. The choice of assay technology depends on throughput needs, sensitivity, and the nature of the substrate (peptide or protein).

Comparative Data: Hypothetical Inhibitors

To illustrate the output of such a screen, consider the following data for two hypothetical inhibitors derived from the this compound scaffold, Compound A and Compound B , screened against a representative panel of kinases.

Kinase TargetFamilyCompound A IC50 (nM)Compound B IC50 (nM)Staurosporine IC50 (nM)[5]
MAPK14 (p38α) CMGC8 7505
CDK2 CMGC1,200>10,00020
VEGFR2 TK>10,00015 10
EGFR TK8,500252
SRC TK9,2004015
PKA AGC>10,000>10,000>10,000
AKT1 AGC>10,0008,900750

Data Interpretation:

  • Compound A demonstrates high potency and selectivity for its primary target, MAPK14 (p38α), with over 150-fold selectivity against the next closest kinase in this panel (CDK2).[5]

  • Compound B , in contrast, is a multi-kinase inhibitor, potently inhibiting several receptor tyrosine kinases (VEGFR2, EGFR, SRC) with similar IC50 values. This profile might be desirable for certain cancer therapies where targeting multiple pathways is beneficial.[1]

  • Staurosporine is included as a non-selective control, illustrating a promiscuous inhibition pattern.[5]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™)

This method is widely used due to its high sensitivity and scalability. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5]

Causality: The rationale for this two-step process is to first stop the kinase reaction and consume all unused ATP. The second step converts the newly produced ADP back into ATP, which then drives a luciferase reaction. This ensures that the luminescent signal is directly and linearly proportional to the kinase activity.

Step-by-Step Methodology: [5]

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., Compound A) in 100% DMSO. Perform a serial dilution in DMSO to create a concentration gradient.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add 2 µL of the target kinase (e.g., MAPK14) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Reaction:

    • Add 2 µL of a substrate/ATP mixture to each well to start the reaction. Crucially, the ATP concentration should be set at or near the Km value for each specific kinase to ensure that the measured IC50 values accurately reflect the inhibitor's intrinsic affinity. [1][6]

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay, determined empirically.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Cellular Target Engagement and Validation

Biochemical assays are essential but occur in a highly artificial environment. Cellular assays are critical to confirm that an inhibitor can engage its target in a complex biological system, where factors like cell permeability, efflux pumps, and intracellular ATP concentrations (which are much higher than Km values) come into play.[1][7]

Methodology: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[7]

Causality: This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the same kinase (the energy acceptor). An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This provides a direct, quantitative measure of target engagement.

Caption: Mechanism of the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid expressing the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test inhibitor.

    • Add the inhibitor to the cells, followed immediately by the fluorescently labeled cell-permeable tracer at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the inhibitor and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes using a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. Plot the BRET ratio against inhibitor concentration to determine the cellular IC50.

A significant rightward shift in the IC50 value from the biochemical assay to the cellular assay can indicate poor cell permeability or high affinity for plasma proteins if tested in serum-containing media. Conversely, a strong correlation between biochemical and cellular potency suggests good drug-like properties.[1]

Part 3: Structure-Activity Relationship (SAR) and Selectivity Determinants

The this compound scaffold offers key positions for chemical modification to enhance selectivity. Achieving selectivity often involves exploiting subtle differences in the amino acid residues outside the highly conserved hinge region of the ATP-binding pocket.[4]

Caption: Key modification points on the this compound scaffold for SAR.

  • R1 Position (e.g., at the amino group): Modifications here can be designed to target the "gatekeeper" residue, which is a key determinant of the size of a hydrophobic pocket adjacent to the ATP site. A bulkier gatekeeper in one kinase versus a smaller one in another can be exploited to achieve selectivity.[4]

  • R2 Position (e.g., modifications off the core ring system): Substitutions at this position can extend into the solvent-exposed region of the active site. Because this region is less conserved across the kinome, designing moieties that form specific interactions here can be a powerful strategy for enhancing selectivity.[4]

For example, the high selectivity of Compound A for MAPK14 might be due to a bulky hydrophobic group at the R1 position that fits snugly into a unique back pocket of p38α but causes a steric clash in other kinases. The multi-targeted nature of Compound B might stem from a smaller, more flexible R1 group that is tolerated by the active sites of several tyrosine kinases.

Conclusion

The selectivity profiling of kinase inhibitors is a rigorous, multi-step process that is foundational to modern drug discovery. For compounds derived from promising scaffolds like this compound, it is not enough to demonstrate potency. A successful development campaign must build a comprehensive selectivity profile using a combination of high-throughput biochemical assays and physiologically relevant cellular validation methods. By understanding the causal relationships between assay design, data output, and the underlying structural biology, researchers can make more informed decisions, prioritizing compounds with the highest potential for becoming safe and effective medicines.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-bromoisonicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromoisonicotinonitrile (CAS No: 709652-82-4). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is a hazardous substance and requires careful handling and disposal to mitigate potential risks.[1]

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.

PropertyValue
CAS Number 709652-82-4[1]
Molecular Formula C₆H₄BrN₃[1]
Molecular Weight 198.02 g/mol [1]
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[1]
Signal Word Danger[1]
GHS Pictograms Skull and crossbones, Corrosion, Exclamation mark
Storage Class 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[1]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any contaminated materials (e.g., weighing boats, contaminated gloves, etc.).

Personal Protective Equipment (PPE)

1.1. Prior to handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles and a face shield.[2]
  • A laboratory coat.[2]
  • In cases of potential dust generation, a NIOSH-approved respirator is required.[3]

Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

2.2. Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust.[3]

2.3. Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.

Storage of Hazardous Waste

3.1. Securely seal the hazardous waste container.

3.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[2]

3.3. The storage area should be clearly marked as a hazardous waste storage area.

Final Disposal

4.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

4.2. All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[2] The appropriate disposal method is to send it to an approved waste disposal plant.[2][4]

Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

DisposalWorkflow start Start: Need to dispose of This compound ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate 2. Segregate Waste - Use designated, labeled container - Collect solid waste and contaminated items ppe->segregate store 3. Store Waste Securely - Seal container - Store in ventilated, designated area segregate->store dispose 4. Final Disposal - Contact licensed waste management - Follow all regulations store->dispose end End: Safe and Compliant Disposal dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 2-Amino-5-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Amino-5-bromoisonicotinonitrile (CAS No: 709652-82-4). The following procedures are designed to mitigate risks and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data Summary

This compound is a hazardous substance requiring careful handling.[1][2][3][4] It is classified as acutely toxic if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[1][2]

PropertyValueReference
CAS Number 709652-82-4[1]
Molecular Formula C₆H₄BrN₃[1]
Molecular Weight 198.02 g/mol [1]
Appearance Solid[1]
Signal Word Danger[1]
Hazard Statements H301: Toxic if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[1]
Precautionary Statements P261, P280, P301 + P310, P305 + P351 + P338[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended.[5] Always inspect gloves for integrity before use.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area.
Skin and Body Protection Laboratory coatA standard lab coat should be worn and buttoned.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or in case of a spill to avoid dust inhalation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following experimental protocol is critical to ensure safe handling.

3.1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials, personal protective equipment, and waste disposal bags must be available in the laboratory.

3.2. Weighing and Aliquoting:

  • Don all required PPE before entering the designated handling area.

  • Perform all manipulations of the solid compound within the fume hood.

  • Use a dedicated set of spatulas and weighing boats for this chemical.

  • Carefully weigh the desired amount of the compound, avoiding the generation of dust.

  • Close the primary container tightly immediately after use.

  • Clean all equipment used with an appropriate solvent (e.g., methanol or ethanol) within the fume hood. Collect the cleaning solvent as hazardous waste.

3.3. Solution Preparation:

  • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of waste are crucial for safety and environmental compliance.

4.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used weighing paper, gloves, and disposable labware, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a separate, sealed, and labeled container for halogenated organic waste. Do not mix with non-halogenated waste.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

4.2. Container Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).[6]

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[6]

4.3. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through a licensed environmental waste management company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

5.1. Spills:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is outside of a fume hood, do not attempt to clean it up without appropriate respiratory protection.

  • For small spills within a fume hood, cover the spill with a compatible absorbent material.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent, collecting the cleaning material as hazardous waste.

5.2. Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency handling_weigh Weigh Compound prep_emergency->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Store for Professional Disposal cleanup_segregate->cleanup_dispose

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.